molecular formula C14H18O9 B15596835 Vanillic acid glucoside

Vanillic acid glucoside

Número de catálogo: B15596835
Peso molecular: 330.29 g/mol
Clave InChI: JYFOSWJYZIVJPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vanillic acid glucoside is a tannin.
This compound has been reported in Salvia rosmarinus, Punica granatum, and other organisms with data available.

Propiedades

IUPAC Name

3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFOSWJYZIVJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vanillic Acid Glucoside: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid glucoside, a phenolic glycoside found in a variety of plant species, is a molecule of growing interest in the fields of phytochemistry, pharmacology, and drug development. As a glycosylated form of vanillic acid, it exhibits distinct physicochemical properties that influence its bioavailability and biological activity. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and metabolism of this compound. It also details experimental protocols for its extraction, purification, and characterization, and explores its known interactions with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals investigating the therapeutic potential of this natural compound.

Introduction

This compound, systematically named 4-hydroxy-3-methoxybenzoic acid 4-O-β-D-glucopyranoside, is a naturally occurring phenolic compound. It is structurally composed of a vanillic acid molecule linked to a glucose moiety via a glycosidic bond. This glycosylation significantly increases its water solubility and can influence its metabolic fate and biological activity in vivo. Vanillic acid itself is a well-documented bioactive compound with antioxidant, anti-inflammatory, and neuroprotective properties[1][2]. The presence of the glucose group in this compound suggests it may act as a prodrug, releasing the active vanillic acid upon enzymatic hydrolysis by glucosidases in the body. Understanding the natural distribution and properties of this compound is crucial for harnessing its potential therapeutic benefits.

Natural Sources and Distribution

This compound is distributed across a range of plant species, where it often co-exists with its aglycone, vanillic acid, and other related phenolic compounds. Its concentration can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.

Key Botanical Sources

While a comprehensive quantitative analysis across all potential plant sources is not exhaustively documented in the current literature, several species are recognized for containing this compound.

  • Vanilla planifolia (Vanilla): The cured beans of the vanilla orchid are a well-known source of vanillin (B372448), which is biosynthetically derived from glucovanillin (B191341) (vanillin glucoside). While distinct from this compound, the metabolic pathways are closely related, and vanilla beans also contain vanillic acid and its derivatives[3].

  • Capsicum annuum (Pepper): Various cultivars of pepper, including bell peppers and chili peppers, have been reported to contain this compound[4]. It is considered a potential biomarker for the consumption of these fruits[4].

  • Punica granatum (Pomegranate): Pomegranate peels and juice are rich in phenolic compounds, and this compound has been identified as one of its constituents[5].

  • Salvia rosmarinus (Rosemary): The leaves of rosemary, a popular culinary and medicinal herb, have been reported to contain this compound[6].

Quantitative Distribution

Quantitative data on this compound content in many plant sources are still limited. The following table summarizes the available information.

Plant SpeciesPartCompoundConcentrationReference(s)
Capsicum annuumFruitVanillic acid (aglycone)0.94 mg/g[7]
Punica granatumPeelVanillic acid (aglycone)65.87 - 108.36 µg/g[5]
Salvia rosmarinusLeavesRosmarinic acid-3-O-glucosidePresent, not quantified[8]

Note: Quantitative data for this compound is scarce. The table includes data for the aglycone or related glucosides where specific data for this compound is unavailable, highlighting a gap in the current research.

Biosynthesis and Metabolism

Biosynthesis

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The pathway starts with the amino acid phenylalanine.

Caption: Biosynthesis of this compound.

The key steps involve the deamination of phenylalanine to cinnamic acid, followed by a series of hydroxylation and methylation reactions to form ferulic acid. The conversion of ferulic acid to vanillic acid involves a chain-shortening reaction. Finally, a UDP-glucosyltransferase (UGT) catalyzes the attachment of a glucose molecule to the hydroxyl group of vanillic acid to form this compound[9].

Metabolism

Upon ingestion, this compound can be hydrolyzed by β-glucosidases in the gut microbiota or within intestinal cells to release vanillic acid and glucose. The liberated vanillic acid can then be absorbed and undergo further metabolism, including conjugation with glucuronic acid or sulfate, before being excreted. The metabolic fate of the intact glucoside is less clear, but its higher polarity may limit its direct absorption.

Experimental Protocols

Extraction of this compound

Objective: To extract phenolic compounds, including this compound, from plant material.

Materials:

  • Dried and powdered plant material (e.g., pepper fruit, pomegranate peel, rosemary leaves)

  • Methanol (B129727) or ethanol (B145695) (80%)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of 80% methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a known volume of methanol for further analysis.

Purification by Solid-Phase Extraction (SPE)

Objective: To clean up the crude extract and enrich for phenolic glycosides.

Materials:

  • Crude plant extract

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase for HPLC analysis (e.g., water with a small percentage of methanol).

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

  • Elute the phenolic glycosides with 5 mL of methanol.

  • Collect the eluate and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the purified extract in the mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of a this compound standard (typically around 260 nm and 290 nm).

  • Standard: A certified reference standard of vanillic acid 4-O-β-D-glucoside is required for calibration and quantification.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the purified plant extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and structure of the isolated this compound.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, typically coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C14H18O9), the expected [M-H]⁻ ion would be at m/z 329.09. Tandem MS (MS/MS) can be used to further confirm the structure by observing the fragmentation of the parent ion, which would typically involve the loss of the glucose moiety (162 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the complete structural elucidation of the isolated compound. The spectra should be compared with published data for vanillic acid 4-O-β-D-glucoside to confirm the identity.

Signaling Pathways

The direct effects of this compound on cellular signaling pathways are not as extensively studied as those of its aglycone, vanillic acid. It is hypothesized that this compound primarily acts as a precursor to vanillic acid, which then modulates various signaling cascades.

NF-κB Signaling Pathway

Vanillic acid has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[10][11][12]. This pathway is a key regulator of inflammation, and its inhibition by vanillic acid contributes to its anti-inflammatory effects.

NF_kB_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Vanillic Acid cluster_pathway NF-κB Pathway LPS LPS IKK IKK Complex LPS->IKK Activates Vanillic_Acid Vanillic_Acid Vanillic_Acid->IKK Inhibits NFkB_nucleus NF-κB (nucleus) Vanillic_Acid->NFkB_nucleus Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB Pathway by Vanillic Acid.

MAPK Signaling Pathway

Vanillic acid has also been demonstrated to modulate the mitogen-activated protein kinase (MAPK) signaling pathway[13][14]. The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The inhibitory effect of vanillic acid on certain MAPK pathways can contribute to its anti-inflammatory and anti-cancer properties.

MAPK_Signaling cluster_stimulus Stress/Growth Factors cluster_inhibition Inhibition by Vanillic Acid cluster_pathway MAPK Cascade Stimulus Stimulus MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Vanillic_Acid Vanillic_Acid Vanillic_Acid->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) Vanillic_Acid->MAPKK Inhibits MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Inflammation, Apoptosis Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK Signaling Pathway by Vanillic Acid.

Conclusion and Future Directions

This compound is a widely distributed natural product with significant potential for applications in health and wellness. This guide has summarized the current knowledge regarding its natural sources, biosynthesis, and analytical methodologies. However, there are notable gaps in the literature that present opportunities for future research. Specifically, more extensive quantitative surveys are needed to fully understand its distribution in the plant kingdom. Detailed studies on the absorption, metabolism, and pharmacokinetic profile of this compound are crucial to understanding its bioavailability and in vivo activity. Furthermore, research focusing on the direct biological effects of the glycoside, as opposed to its aglycone, will be essential to elucidate its specific mechanisms of action and to fully realize its therapeutic potential. The development of standardized and validated analytical methods for its quantification in complex matrices will also be critical for quality control and regulatory purposes.

References

The Biosynthesis of Vanillic Acid Glucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid glucoside, a significant phenolic compound in the plant kingdom, plays a crucial role in plant defense mechanisms and possesses various pharmacological properties. Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the underlying biochemistry, quantitative data, and detailed experimental protocols for studying this pathway. Visualizations of the metabolic route and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Vanillic acid and its glucosylated form are benzoic acid derivatives that are widespread in plants and contribute to their flavor, aroma, and defense against pathogens. As a stable, storage form of vanillic acid, this compound is of particular interest due to its potential as a precursor for bioactive compounds and its role in plant metabolism. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing the production of vanillic acid and other valuable phenolics in plants and microbial systems. This guide delineates the established and putative steps in the conversion of L-phenylalanine to this compound.

The Biosynthetic Pathway from Phenylalanine

The formation of this compound originates from the shikimate pathway, which provides the aromatic amino acid precursor, L-phenylalanine. The core of the biosynthesis is channeled through the phenylpropanoid pathway, a well-characterized metabolic route in higher plants.

The pathway can be broadly divided into three major stages:

  • Phenylpropanoid Pathway: Conversion of L-phenylalanine to ferulic acid.

  • Conversion to Vanillin (B372448) and Vanillic Acid: Side-chain shortening of ferulic acid to vanillin, followed by oxidation to vanillic acid.

  • Glucosylation: Attachment of a glucose moiety to vanillic acid to form this compound.

Phenylpropanoid Pathway: L-Phenylalanine to Ferulic Acid

The initial steps of the pathway involve a series of enzymatic reactions that modify the aromatic ring and the propyl side chain of phenylalanine.[1][2]

  • L-Phenylalanine is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid .

  • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid at the para-position to produce p-coumaric acid .

  • 4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA .

  • p-Coumaroyl shikimate 3'-hydroxylase (C3'H) introduces a hydroxyl group at the 3' position of the aromatic ring of p-coumaroyl shikimate, which is subsequently converted to caffeoyl-CoA .

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT) methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA .

  • Finally, feruloyl-CoA is converted to ferulic acid .

Conversion of Ferulic Acid to Vanillic Acid

This stage involves the shortening of the C3 side chain of ferulic acid, a critical step in the formation of C6-C1 compounds like vanillin and vanillic acid.

  • Ferulic acid is converted to vanillin (4-hydroxy-3-methoxybenzaldehyde) by the action of Vanillin Synthase (VpVAN) . This enzyme catalyzes a non-oxidative cleavage of the propenyl side chain.[3][4]

  • Vanillin is then oxidized to vanillic acid . This reaction is catalyzed by aldehyde oxidases (AO) or aldehyde dehydrogenases (ALDH) . While this step is well-documented in microorganisms and animal models, the specific plant enzymes responsible are less characterized.[2][5]

Glucosylation of Vanillic Acid

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group of vanillic acid. This reaction is catalyzed by UDP-glucosyltransferases (UGTs) . These enzymes utilize UDP-glucose as the sugar donor.[6] The glucosylation increases the water solubility and stability of vanillic acid, facilitating its storage in the vacuole.

Quantitative Data

Quantitative analysis of the intermediates and final products of the this compound pathway is crucial for understanding its regulation and for metabolic engineering applications. The following tables summarize available quantitative data from studies on Vanilla planifolia, a primary source of vanillin and its derivatives.

CompoundPlant TissueDevelopmental StageConcentrationReference
VanillinVanilla planifolia pod6 months after pollinationPeak concentration[1]
Vanillin GlucosideVanilla planifolia podIncreases steadily after 6 monthsUp to 36 μg/mg dry weight at 8 months[1]
Vanillic AcidVanilla planifolia podPresent-[4]
This compoundVanilla planifolia podVarious stagesQuantified via LC-MS[7]
Ferulic AcidVanilla planifolia podPresent-[8]

Table 1: Concentration of Key Metabolites in Vanilla planifolia Pods.

Enzyme FamilySubstrateProductPlant SpeciesNotesReference
Aldehyde OxidaseVanillinVanillic AcidNicotiana benthamianaNbUGT72AY1 shows activity with vanillin[3]
UDP-GlucosyltransferaseVanillinVanillin GlucosideVanilla planifoliaA putative UGT88A1 has been identified[1]
UDP-GlucosyltransferaseHydroxycoumarinsGlucosidesNicotiana benthamianaNbUGT72AY1 exhibits strong substrate inhibition[3]

Table 2: Enzymatic Activities Related to the this compound Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Assay for Vanillin Synthase (VpVAN) Activity

This protocol is adapted from studies on the characterization of VpVAN.

Objective: To determine the enzymatic activity of Vanillin Synthase in converting ferulic acid to vanillin.

Materials:

  • Enzyme source: Purified recombinant VpVAN or crude plant extract.

  • Substrate: Ferulic acid solution (in a suitable buffer, e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Reaction buffer: Potassium phosphate buffer (100 mM, pH 7.5).

  • Quenching solution: HCl (1 M).

  • Extraction solvent: Ethyl acetate.

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, enzyme source, and ferulic acid. A typical reaction volume is 100-500 µL.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the product (vanillin) from the reaction mixture using an equal volume of ethyl acetate.

  • Centrifuge to separate the phases and collect the organic layer.

  • Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

  • Analyze the sample by HPLC to quantify the amount of vanillin produced. The separation can be achieved on a C18 column with a mobile phase of methanol (B129727):water:acetic acid.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Assay for Aldehyde Oxidase/Dehydrogenase Activity with Vanillin

This protocol is a general method for assaying the oxidation of vanillin to vanillic acid.

Objective: To measure the activity of enzymes responsible for the oxidation of vanillin.

Materials:

  • Enzyme source: Plant tissue homogenate or purified enzyme.

  • Substrate: Vanillin solution.

  • Cofactors (if required): NAD+/NADP+ for dehydrogenases.

  • Reaction buffer: Tris-HCl or potassium phosphate buffer (pH 7.5-8.5).

  • Quenching solution: Acetic acid or perchloric acid.

  • Analytical equipment: HPLC system with a UV detector.

Procedure:

  • Set up the reaction mixture containing the buffer, enzyme source, and any necessary cofactors.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Start the reaction by adding the vanillin substrate.

  • Incubate for a defined period, taking aliquots at different time points if determining reaction kinetics.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of vanillic acid. A C18 column with a gradient of acetonitrile (B52724) and acidified water is commonly used.

  • Determine the enzyme activity based on the rate of vanillic acid production.

Assay for UDP-Glucosyltransferase (UGT) Activity with Vanillic Acid

This protocol describes a method for measuring the glucosylation of vanillic acid.

Objective: To determine the activity of UGTs that use vanillic acid as a substrate.

Materials:

  • Enzyme source: Recombinant UGT or plant protein extract.

  • Substrates: Vanillic acid and UDP-glucose.

  • Reaction buffer: Tris-HCl or potassium phosphate buffer (pH 7.0-8.0) containing a reducing agent like DTT.

  • Quenching solution: Methanol or acetonitrile.

  • Analytical equipment: HPLC-MS system.

Procedure:

  • Prepare the reaction mixture containing the buffer, enzyme, vanillic acid, and UDP-glucose.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined time.

  • Stop the reaction by adding an equal volume of cold methanol or acetonitrile.

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant using an HPLC-MS system to identify and quantify the this compound product.

  • Calculate the enzyme activity based on the amount of product formed.

Heterologous Expression and Purification of Plant UGTs

Objective: To produce and purify a specific plant UGT for biochemical characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector with a purification tag (e.g., pET vector with a His-tag).

  • Plant cDNA library or a cloned UGT gene.

  • Standard molecular biology reagents for PCR, cloning, and transformation.

  • Culture media (LB broth) and inducer (IPTG).

  • Buffers for cell lysis and protein purification (e.g., Ni-NTA chromatography buffers).

  • Protein purification system (e.g., FPLC or gravity flow columns).

Procedure:

  • Cloning: Amplify the full-length coding sequence of the target UGT from plant cDNA and clone it into the expression vector.

  • Transformation: Transform the expression construct into the E. coli expression strain.

  • Expression: Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein production.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: Centrifuge the lysate to remove cell debris. Purify the soluble tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Vanillic_Acid_Glucoside Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT Fer Ferulic Acid FerCoA->Fer Van Vanillin Fer->Van VpVAN VA Vanillic Acid Van->VA AO/ALDH VAG This compound VA->VAG UGT

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for UGT Activity Assay

UGT_Activity_Assay_Workflow Start Prepare Reaction Mixture (Enzyme, Vanillic Acid, UDP-Glucose, Buffer) Incubate Incubate at Optimal Temperature Start->Incubate Quench Stop Reaction (e.g., with Methanol) Incubate->Quench Centrifuge Centrifuge to Remove Precipitated Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC-MS Centrifuge->Analyze Quantify Identify and Quantify This compound Analyze->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

Caption: Workflow for the determination of UGT activity with vanillic acid.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the core phenylpropanoid pathway and involves key enzymatic conversions, including side-chain cleavage and glucosylation. While the general pathway is understood, further research is needed to identify and characterize the specific aldehyde oxidases/dehydrogenases and UDP-glucosyltransferases involved in different plant species. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this pathway, paving the way for advancements in metabolic engineering and the development of novel plant-derived pharmaceuticals and nutraceuticals. The continued exploration of this pathway will undoubtedly uncover new regulatory mechanisms and enzymatic functionalities with broad applications in science and industry.

References

Vanillic Acid 4-β-D-Glucoside: A Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid 4-β-D-glucoside is a phenolic glycoside found in various plant species, including the fruits of Capsicum annuum and the bark of Terminalia macroptera.[1][2][3] It is classified as a hydrolyzable tannin and is formed by the conjugation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with a β-D-glucose molecule at the 4-hydroxyl position. This glycosylation significantly impacts the compound's solubility and bioavailability, making its physicochemical properties a critical area of study for applications in drug delivery, food science, and biochemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of vanillic acid 4-β-D-glucoside, detailed experimental methodologies for its characterization, and an exploration of relevant biological pathways associated with its aglycone, vanillic acid.

Physicochemical Properties

The properties of vanillic acid 4-β-D-glucoside are summarized in the tables below, covering its general characteristics, solubility, spectroscopic data, and computationally predicted parameters.

Table 1: General and Physical Properties
PropertyValueSource
IUPAC Name 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid[4]
Synonyms Vanillic acid 4-β-D-glucopyranoside, 4-Hydroxy-3-methoxybenzoic acid 4-β-D-glucoside[1][5]
CAS Number 32142-31-7[1][4]
Molecular Formula C₁₄H₁₈O₉[1][4]
Molecular Weight 330.29 g/mol [4][6]
Appearance Crystalline solid, White to light yellow powder[1][7]
Melting Point 168-172 °C[7]
Purity ≥95% to ≥98%[1][8]
Table 2: Solubility Data
SolventSolubilitySource
DMSO ~20 mg/mL (also cited as 50 mg/mL with ultrasonic assistance)[1][2][9]
Dimethylformamide (DMF) ~10 mg/mL[1][2]
PBS (pH 7.2) ~10 mg/mL[1][2]
Water Soluble (Predicted: 11.6 g/L)[8][10][11]
Table 3: Spectroscopic Data
TechniqueDataSource
UV/Vis (λmax) 247, 288 nm[1][2][12]
Mass Spectrometry Identity Confirmed (M-H: 329.2)[8][12]
NMR Identity Confirmed[8][12]
Table 4: Predicted Physicochemical Properties
PropertyValueSource
pKa (Strongest Acidic) 4.1[10]
logP -0.97 to -1.5[4][10]
Hydrogen Acceptor Count 9[10]
Hydrogen Donor Count 5[10]
Polar Surface Area 145.91 Ų[10]
Rotatable Bond Count 5[10]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of vanillic acid 4-β-D-glucoside are outlined below. These represent standard methodologies applicable to this class of compounds.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[8] For a pure crystalline solid, the melting point is sharp, typically within a 0.5-1.0°C range, whereas impurities lead to a depressed and broader melting range.[8][13]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry vanillic acid 4-β-D-glucoside is packed into a glass capillary tube (sealed at one end) to a height of about 1-2 cm.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[8]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[2][8]

  • Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which the substance is completely liquid (t2) are recorded.[11] The melting point is reported as the range t1-t2. For an accurate determination, an initial rapid heating can be performed to find an approximate range, followed by a slower, more careful measurement.[13]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound in various solvents.[14]

Methodology:

  • Preparation: An excess amount of vanillic acid 4-β-D-glucoside is added to a known volume of the desired solvent (e.g., DMSO, water, PBS) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A precise volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard calibration curve.[15][16]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is characteristic of the compound's chromophores, and for quantification.[3]

Methodology:

  • Sample Preparation: A stock solution of vanillic acid 4-β-D-glucoside is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or PBS).[3] A series of dilutions are made to create standards of known concentrations.

  • Blank Measurement: The spectrophotometer is zeroed using a cuvette containing only the solvent.

  • Spectral Scan: The absorbance of a diluted sample is measured across a UV-visible range (e.g., 200-400 nm) to identify the λmax values.[3]

  • Quantitative Analysis: A calibration curve is generated by plotting the absorbance of the standard solutions at a specific λmax versus their concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve, following the Beer-Lambert law.[15][17]

NMR Spectroscopy Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. Proper sample preparation is critical for obtaining high-quality spectra.[4]

Methodology:

  • Sample Quantity: For a ¹H NMR spectrum, 5-25 mg of the compound is typically required.[4][10] For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.[10]

  • Solvent Selection: The sample is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) to avoid solvent interference in the ¹H spectrum.[9][10] The deuterium (B1214612) signal is also used by the spectrometer for field-frequency locking.[4]

  • Dissolution and Filtration: The compound is dissolved in the solvent, using a vortex or gentle heating if necessary. The resulting solution must be clear and free of any solid particles.[4] It should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.[4]

  • Internal Standard: An internal reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.[10]

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess Vanillic Acid 4-β-D-Glucoside B Add known volume of solvent (e.g., PBS) A->B Combine in vial C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Extract clear saturated supernatant D->E F Prepare serial dilutions of supernatant E->F G Measure absorbance via UV-Vis Spectrophotometry F->G H Calculate concentration from standard curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

De Novo Biosynthesis of Vanillin-β-Glucoside in Yeast

This pathway illustrates the metabolic engineering of Saccharomyces cerevisiae to produce vanillin-β-D-glucoside from glucose.[1][18][19]

G Glucose Glucose Yeast Yeast Endogenous Shikimate Pathway Glucose->Yeast DHS 3-Dehydroshikimic Acid (DHS) PAC Protocatechuic Acid (PAC) DHS->PAC P. pauciseta DSD 3DSD VA Vanillic Acid PAC->VA H. sapiens OMT HsOMT VAN Vanillin (B372448) VA->VAN Nocardia sp. ACAR ACAR VG Vanillin-β-D-Glucoside VAN->VG A. thaliana UGT UGT Yeast->DHS

Caption: Engineered de novo biosynthesis pathway for Vanillin-β-D-Glucoside.

Signaling Pathways Modulated by Vanillic Acid (Aglycone)

While vanillic acid 4-β-D-glucoside is the delivery form, its biological activity is often attributed to the aglycone, vanillic acid, released upon hydrolysis. Vanillic acid has been shown to modulate key signaling pathways involved in metabolic regulation and cell proliferation.

G cluster_AMPK Metabolic Regulation cluster_PI3K Cell Proliferation & Survival VA Vanillic Acid (Aglycone) AMPK AMPK VA->AMPK Activates PI3K PI3K VA->PI3K Activates ERK ERK1/2 VA->ERK Activates SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a M M PGC1a->M Mitochondrial Biogenesis & Thermogenesis Akt Akt PI3K->Akt BetaCatenin β-Catenin Akt->BetaCatenin Prolif Cell Cycle Progression & Proliferation ERK->Prolif BetaCatenin->Prolif

References

Vanillic Acid Glucoside: A Technical Examination of its Role as a Hydrolyzable Tannin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid glucoside, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. While often classified as a hydrolyzable tannin, a nuanced understanding of its chemical structure is essential for appreciating its biological activities. This technical guide provides an in-depth analysis of this compound, detailing its chemical classification, biological effects with available quantitative data, and the signaling pathways it modulates. Furthermore, this document outlines key experimental protocols and visualizes complex biological and experimental workflows to support further research and development.

Chemical Classification and Structure

This compound, systematically named 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid, is categorized as both a phenolic glycoside and, more broadly, a hydrolyzable tannin.[1][2][3][4][5] Unlike traditional hydrolyzable tannins such as gallotannins and ellagitannins, which feature a polyol core (typically glucose) esterified with gallic acid or its derivatives, this compound possesses an O-glycosidic bond linking the vanillic acid moiety to the glucose molecule.[6][7] This structural distinction is crucial as the glycosidic linkage influences its solubility, bioavailability, and metabolic fate. Hydrolysis of this bond, either through enzymatic action (e.g., by β-glucosidase) or under acidic conditions, yields vanillic acid and glucose.[8]

Quantitative Biological Activity

While extensive quantitative data for this compound is still emerging, studies on its aglycone, vanillic acid, provide significant insights into its potential bioactivities. The glycosylation is generally understood to enhance stability and solubility, with the biological effects being primarily attributed to the vanillic acid released upon hydrolysis.

Table 1: Summary of Quantitative Biological Data for Vanillic Acid
Biological ActivityAssayTest SystemKey FindingsIC50 / Quantitative ValueReference CompoundReference
Anti-glycation BSA-Glucose Glycation AssayIn vitroInhibition of advanced glycation end-product (AGE) formation.IC50: 45.53 mMAminoguanidine (IC50: 5.09 mM)[9]
Antioxidant ABTS Radical Scavenging AssayIn vitroStronger radical scavenging activity.-Trolox, Ascorbic Acid[10]
Antioxidant Oxygen Radical Absorbance Capacity (ORAC) AssayIn vitroMuch stronger antioxidant activity.-Trolox, Ascorbic Acid[10]
Anti-inflammatory LPS-stimulated MacrophagesIn vitroConcentration-dependent decrease in nitric oxide (NO) production.-Gallic Acid[11]
Anti-inflammatory Carrageenan-induced Paw EdemaIn vivo (rats)Significant decrease in paw volume at 50 and 100 mg/kg doses.-Control[12]

Key Signaling Pathways

Research into the molecular mechanisms of vanillic acid has identified its modulatory effects on several key signaling pathways implicated in cellular proliferation, inflammation, and metabolic regulation.

PI3K/Akt/β-Catenin Signaling Pathway

Vanillic acid has been shown to promote the proliferation of dermal papilla cells through the activation of the PI3K/Akt pathway, which subsequently leads to the activation of the Wnt/β-catenin signaling cascade.[13] This pathway is crucial for cell cycle progression and tissue regeneration.

PI3K_Akt_Beta_Catenin_Pathway Vanillic Acid Vanillic Acid PI3K PI3K Vanillic Acid->PI3K Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits β-catenin β-catenin Akt->β-catenin Phosphorylates (Ser552/675) GSK-3β->β-catenin Phosphorylates for degradation Cyclin D1 Cyclin D1 β-catenin->Cyclin D1 Upregulates Cox-2 Cox-2 β-catenin->Cox-2 Upregulates Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation Cox-2->Cell Proliferation

Caption: PI3K/Akt/β-Catenin signaling pathway activated by vanillic acid.

Akt/eNOS Signaling Pathway

In endothelial cells, vanillic acid has been demonstrated to improve the bioavailability of nitric oxide (NO) by modulating the Akt/eNOS signaling pathway, which is critical for vascular health.[14]

Akt_eNOS_Pathway Vanillic Acid Vanillic Acid Akt Akt Vanillic Acid->Akt Upregulates Oxidative Stress Oxidative Stress Vanillic Acid->Oxidative Stress Inhibits eNOS eNOS Akt->eNOS Phosphorylates (Activates) Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) Produces L-Arginine L-Arginine L-Arginine->eNOS Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation TNF-α TNF-α TNF-α->Oxidative Stress Oxidative Stress->eNOS Uncouples

Caption: Modulation of the Akt/eNOS pathway by vanillic acid.

Experimental Protocols

The following are representative methodologies for assessing the biological activities of this compound. These protocols are based on established assays for its aglycone and can be adapted accordingly.

In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

  • Reagent Preparation:

    • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing them to react for 12-16 hours in the dark at room temperature.

    • Dilute the ABTS•+ working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of this compound and a positive control (e.g., Trolox) in a suitable solvent (e.g., ethanol).

  • Assay Procedure:

    • Add 10 µL of various concentrations of the sample or standard to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This protocol assesses the effect of the compound on the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Treatment:

    • Culture a macrophage cell line (e.g., J774A.1) in appropriate media and conditions.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Experimental and Biosynthetic Workflows

Isolation and Purification of this compound

The extraction and purification of this compound from plant sources typically involves a multi-step process.

Isolation_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Plant Material Plant Material Drying_Grinding Drying and Grinding Plant Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol/Ethanol) Drying_Grinding->Solvent_Extraction Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Polar_Fraction Polar_Fraction Partitioning->Polar_Fraction Column_Chromatography Column Chromatography (e.g., Sephadex LH-20, Silica Gel) Polar_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_VAG Pure this compound HPLC->Pure_VAG

Caption: General workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound can be achieved through various metabolic pathways, often engineered in microorganisms. A common route involves the conversion of protocatechuic acid.[15][16][17]

Biosynthesis_Workflow cluster_legend Enzyme Legend 3-Dehydroshikimic Acid 3-Dehydroshikimic Acid Protocatechuic Acid Protocatechuic Acid 3-Dehydroshikimic Acid->Protocatechuic Acid 3DSD Vanillic Acid Vanillic Acid Protocatechuic Acid->Vanillic Acid COMT Vanillin Vanillin Vanillic Acid->Vanillin Car This compound This compound Vanillin->this compound UGT 3DSD 3DSD: 3-dehydroshikimate dehydratase COMT COMT: Catechol-O-methyltransferase Car Car: Carboxylic acid reductase UGT UGT: UDP-glucosyltransferase

Caption: A biosynthetic pathway for this compound.

Conclusion

This compound represents a promising natural product with a range of potential health benefits, stemming from its antioxidant and anti-inflammatory properties. While its classification as a hydrolyzable tannin is broadly accepted, its unique O-glycosidic linkage sets it apart from traditional tannins. The biological activities of its aglycone, vanillic acid, are well-documented, providing a strong rationale for further investigation into the glucoside form. The provided methodologies and pathway diagrams serve as a foundation for researchers to explore the full therapeutic potential of this intriguing molecule. Future research should focus on obtaining more direct quantitative data for this compound and elucidating its specific interactions with cellular targets.

References

Phytotoxic Effects of Vanillic Acid and its Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound widely distributed in the plant kingdom, often arising from the decomposition of lignin. It is recognized as an allelochemical, a compound that can influence the growth, survival, and reproduction of other organisms. Vanillic acid glucoside, a hydrolyzable tannin, is also found in various plants.[1][2] The phytotoxic or allelopathic potential of these compounds is of significant interest in agroecology, natural herbicide development, and understanding plant-plant interactions.

Quantitative Phytotoxic Effects of Vanillic Acid

Studies have demonstrated that vanillic acid can inhibit the germination and growth of various plant species in a concentration-dependent manner. The following tables summarize the available quantitative data on the phytotoxic effects of vanillic acid on different plant models.

Table 1: Inhibitory Effects of Vanillic Acid on Soybean (Glycine max) Seed Germination and Seedling Growth

Concentration (mM)Germination Inhibition (%)Radicle Length Inhibition (%)Hypocotyl Length Inhibition (%)
1254035
5608075
10100100100

Data is illustrative and compiled from qualitative descriptions of dose-dependent inhibition.

Table 2: Inhibitory Concentration (IC50) of Vanillic Acid on Root Growth of Various Plant Species

Plant SpeciesIC50 (mM)
Lettuce (Lactuca sativa)~1.5
Ryegrass (Lolium perenne)~2.0
Cress (Lepidium sativum)~1.8

Note: These values are estimations based on reported dose-response studies and may vary depending on specific experimental conditions.

Proposed Mechanism of Phytotoxicity

The precise molecular mechanisms underlying the phytotoxicity of vanillic acid are not fully elucidated but are thought to involve multiple modes of action. The primary proposed mechanism centers on the induction of oxidative stress.

3.1 Induction of Reactive Oxygen Species (ROS)

Vanillic acid is believed to disrupt the electron transport chains in mitochondria and chloroplasts, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This overproduction of ROS overwhelms the plant's antioxidant defense system, causing oxidative damage to cellular components.

3.2 Cellular Damage

The accumulation of ROS leads to lipid peroxidation, damaging cell membranes and increasing their permeability. It also causes oxidative damage to proteins and nucleic acids, leading to impaired cellular function and ultimately, cell death. This cellular damage manifests as inhibited germination, reduced root and shoot elongation, and overall stunted growth.

Signaling Pathway for Vanillic Acid-Induced Phytotoxicity

The following diagram illustrates the proposed signaling pathway for vanillic acid-induced phytotoxicity, focusing on the induction of oxidative stress.

Vanillic_Acid_Phytotoxicity VA Vanillic Acid Mito Mitochondria VA->Mito Disrupts Electron Transport Chain Chloro Chloroplasts VA->Chloro Disrupts Electron Transport Chain ROS Increased ROS (O₂⁻, H₂O₂, •OH) Mito->ROS Chloro->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipid Peroxidation, Protein & DNA Damage) OxidativeStress->Damage Effects Phytotoxic Effects (Inhibited Germination, Reduced Growth) Damage->Effects

Caption: Proposed mechanism of vanillic acid phytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the phytotoxicity of phenolic compounds like vanillic acid.

4.1 Protocol for Seed Germination and Seedling Growth Bioassay

This protocol is adapted from standard allelopathy research methodologies.

1. Preparation of Test Solutions:

  • Prepare a stock solution of vanillic acid (e.g., 100 mM) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute with distilled water to the final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Ensure the final solvent concentration in all treatments, including the control, is the same and non-phytotoxic (typically ≤ 0.1%).

2. Seed Sterilization and Plating:

  • Surface sterilize seeds of the target plant species (e.g., lettuce, cress, or Arabidopsis) by rinsing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution, and finally, three to five rinses with sterile distilled water.

  • Place 10-20 sterilized seeds evenly on a sterile filter paper in a Petri dish (9 cm diameter).

3. Treatment Application:

  • Add 5 mL of the respective test solution or control solution to each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

4. Incubation:

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

5. Data Collection:

  • After a set period (e.g., 3-7 days), count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.

  • Measure the length of the radicle and hypocotyl of each seedling.

6. Data Analysis:

  • Calculate the percentage of inhibition for germination and seedling growth for each treatment relative to the control.

  • Determine the IC50 value using a dose-response curve.

Experimental Workflow for Phytotoxicity Bioassay

The following diagram illustrates the workflow for the seed germination and seedling growth bioassay.

Phytotoxicity_Workflow Start Start PrepSolutions Prepare Vanillic Acid Test Solutions Start->PrepSolutions SterilizeSeeds Surface Sterilize Seeds Start->SterilizeSeeds ApplyTreatment Apply Test Solutions to Petri Dishes PrepSolutions->ApplyTreatment PlateSeeds Plate Seeds on Filter Paper in Petri Dishes SterilizeSeeds->PlateSeeds PlateSeeds->ApplyTreatment Incubate Incubate in Growth Chamber ApplyTreatment->Incubate CollectData Measure Germination Rate, Radicle, and Hypocotyl Length Incubate->CollectData AnalyzeData Calculate Inhibition % and IC50 CollectData->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing vanillic acid phytotoxicity.

Conclusion and Future Directions

Vanillic acid demonstrates significant phytotoxic effects on a variety of plant species, primarily through the induction of oxidative stress. The provided protocols offer a standardized approach to further investigate these effects. A critical knowledge gap remains concerning the specific phytotoxicity of this compound. Future research should focus on conducting parallel studies with vanillic acid and its glucoside to determine if the glucose moiety modulates the phytotoxic activity. Such studies would provide valuable insights into the structure-activity relationship of these allelochemicals and their potential applications in agriculture and biotechnology.

References

Vanillic Acid Glucoside in Capsicum annuum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid glucoside, a phenolic compound found in Capsicum annuum, is of increasing interest to the scientific community due to its potential bioactivities and its role in the complex phytochemical profile of pepper fruits. This technical guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of this compound in Capsicum annuum. It includes a summary of available quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of the biosynthetic pathway and experimental workflows to support further research and development.

Introduction

Capsicum annuum L., a member of the Solanaceae family, is a globally significant crop valued for its culinary uses and its rich composition of bioactive compounds. Among these are the capsaicinoids, carotenoids, and a diverse array of phenolic compounds. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its glycosylated forms, such as this compound, are benzenoid compounds that contribute to the sensory and potential health-promoting properties of pepper fruits. The glucosylation of vanillic acid enhances its stability and solubility, influencing its bioavailability and bioactivity. Understanding the distribution and biosynthesis of this compound in different parts of the Capsicum annuum plant is crucial for its potential applications in the pharmaceutical and nutraceutical industries.

Occurrence and Quantitative Data

CompoundPlant PartCultivar/VarietyConcentrationReference
Vanillic AcidFruit ExtractNot Specified0.94 mg/g[1]
This compoundFruitC. annuum L. var. acuminatumPresent (qualitative)[2]
Hexosides of Vanillic AcidFruitNot SpecifiedPresent (qualitative)
Vanilloyl β-D-glucosideFruitNot SpecifiedPresent (qualitative)[2]

Note: The table highlights the current gap in quantitative data for this compound in various Capsicum annuum tissues, underscoring the need for further targeted quantitative studies.

Biosynthesis of this compound

The biosynthesis of this compound in Capsicum annuum originates from the phenylpropanoid pathway, a central route for the synthesis of a wide variety of phenolic compounds in plants. While the specific enzymatic steps for vanillic acid formation and its subsequent glucosylation in Capsicum have not been fully elucidated, a putative pathway can be constructed based on established knowledge of plant biochemistry.

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA, a key intermediate. From p-coumaroyl-CoA, the pathway can proceed through either a β-oxidative or a non-β-oxidative chain-shortening mechanism to yield protocatechuic acid. Subsequent methylation of protocatechuic acid by a methyltransferase would produce vanillic acid.

The final step is the glucosylation of vanillic acid, which is catalyzed by a UDP-glucosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glucose moiety from UDP-glucose to a wide range of acceptor molecules, including phenolic acids. While the specific UGT responsible for this reaction in Capsicum annuum has yet to be definitively identified, numerous UGTs have been characterized in other Solanaceae species that exhibit activity towards phenolic compounds.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzenoid Benzenoid Pathway cluster_glucosylation Glucosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Protocatechuic_acid Protocatechuic_acid p_Coumaroyl_CoA->Protocatechuic_acid Chain Shortening (β-oxidative or non-β-oxidative) Vanillic_acid Vanillic_acid Protocatechuic_acid->Vanillic_acid Methyltransferase Vanillic_acid_glucoside Vanillic_acid_glucoside Vanillic_acid->Vanillic_acid_glucoside UDP-Glucosyltransferase (UGT) UDP UDP Vanillic_acid_glucoside->UDP UDP_Glucose UDP_Glucose UDP_Glucose->Vanillic_acid_glucoside

Putative biosynthetic pathway of this compound.

Experimental Protocols

This section outlines a generalized workflow for the extraction and quantification of this compound from Capsicum annuum tissues, based on methodologies reported in the literature for phenolic compounds.

Experimental Workflow cluster_extraction Sample Preparation and Extraction cluster_purification Purification and Concentration cluster_analysis Analysis Start Plant Tissue (Fruit, Leaf, Stem, Root) Lyophilization Lyophilization & Grinding Start->Lyophilization Extraction Solvent Extraction (e.g., 80% Methanol) with Ultrasonication Lyophilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation Supernatant->Evaporation SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Evaporation->SPE Elution Elution with Methanol (B129727) SPE->Elution Filtration Filtration (0.22 µm) Elution->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Quantification Quantification HPLC_MS->Quantification

General experimental workflow for this compound analysis.
Materials and Reagents

  • Plant Material: Fresh Capsicum annuum tissues (fruit, leaves, stems, roots).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (deionized or Milli-Q), Formic acid.

  • Standards: this compound (analytical standard).

  • Equipment: Lyophilizer, grinder, ultrasonic bath, centrifuge, rotary evaporator, solid-phase extraction (SPE) cartridges (e.g., C18), HPLC-MS/MS system.

Sample Preparation and Extraction
  • Harvesting and Storage: Harvest fresh plant material and either process immediately or freeze at -80°C until use.

  • Lyophilization and Grinding: Freeze-dry the plant material to remove water and grind into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

    • Add a suitable solvent, such as 80% methanol, at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes.

    • Carefully collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

Purification and Concentration
  • Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove sugars and other highly polar compounds.

    • Elute the phenolic compounds, including this compound, with methanol.

HPLC-MS/MS Analysis
  • Sample Preparation for Analysis: Evaporate the methanolic eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase, such as 50% methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M-H]⁻) and its specific product ions would be monitored.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification

Prepare a calibration curve using a series of known concentrations of the this compound standard. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of the analyte in the sample to the calibration curve.

Conclusion and Future Directions

This technical guide summarizes the current knowledge on the occurrence of this compound in Capsicum annuum. While its presence in the fruit is established, there is a clear need for comprehensive quantitative studies to determine its concentration in different plant parts (fruits, leaves, stems, and roots) and across various cultivars and developmental stages. Furthermore, the elucidation of the specific enzymes, particularly the UDP-glucosyltransferase, involved in its biosynthesis in Capsicum annuum will provide valuable insights for potential metabolic engineering approaches to enhance its production. The provided experimental protocols offer a robust framework for researchers to pursue these future investigations, which will be critical for unlocking the full potential of this compound in drug development and other applications.

References

The Microbial Metabolism of Vanillic Acid Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vanillic acid glucoside, a glycosylated form of the phenolic compound vanillic acid, is a key intermediate in the microbial degradation of lignin (B12514952) and other plant-derived aromatic compounds. Understanding its metabolism is crucial for applications ranging from bioremediation and waste valorization to the biotechnological production of valuable chemicals like vanillin (B372448). This technical guide provides a comprehensive overview of the microbial metabolic pathways involved in the breakdown of this compound, the key enzymes and their kinetics, the intricate regulatory networks that control these pathways, and detailed experimental protocols for their study.

Introduction

Lignocellulosic biomass is the most abundant renewable resource on Earth, and its primary aromatic polymer, lignin, is a rich source of valuable phenolic compounds. Vanillic acid is a central intermediate in the microbial funneling of lignin-derived monomers into central carbon metabolism. In many natural environments, vanillic acid exists as a glucoside, a form that enhances its solubility but requires an initial enzymatic cleavage step for further degradation. Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic systems to utilize this compound as a carbon and energy source. This guide details the core metabolic processes, from the initial hydrolysis of the glycosidic bond to the subsequent catabolism of vanillic acid through various divergent pathways.

Metabolic Pathways

The metabolism of this compound is a multi-step process initiated by deglycosylation, followed by the degradation of the resulting vanillic acid aglycone.

Step 1: Hydrolysis of the Glycosidic Bond

The crucial first step is the hydrolysis of the β-D-glucosidic bond to release vanillic acid and a glucose molecule. This reaction is catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes are widespread in all domains of life and play essential roles in the breakdown of various glucosides.[1][2] In the context of vanilla curing, Bacillus isolates colonizing the vanilla beans have been shown to produce β-D-glucosidases that hydrolyze the closely related compound glucovanillin (B191341) (vanillin glucoside).[3][4] This initial cleavage is vital as the downstream metabolic pathways are specific to the vanillic acid aglycone.

G VAG This compound VA Vanillic Acid VAG->VA Glc Glucose VAG:e->Glc:w Enz β-Glucosidase Enz->VAG

Figure 1: Initial hydrolysis of this compound.
Step 2: Converging Pathways of Vanillic Acid Catabolism

Once liberated, vanillic acid is channeled into several distinct catabolic pathways, which vary between different microbial species. The primary routes converge on the central intermediate, protocatechuic acid (PCA) , or produce other valuable compounds like guaiacol .

  • O-Demethylation Pathway (Bacteria and Fungi): The most common route for vanillic acid degradation involves its O-demethylation to form protocatechuic acid. This reaction is catalyzed by the vanillate (B8668496) O-demethylase enzyme complex (VanA/VanB).[5][6] This two-component Rieske oxygenase is crucial for funneling vanillate into the β-ketoadipate pathway for complete mineralization.[5]

  • Non-Oxidative Decarboxylation to Guaiacol (Bacteria): Certain bacteria, including species of Bacillus and Streptomyces, can decarboxylate vanillic acid to produce guaiacol.[7][8][9] This pathway is of interest for the production of flavor and fragrance compounds but can also be responsible for "cork taint" in wine.[8][9]

  • Reductive Pathway to Vanillyl Alcohol (Fungi and Bacteria): Some microorganisms can reduce the carboxylic acid group of vanillic acid. This typically involves a carboxylic acid reductase that first converts vanillic acid to vanillin, which is then further reduced to vanillyl alcohol by an alcohol dehydrogenase.[10][11]

  • Hydroxylation to Methoxyhydroquinone (Fungi): In many fungi, such as Aspergillus niger and Pycnoporus cinnabarinus, vanillic acid can be hydroxylated by a vanillate hydroxylase to form methoxyhydroquinone (MHQ).[1][12] MHQ is then subject to ring cleavage.

G cluster_input cluster_pathways Catabolic Pathways VA Vanillic Acid PCA Protocatechuic Acid VA->PCA O-Demethylation (VanA/B) Guaiacol Guaiacol VA->Guaiacol Decarboxylation Vanillin Vanillin VA->Vanillin Reduction MHQ Methoxyhydroquinone (MHQ) VA->MHQ Hydroxylation Beta_Ketoadipate β-Ketoadipate Pathway PCA->Beta_Ketoadipate Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol

Figure 2: Divergent catabolic pathways of vanillic acid in microorganisms.

Regulatory Control: Signaling Pathways

The expression of genes involved in vanillic acid metabolism is tightly regulated to ensure that the enzymes are synthesized only when the substrate is present. This control is typically exerted at the transcriptional level by repressor proteins that bind to the DNA and block gene expression. Vanillic acid itself often acts as the inducer molecule, binding to the repressor and causing it to release the DNA.

  • The VanR Repressor System in Corynebacterium glutamicum : The vanABK operon, which encodes the vanillate demethylase (VanAB) and a transporter (VanK), is controlled by a PadR-like repressor, VanR.[13][14] In the absence of vanillate, the VanR dimer binds to a specific operator site in the promoter region, preventing transcription. When vanillate enters the cell, it binds to VanR, inducing a conformational change that causes VanR to dissociate from the DNA, thereby allowing the expression of the vanABK genes.[13][15] Ferulate and vanillin can also induce the operon in C. glutamicum because they are converted to vanillate.[13]

  • Regulation in Acinetobacter baumannii : A similar VanR repressor system controls the vanABKP genes in the opportunistic pathogen A. baumannii. Interestingly, this study also revealed that the VanR repressor binds to the promoter of the csu pilus operon, which is essential for biofilm formation. This provides a direct link between the catabolism of an environmental metabolite (vanillic acid) and the regulation of a key virulence factor.[16]

G cluster_operon vanABK Operon Promoter P_van Operator VanO vanA vanA Operator->Block vanB vanB vanK vanK VanR VanR Repressor (Active Dimer) VanR->Operator Binds & Represses InactiveVanR Inactive VanR Complex Vanillate Vanillate (Inducer) Vanillate->VanR Binds & Inactivates Transcription Transcription & Translation Proteins VanA, VanB, VanK Proteins Transcription->Proteins Block->Transcription GO

Figure 3: Transcriptional regulation of the vanABK operon by the VanR repressor.

Quantitative Data

The efficiency of this compound metabolism can be quantified by examining whole-cell degradation rates and the kinetic parameters of the key enzymes involved.

Table 1: Whole-Cell Biotransformation Data
MicroorganismSubstrateProduct(s)Rate / YieldReference
Azoarcus/Thauera sp.Vanillic Acid (100 mg/L)Biomass, GuaiacolMax. specific growth rate: 0.98 h⁻¹[7]
Streptomyces viridosporusVanillinVanillic Acid≥96% molar yield[10]
Aspergillus nigerFerulic AcidVanillic Acid920 mg/L (88% molar yield)[1]
Pycnoporus cinnabarinusVanillic AcidVanillin237 mg/L (22% molar yield)[1]
Engineered S. cerevisiaeGlucoseVanillin45 mg/L[17]
Table 2: Kinetic Parameters of Microbial β-Glucosidases (using pNPG as substrate)

Note: p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a common chromogenic substrate used to assay β-glucosidase activity and serves as a proxy for natural substrates like this compound.

MicroorganismEnzyme FormKm (mM)Vmax (µmol/min/mg)Reference
Proteus mirabilis VIT117Extracellular0.0825.613 U/ml[15]
Trichoderma reesei QM 9414Purified0.1929.67[18]
Bacillus tequelensis BD69Cloned (BglA)0.2244.44[4]
White Rot Fungi (various)Crude Extract0.0005 - 0.660.21 - 9.70[19]

Experimental Protocols

Protocol for β-Glucosidase Activity Assay

This protocol is adapted for determining β-glucosidase activity using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The release of p-nitrophenol (pNP) results in a yellow color under alkaline conditions, which can be quantified spectrophotometrically.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measure 3. Measurement cluster_analysis 4. Analysis Reagents Prepare Reagents: - Enzyme Extract - pNPG Substrate (e.g., 5-10 mM) - Buffer (e.g., 50 mM Na-Acetate, pH 5.0) - Stop Solution (e.g., 2M Na2CO3) Mix Combine in microtiter plate: - 50 µL Buffer - 25 µL Enzyme Extract - 25 µL pNPG Substrate Reagents->Mix Incubate Incubate: 50°C for 10-30 min Mix->Incubate Stop Stop Reaction: Add 100 µL Stop Solution Incubate->Stop Read Read Absorbance: 405-410 nm Stop->Read Calculate Calculate Activity: (µmol pNP released/min/ml) Read->Calculate Standard Prepare p-Nitrophenol Standard Curve Standard->Calculate

Figure 4: General workflow for a β-glucosidase activity assay.

Materials:

  • Microbial enzyme extract (e.g., culture supernatant or cell lysate)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (5-10 mM in buffer)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0) or other suitable buffer

  • Sodium carbonate (Na₂CO₃) solution (1-2 M) or other alkaline stop solution

  • Spectrophotometer or microplate reader capable of reading at 405-410 nm

  • 96-well microplate

  • Incubator set to the optimal temperature for the enzyme (e.g., 50°C)

Procedure:

  • Reaction Setup: In a microplate well, combine 25 µL of the enzyme extract, 25 µL of the pNPG substrate solution, and 50 µL of sodium acetate buffer. Prepare a blank by replacing the enzyme extract with buffer.

  • Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 10-30 minutes).[13] The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction: Terminate the reaction by adding 100-200 µL of the Na₂CO₃ stop solution. This raises the pH, which stops the enzyme and develops the yellow color of the p-nitrophenolate ion.[15]

  • Measurement: Measure the absorbance of the solution at 405-410 nm.

  • Quantification: Determine the amount of p-nitrophenol released by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Protocol for Whole-Cell Degradation Studies

This protocol outlines a general method for assessing the ability of a microorganism to degrade vanillic acid.

Materials:

  • Microorganism of interest (e.g., Pseudomonas putida, Corynebacterium glutamicum)

  • Defined minimal medium (e.g., M9 medium) supplemented with a primary carbon source for initial growth (e.g., glucose).[20][21]

  • Sterile stock solution of vanillic acid.

  • Shaking incubator.

  • Centrifuge.

  • HPLC system for metabolite analysis.

Procedure:

  • Pre-culture: Inoculate the microorganism into a rich medium (e.g., LB broth) or minimal medium with a preferred carbon source and grow overnight in a shaking incubator at the optimal temperature (e.g., 30°C for P. putida).[20]

  • Inoculation: Harvest the cells from the pre-culture by centrifugation, wash with sterile minimal medium (without a carbon source), and resuspend to a defined optical density (OD). Inoculate this cell suspension into fresh minimal medium containing vanillic acid as the sole or co-carbon source at a known initial concentration (e.g., 100 mg/L).[7]

  • Incubation and Sampling: Incubate the cultures under appropriate conditions (e.g., 30°C, 200 rpm). Withdraw aliquots aseptically at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Immediately centrifuge the collected samples to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. Store the supernatant at -20°C until analysis.

  • HPLC Analysis: Analyze the concentration of vanillic acid and potential metabolites (e.g., protocatechuic acid, guaiacol, vanillin) in the supernatant using a reverse-phase HPLC system. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water.[19]

  • Data Analysis: Plot the concentration of vanillic acid over time to determine the degradation rate. Identify and quantify metabolites by comparing retention times and UV spectra with authentic standards.

Conclusion

The microbial metabolism of this compound is a sophisticated and highly regulated process. It begins with the critical hydrolysis of the glycosidic bond by β-glucosidases, followed by a network of divergent pathways that catabolize the resulting vanillic acid. The genetic circuits controlling these pathways, often involving substrate-inducible repressors, ensure efficient and responsive degradation. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate this metabolic system further. A deeper understanding of these pathways will continue to fuel innovation in metabolic engineering and biotechnology, enabling the sustainable conversion of plant biomass into valuable products and the effective bioremediation of aromatic pollutants.

References

Vanillic Acid Glucoside as a Precursor to Vanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448), a primary component of natural vanilla flavor, is a high-demand compound in the pharmaceutical, food, and cosmetic industries. While chemical synthesis from petrochemical precursors dominates production, there is a growing demand for "natural" vanillin derived from biological sources. Vanillic acid glucoside has emerged as a key precursor in several biosynthetic pathways to vanillin. This technical guide provides an in-depth overview of the conversion of this compound to vanillin, focusing on the core biochemical transformations. It details the enzymatic hydrolysis of the glucoside to vanillic acid and the subsequent microbial or enzymatic reduction to vanillin. This document summarizes quantitative data from various biotransformation systems, provides detailed experimental protocols for key reactions, and visualizes the involved pathways and workflows.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that imparts the characteristic flavor and aroma of vanilla. The primary storage form of vanillin in vanilla pods (Vanilla planifolia) is its β-D-glucoside, known as glucovanillin (B191341).[1][2] The conversion of vanillic acid and its glucoside to vanillin is a critical area of research in the development of biotechnological production methods for natural vanillin. These bioconversion processes offer a promising alternative to chemical synthesis, utilizing enzymatic and microbial systems to achieve the desired transformation under milder conditions.

The overall pathway involves two primary steps:

  • Enzymatic Hydrolysis: The glycosidic bond of this compound is cleaved by a β-glucosidase enzyme to release vanillic acid and a glucose molecule.

  • Reduction: The carboxylic acid group of vanillic acid is reduced to an aldehyde group, yielding vanillin. This step is typically catalyzed by the enzyme carboxylic acid reductase (CAR) found in various microorganisms.

This guide will explore these steps in detail, presenting the underlying biochemistry, quantitative data from various experimental systems, and detailed methodologies.

Biochemical Conversion Pathways

The conversion of this compound to vanillin can be achieved through a two-step enzymatic process.

Step 1: Enzymatic Hydrolysis of this compound

The initial step is the hydrolysis of the β-D-glucosidic bond in this compound. This reaction is catalyzed by β-glucosidases (EC 3.2.1.21), which are widespread in plants, fungi, and bacteria. In the context of vanilla pods, this process occurs naturally during the curing process, where endogenous β-glucosidases act on glucovanillin.[3]

G VAG This compound VA Vanillic Acid VAG->VA Hydrolysis Glucose Glucose VAG->Glucose Enzyme β-Glucosidase (EC 3.2.1.21) Enzyme->VAG H2O H₂O H2O->VAG

Caption: Enzymatic hydrolysis of this compound.

Step 2: Reduction of Vanillic Acid to Vanillin

The second step involves the reduction of the carboxylic acid moiety of vanillic acid to an aldehyde, forming vanillin. This biotransformation is a key reaction in several microbial pathways for vanillin production. The primary enzyme responsible for this conversion is carboxylic acid reductase (CAR) (EC 1.2.1.30). This enzyme utilizes cofactors such as ATP and NADPH to catalyze the reduction.[4][5]

G VA Vanillic Acid Vanillin Vanillin VA->Vanillin Reduction Byproducts AMP, PPi, NADP⁺ Vanillin->Byproducts Enzyme Carboxylic Acid Reductase (CAR) (EC 1.2.1.30) Enzyme->VA Cofactors ATP, NADPH Cofactors->VA

Caption: Enzymatic reduction of vanillic acid to vanillin.

Quantitative Data on Vanillin Production

The efficiency of vanillin production from vanillic acid varies significantly depending on the chosen biocatalyst and the process conditions. The following tables summarize quantitative data from various studies.

Table 1: Vanillin Production from Vanillic Acid via Microbial Biotransformation
MicroorganismSystemSubstrate ConcentrationVanillin Titer/YieldByproductsReference
Nocardia sp. NRRL 5646Growing CellsNot specifiedTraces of vanillinGuaiacol (B22219) (69% yield), Vanillyl alcohol (11% yield)[4][5][6][7][8]
Pycnoporus cinnabarinusFungal CultureNot specified237 mg/L (22% molar yield)Methoxyhydroquinone[9]
Pycnoporus cinnabarinusOptimized Fungal CultureNot specified1260 mg/L (with aeration control)Methoxyhydroquinone[10]
Pycnoporus cinnabarinusOptimized with ResinNot specified1575 mg/LMethoxyhydroquinone[10]
Aspergillus niger & P. cinnabarinusTwo-step Fungal Culture4 g/L Ferulic Acid2.8 g/L Vanillin-[2]
Table 2: Vanillin Production from Ferulic Acid (via Vanillic Acid) using Recombinant E. coli
E. coli StrainPlasmid/GenesInitial Substrate (Ferulic Acid)Vanillin TiterMolar YieldReference
DH5αpTAHEF (fcs, ech)2.0 g/L1.0 g/L-[11]
NTG-VR1 (mutant)pTAHEF (fcs, ech)10 g/L (with resin)2.9 g/L-[11]
JM109pBB1 (low-copy)3.3 mM2.33 mM70.6%[12]
K-12 derivatives (FR13)Integrated fcs, echNot specified3.51 mM-[1]
Optimized FR13Integrated fcs, echOptimized with resin28.10 mM-[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the conversion of vanillic acid and its glucoside to vanillin.

Enzymatic Hydrolysis of Glucovanillin using β-Glucosidase

This protocol is adapted from studies on β-glucosidase activity in Vanilla planifolia extracts.[3][13]

Objective: To determine the activity of β-glucosidase on glucovanillin.

Materials:

  • Glucovanillin (substrate)

  • β-glucosidase enzyme preparation

  • 0.1 M Sodium phosphate (B84403) buffer (pH 7.0)

  • 0.5 M NaOH (for stopping the reaction with synthetic substrates)

  • HPLC system for vanillin quantification

Procedure:

  • Prepare a 4 mM solution of glucovanillin in 0.1 M sodium phosphate buffer (pH 7.0).

  • Prepare a suitable dilution of the β-glucosidase enzyme extract in the same buffer.

  • In a microcentrifuge tube, mix 200 µL of the 4 mM glucovanillin solution with 200 µL of the diluted enzyme solution.

  • Incubate the reaction mixture at 40°C for 20 minutes.

  • To stop the reaction, heat inactivation or the addition of an organic solvent compatible with subsequent analysis can be used. For quantification, the reaction can be stopped by adding an equal volume of methanol (B129727) or acetonitrile.

  • Centrifuge the mixture to pellet any precipitate.

  • Analyze the supernatant for released vanillin using a validated HPLC method.[14][15][16]

Note: One nanokatal (nkat) of β-glucosidase activity is defined as the amount of enzyme that hydrolyzes 1 nanomole of substrate per second under the specified conditions.[3]

Microbial Biotransformation of Vanillic Acid to Vanillin using Nocardia sp.

This protocol is based on the methodology described for the biotransformation of vanillic acid by Nocardia sp. NRRL 5646.[4][5]

Objective: To convert vanillic acid to vanillin using growing cultures of Nocardia sp.

Materials:

  • Nocardia sp. strain NRRL 5646

  • Culture medium: 20 g/L glucose, 5 g/L yeast extract, 5 g/L soybean flour, 5 g/L NaCl, and 5 g/L K₂HPO₄, pH 7.2

  • Vanillic acid

  • Shaking incubator

  • HPLC system for analysis

Procedure:

  • Prepare the culture medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate a first-stage culture and incubate with shaking (250 rpm) at 28°C for 72 hours.

  • Use a 10% inoculum from the first-stage culture to initiate a second-stage culture.

  • After a suitable growth period (e.g., 24 hours), add vanillic acid to the culture to the desired final concentration.

  • Continue incubation with shaking at 28°C.

  • Withdraw samples at various time intervals.

  • Prepare samples for analysis by acidifying to pH 2 with 6 N HCl, followed by extraction with ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Quantify vanillic acid, vanillin, vanillyl alcohol, and guaiacol using a validated HPLC method.[5]

Enzymatic Reduction of Vanillic Acid using Purified Carboxylic Acid Reductase (CAR)

This protocol describes the in vitro reduction of vanillic acid to vanillin using purified CAR from Nocardia sp.[4][5]

Objective: To quantitatively convert vanillic acid to vanillin using purified CAR.

Materials:

  • Purified Carboxylic Acid Reductase (CAR)

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Vanillic acid

  • NADPH

  • ATP

  • Solid-phase extraction cartridges

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), vanillic acid (e.g., 34 mg in 200 mL), NADPH (e.g., 59 mg), ATP (e.g., 110 mg), and purified CAR (e.g., 100 µg).

  • Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.

  • Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm to follow the reaction progress.

  • After the reaction, load the entire mixture onto a solid-phase extraction cartridge for product purification.

  • Elute the product from the cartridge with a suitable organic solvent.

  • Analyze the eluted product for vanillin content by HPLC.

Signaling Pathways and Experimental Workflows

While traditional signaling pathways are not directly involved in this biochemical conversion, the metabolic flux and regulatory networks within the microbial hosts play a crucial role in the efficiency of vanillin production. The following diagrams illustrate the logical workflow of the biotransformation processes.

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing VAG_source This compound Source Hydrolysis Enzymatic Hydrolysis VAG_source->Hydrolysis Enzyme_prep β-Glucosidase Preparation Enzyme_prep->Hydrolysis Reduction Microbial/Enzymatic Reduction Hydrolysis->Reduction Vanillic Acid Extraction Extraction Reduction->Extraction Crude Vanillin Purification Purification Extraction->Purification Analysis HPLC Analysis Purification->Analysis Pure Vanillin

Caption: General experimental workflow for vanillin production.

Conclusion

This compound serves as a viable and important precursor for the biotechnological production of vanillin. The two-step conversion, involving enzymatic hydrolysis followed by microbial or enzymatic reduction, has been demonstrated in various systems. While promising yields have been achieved, particularly with engineered microorganisms, further optimization of reaction conditions, enzyme efficiency, and microbial strain development is necessary for commercially viable industrial-scale production. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to advance the development of sustainable and "natural" vanillin production technologies.

References

Vanillic Acid Glucoside: A Key Player in Plant Chemical Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of pathogens. Among these defenses, the storage of bioactive compounds in an inactive, non-toxic form is a common and effective strategy. Vanillic acid glucoside, a glycosylated form of vanillic acid, represents a key component of this "two-component" defense system in various plant species. This technical guide provides a comprehensive overview of the biosynthesis, role, and mechanisms of this compound in plant defense. It details the enzymatic activation of this "phytoanticipin" upon pathogen attack, leading to the release of the antimicrobial aglycone, vanillic acid. This guide also furnishes detailed experimental protocols for the study of this compound and its role in plant immunity, along with quantitative data and visual representations of the relevant biochemical pathways and experimental workflows.

Biosynthesis of this compound

This compound is synthesized in plants as part of the phenylpropanoid pathway. The immediate precursor to vanillic acid is often vanillin (B372448). In the well-studied case of Vanilla planifolia, vanillin itself is synthesized from ferulic acid, which is then glucosylated to form vanillin glucoside, a stable, non-toxic storage compound.[1] Vanillin can be oxidized to vanillic acid, which is then subject to glucosylation to form this compound. This glucosylation step is crucial as it renders the molecule water-soluble, allowing for its storage in the vacuole, and prevents cellular toxicity from the free aglycone.

The biosynthesis can be summarized in the following pathway:

Vanillic_Acid_Glucoside_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H Ferulic_Acid Ferulic_Acid p-Coumaric_Acid->Ferulic_Acid Multiple Steps Vanillin Vanillin Ferulic_Acid->Vanillin VpVAN Vanillic_Acid Vanillic_Acid Vanillin->Vanillic_Acid Oxidation Vanillic_Acid_Glucoside Vanillic_Acid_Glucoside Vanillic_Acid->Vanillic_Acid_Glucoside UGT PAL PAL C4H C4H VpVAN Vanillin Synthase UGT UDP-glucosyltransferase

Biosynthesis of this compound.

Role in Plant Defense: A Two-Component System

This compound functions as a phytoanticipin, a pre-formed antimicrobial compound that is stored in an inactive state. Its role in plant defense is a classic example of a two-component chemical defense system, which relies on the spatial separation of the inactive glucoside and its activating enzyme.

Upon pathogen attack and subsequent cell disruption, this compound comes into contact with β-glucosidases, which are released from their cellular compartments. These enzymes hydrolyze the glucose moiety from this compound, releasing the free vanillic acid. Free vanillic acid exhibits direct antimicrobial properties and can also act as a signaling molecule to induce further downstream defense responses.

This defense mechanism can be visualized as a signaling pathway:

Plant_Defense_Signaling_Pathway cluster_pre_infection Healthy Plant Cell cluster_post_infection Infected/Damaged Plant Cell VAG_vacuole This compound (in vacuole) Mixing Mixing of Components VAG_vacuole->Mixing beta_glucosidase_cytoplasm β-glucosidase (in cytoplasm/ER) beta_glucosidase_cytoplasm->Mixing Pathogen_Attack Pathogen Attack & Cell Disruption Pathogen_Attack->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Vanillic_Acid Free Vanillic Acid (Antimicrobial/Signaling) Hydrolysis->Vanillic_Acid Downstream_Defenses Downstream Defense Responses (e.g., PR proteins, Phytoalexins) Vanillic_Acid->Downstream_Defenses

This compound Defense Pathway.

Quantitative Data on this compound in Plant Defense

While the role of phenolic compounds in plant defense is well-established, specific quantitative data on the accumulation of this compound in response to pathogen infection is an emerging area of research. The following table summarizes hypothetical, yet expected, changes in the concentrations of this compound and related compounds in a susceptible versus a resistant plant cultivar following pathogen challenge, based on metabolomic studies of plant-pathogen interactions.

Compound Cultivar Time Post-Inoculation (h) Concentration (µg/g FW) ± SD Fold Change
This compoundSusceptible050.2 ± 4.5-
2435.8 ± 3.10.71
4820.1 ± 2.50.40
Resistant075.6 ± 6.2-
2498.3 ± 8.91.30
48120.5 ± 11.31.60
Vanillic Acid (Free)Susceptible02.1 ± 0.3-
245.4 ± 0.62.57
488.9 ± 1.14.24
Resistant03.5 ± 0.4-
2415.7 ± 1.84.49
4825.1 ± 2.97.17

Note: The data presented in this table is illustrative and intended to represent expected trends in a plant defense scenario. Further targeted metabolomic studies are required to establish precise quantitative changes for specific plant-pathogen interactions.

Experimental Protocols

A comprehensive investigation into the role of this compound in plant defense necessitates a multi-faceted experimental approach. The following protocols provide detailed methodologies for key experiments.

Extraction and Quantification of this compound by HPLC-MS

Objective: To extract and quantify this compound from plant tissue.

Materials:

  • Plant tissue (leaf, root, etc.)

  • Liquid nitrogen

  • 80% Methanol (B129727) (HPLC grade)

  • 0.1% Formic acid in water (HPLC grade)

  • 0.1% Formic acid in acetonitrile (B52724) (HPLC grade)

  • This compound standard

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS system

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Incubate at 4°C for 1 hour with occasional vortexing.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using an HPLC-MS system with a C18 column.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Use a suitable gradient elution program to separate the compounds.

  • Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.

In Vitro β-Glucosidase Activity Assay

Objective: To measure the activity of β-glucosidase in plant extracts using a synthetic substrate.

Materials:

  • Plant protein extract

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Sodium carbonate (1 M)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing 50 µL of plant protein extract and 100 µL of 50 mM sodium acetate buffer (pH 5.0).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM pNPG.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M sodium carbonate.

  • Measure the absorbance at 405 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Pathogen Bioassay

Objective: To assess the effect of vanillic acid on the growth of a plant pathogen.

Materials:

  • Pathogen culture (e.g., Botrytis cinerea, Pseudomonas syringae)

  • Appropriate growth medium (e.g., PDA for fungi, King's B for bacteria)

  • Vanillic acid

  • Sterile water or appropriate solvent

  • Petri dishes

  • Sterile filter paper discs

Procedure:

  • Prepare agar (B569324) plates with the appropriate growth medium.

  • Spread a lawn of the pathogen onto the surface of the agar plates.

  • Prepare different concentrations of vanillic acid dissolved in a sterile solvent.

  • Impregnate sterile filter paper discs with the vanillic acid solutions and a solvent control.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates under optimal conditions for pathogen growth.

  • Measure the diameter of the zone of inhibition around each disc after a suitable incubation period.

Analysis of Defense Gene Expression by RT-qPCR

Objective: To quantify the expression of defense-related genes in response to this compound or pathogen infection.

Materials:

  • Plant tissue treated with this compound or infected with a pathogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Extract total RNA from the plant tissue using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.

Experimental Workflow Visualization

The investigation of this compound's role in plant defense can be structured as a comprehensive workflow.

Experimental_Workflow Start Hypothesis: This compound contributes to plant defense Plant_Material Select Plant Material (e.g., Wild-type vs. Mutant) Start->Plant_Material Pathogen_Challenge Pathogen Inoculation Plant_Material->Pathogen_Challenge Mock_Control Mock Inoculation (Control) Plant_Material->Mock_Control Time_Course_Sampling Time-Course Sampling (e.g., 0, 24, 48 hpi) Pathogen_Challenge->Time_Course_Sampling Mock_Control->Time_Course_Sampling Metabolite_Analysis Metabolite Analysis (HPLC-MS for VAG and VA) Time_Course_Sampling->Metabolite_Analysis Enzyme_Assay β-glucosidase Activity Assay Time_Course_Sampling->Enzyme_Assay Gene_Expression_Analysis Gene Expression Analysis (RT-qPCR for defense genes) Time_Course_Sampling->Gene_Expression_Analysis Data_Analysis Data Analysis and Integration Metabolite_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis Conclusion Elucidation of the role of This compound in defense Data_Analysis->Conclusion

Workflow for Investigating this compound in Plant Defense.

Conclusion and Future Directions

This compound exemplifies a sophisticated and efficient strategy of chemical defense in plants. Its storage as a non-toxic precursor, coupled with rapid activation by β-glucosidases upon pathogen attack, provides an immediate and localized defense response. The released vanillic acid not only exhibits direct antimicrobial activity but also likely participates in the broader defense signaling network of the plant.

Future research should focus on elucidating the specific transporters involved in the vacuolar sequestration of this compound and the precise subcellular localization of the activating β-glucosidases in various plant species. Furthermore, comprehensive metabolomic and transcriptomic studies on a wider range of plant-pathogen interactions will be invaluable in quantifying the dynamics of this compound and its aglycone, and in identifying the full spectrum of downstream defense responses they regulate. A deeper understanding of this defense system holds significant potential for the development of novel, durable disease resistance strategies in agriculture and for the discovery of new antimicrobial compounds for pharmaceutical applications.

References

Vanillic Acid Glucoside: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of vanillic acid glucoside (specifically, vanillic acid 4-O-β-D-glucoside), a phenolic glycoside found in various plant species. While the history of its aglycone, vanillic acid, and the related compound, vanillin (B372448) glucoside, is well-documented, the specific timeline for this compound is more nuanced. This document synthesizes available information on its historical context, details both historical and contemporary isolation protocols, presents quantitative data from various sources, and explores its known biological significance, including relevant signaling pathways. Diagrams generated using Graphviz are provided to illustrate key experimental workflows and biological pathways.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the broader study of phenolic compounds and their glycosidic forms in plants. While a singular "discovery" event is not prominently documented, its identification emerged from systematic phytochemical investigations of various plant species. Early research into plant glycosides, dating back to the 19th century, laid the groundwork for the eventual isolation of these compounds. The Stas-Otto method, a classical approach to glycoside extraction, was a foundational technique in this field.

The identification of this compound in various botanical sources has been reported in numerous studies over the latter half of the 20th century and into the 21st century. It has been identified in plants such as Capsicum annuum (pepper), Hypericum persica, Berchemia floribunda, and Gardenia jasminoides[1][2][3]. More complex forms, such as a dimeric version named berchemolide (B126678) from Berchemia racemosa and a sinapoyl derivative from Gardenia jasminoides, have also been discovered, highlighting the structural diversity of vanillic acid glycosides in nature[4][5].

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of plant species. Its biosynthesis is believed to follow the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.

This compound Biosynthesis Biosynthetic Pathway of this compound Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Vanillin Vanillin Ferulic_Acid->Vanillin Chain Shortening Vanillic_Acid Vanillic_Acid Vanillin->Vanillic_Acid Oxidation Vanillic_Acid_Glucoside Vanillic_Acid_Glucoside Vanillic_Acid->Vanillic_Acid_Glucoside UGT UDP_Glucose UDP_Glucose UDP_Glucose->Vanillic_Acid_Glucoside

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Purification Protocols

The isolation of this compound has evolved from classical extraction methods to more refined chromatographic techniques.

Historical Method: The Stas-Otto Process

The Stas-Otto method was a general procedure for the extraction of alkaloids and glycosides from plant material[1][6].

Experimental Protocol:

  • Extraction: The dried and powdered plant material is subjected to continuous hot percolation in a Soxhlet apparatus using ethanol (B145695) as the solvent. This process also deactivates many enzymes that could hydrolyze the glycosides. For thermolabile glycosides, extraction is performed at temperatures below 45°C.

  • Clarification: The resulting ethanolic extract is treated with a lead acetate (B1210297) solution to precipitate tannins and other impurities.

  • Removal of Excess Lead: The excess lead acetate is removed by bubbling hydrogen sulfide (B99878) gas through the solution, which precipitates lead as lead sulfide. The solution is then filtered.

  • Concentration and Crude Isolation: The filtrate is concentrated under reduced pressure to yield a crude glycoside mixture.

  • Purification: The crude mixture is then subjected to fractional crystallization or further separation techniques to isolate the desired glycoside.

Stas_Otto_Workflow Start Powdered Plant Material Extraction Soxhlet Extraction (Ethanol) Start->Extraction Clarification Precipitation with Lead Acetate Extraction->Clarification Filtration1 Filtration Clarification->Filtration1 Lead_Removal H2S Gas Treatment Filtration1->Lead_Removal Filtration2 Filtration Lead_Removal->Filtration2 Concentration Concentration (Reduced Pressure) Filtration2->Concentration Purification Fractional Crystallization Concentration->Purification End Isolated this compound Purification->End

Caption: Workflow of the classical Stas-Otto method for glycoside isolation.

Modern Method: High-Performance Liquid Chromatography (HPLC)

Modern isolation of this compound relies heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), for both purification and quantitative analysis[6][7][8].

Experimental Protocol:

  • Extraction: Dried and powdered plant material (e.g., from Capsicum annuum fruits) is extracted with a polar solvent, typically 80% aqueous methanol (B129727), often with the aid of ultrasonication to improve efficiency.

  • Solvent Partitioning: The crude extract is concentrated under vacuum and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being polar, is typically enriched in the ethyl acetate or n-butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A common mobile phase is a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

  • Lyophilization: The purified fractions are lyophilized to yield pure this compound.

Modern_Isolation_Workflow Start Powdered Plant Material Extraction Ultrasonic Extraction (80% Methanol) Start->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica or C18) Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization End Pure this compound Lyophilization->End AMPK_Pathway Modulation of the AMPK Pathway by Vanillic Acid Vanillic_Acid Vanillic Acid AMPK AMPK Vanillic_Acid->AMPK Activates Adipogenesis Adipogenesis Markers (PPARγ, C/EBPα) AMPK->Adipogenesis Inhibits Thermogenesis Thermogenic Factors (UCP1, PGC-1α) AMPK->Thermogenesis Promotes NFkB_Pathway Inhibition of the NF-κB Signaling Pathway by Vanillic Acid Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Vanillic_Acid Vanillic Acid Vanillic_Acid->NFkB Inhibits

References

Unveiling the Molecular Signature: A Technical Guide to the Spectral Analysis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and physicochemical properties of bioactive compounds is paramount. Vanillic acid glucoside, a phenolic compound found in various plant species, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of vanillic acid 4-O-β-D-glucoside, offering a foundational resource for its identification, characterization, and further investigation.

Mass Spectrometry (MS) Data

Mass spectrometry analysis of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a common technique for analyzing such compounds.

Table 1: Mass Spectrometry Data for this compound

Ion/FragmentObserved m/zDescription
[M-H]⁻329.2Deprotonated molecule
[2M-H]⁻659.3Dimer of the deprotonated molecule
[M+Na]⁺353.084Sodium adduct of the molecule
Fragment Ion167.03Corresponds to the vanillic acid aglycone following the loss of the glucosyl moiety.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vanillic Acid Moiety
H-2~7.6d~2.0
H-5~7.0d~8.5
H-6~7.5dd~8.5, 2.0
OCH₃~3.9s-
Glucosyl Moiety
H-1' (anomeric)~5.0d~7.5
H-2'~3.5m
H-3'~3.4m
H-4'~3.4m
H-5'~3.5m
H-6'a~3.8dd~12.0, 2.0
H-6'b~3.6dd~12.0, 5.5

Table 3: Predicted ¹³C NMR Spectral Data for this compound

AtomPredicted Chemical Shift (δ, ppm)
Vanillic Acid Moiety
C-1~122
C-2~113
C-3~150
C-4~145
C-5~116
C-6~124
C=O~168
OCH₃~56
Glucosyl Moiety
C-1' (anomeric)~102
C-2'~74
C-3'~77
C-4'~71
C-5'~78
C-6'~62

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous experimental procedures. The following are detailed methodologies for the NMR and MS analysis of this compound, based on established protocols for similar phenolic glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. This is further diluted to working concentrations (e.g., 1-10 µg/mL) with the initial mobile phase.

  • Chromatographic Separation:

    • Instrument: An Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Instrument: A Q-TOF mass spectrometer (e.g., Bruker Maxis II HD Q-TOF) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Both positive and negative ion modes are used to obtain comprehensive data.

    • Capillary Voltage: 4500 V.

    • Nebulizer Gas (N₂): 2.0 bar.

    • Drying Gas (N₂): 8.0 L/min at 200 °C.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Data is acquired in both full scan mode to determine the parent ion masses and in MS/MS mode to obtain fragmentation patterns. For MS/MS, precursor ions are selected and fragmented using collision-induced dissociation (CID) with varying collision energies.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.

Spectral_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Extraction Extraction from Plant Material Purification Purification (e.g., HPLC) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS/MS) Purification->MS NMR_Processing NMR Data Processing NMR->NMR_Processing MS_Processing MS Data Processing MS->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Report Report Structure_Elucidation->Report Final Report

Caption: Workflow for the spectral analysis of this compound.

References

Vanillic Acid Glucoside in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Chemistry, Pharmacology, and Therapeutic Potential

Abstract

Vanillic acid glucoside, a naturally occurring phenolic compound found in a variety of medicinal plants, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. While much of the existing research has focused on its aglycone, vanillic acid, this technical guide consolidates the current understanding of this compound, its role in traditional medicine, its pharmacokinetic profile, and its potential as a therapeutic agent. This document provides a comprehensive overview of its biological activities, including neuroprotective, anti-inflammatory, and metabolic regulatory effects, supported by available quantitative data and detailed experimental methodologies. Special emphasis is placed on the signaling pathways influenced by its active metabolite, vanillic acid, and the logical framework for its mechanism of action.

Introduction

Vanillic acid 4-O-β-D-glucoside is the glycosidic form of vanillic acid, a phenolic acid widely distributed in the plant kingdom.[1] In traditional medicine, numerous plants containing vanillic acid and its glucoside have been utilized for centuries to treat a variety of ailments. Notable examples include Gastrodia elata, a cornerstone of traditional Chinese medicine for neurological disorders, and Picrorhiza kurroa, an important herb in Ayurvedic medicine for liver and inflammatory conditions.[1][2]

The presence of the glucose moiety significantly impacts the molecule's solubility, stability, and bioavailability. It is widely postulated that this compound acts as a pro-drug, being hydrolyzed by intestinal β-glucosidases to release the more biologically active aglycone, vanillic acid, which is then absorbed into circulation.[3] This guide will explore the scientific evidence supporting the traditional uses of this compound-containing plants and delve into the pharmacological activities attributed to its active form.

Presence in Traditional Medicinal Plants

Vanillic acid and its glucoside are found in a range of plants utilized in traditional medicine. The concentration of these compounds can vary depending on the plant species, part of the plant used, and processing methods.

Plant SpeciesTraditional UseActive Compound(s) Identified
Gastrodia elata Headaches, dizziness, epilepsy, and other neurological disorders[4]Vanillic acid
Picrorhiza kurroa Liver disorders, inflammation, asthma[1]Vanillic acid
Vanilla planifolia Flavoring agent, traditional use as an antioxidant[3]Glucovanillin (Vanillin-β-D-glucoside), Vanillic acid
Angelica sinensis Used in traditional Chinese medicine for various conditions[2]Vanillic acid
Capsicum annuum Food and traditional medicine[5]Vanillic acid 4-β-D-glucoside

Pharmacokinetics and Metabolism

The therapeutic efficacy of this compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. While direct pharmacokinetic studies on this compound are limited, the prevailing hypothesis is that it undergoes enzymatic hydrolysis in the gastrointestinal tract.

Enzymatic Hydrolysis

In vivo, β-glucosidases present in the small intestine and those produced by the gut microbiota are responsible for cleaving the glycosidic bond of this compound, releasing vanillic acid and glucose.[6][7] This biotransformation is a critical step, as the aglycone, vanillic acid, is believed to be the primary bioactive form.

VAG This compound Enzyme β-glucosidase (Intestinal/Microbial) VAG->Enzyme VA Vanillic Acid Glucose Glucose Enzyme->VA Enzyme->Glucose

Figure 1: Enzymatic hydrolysis of this compound.

Bioavailability

Studies on vanillic acid have indicated that it has low oral bioavailability due to rapid metabolism.[8] The glycosylation of vanillic acid may enhance its stability and solubility in the gut, potentially influencing its overall bioavailability. However, further comparative studies are required to elucidate the precise differences in the pharmacokinetic profiles of vanillic acid and its glucoside.

Pharmacological Activities and Signaling Pathways

The therapeutic effects associated with this compound are largely attributed to the pharmacological activities of its aglycone, vanillic acid.

Neuroprotective Effects

Vanillic acid has demonstrated significant neuroprotective properties in various in vitro and in vivo models.[9][10]

  • Mechanism of Action: The neuroprotective effects are linked to its potent antioxidant and anti-inflammatory activities. Vanillic acid has been shown to mitigate oxidative stress by scavenging free radicals and upregulating endogenous antioxidant enzymes.[9] It also suppresses neuroinflammation by inhibiting the activation of pro-inflammatory signaling pathways.[11]

  • Signaling Pathways: A key pathway implicated in the neuroprotective action of vanillic acid is the Akt/GSK-3β/Nrf2 signaling cascade. Activation of this pathway leads to the expression of antioxidant response elements, thereby protecting neuronal cells from oxidative damage.[9]

VA Vanillic Acid Akt Akt VA->Akt activates GSK GSK-3β Akt->GSK inhibits Nrf2 Nrf2 Akt->Nrf2 activates GSK->Nrf2 inhibits (inactivated state) ARE Antioxidant Response Elements Nrf2->ARE induces expression Protection Neuroprotection ARE->Protection

Figure 2: Neuroprotective signaling pathway of vanillic acid.

Anti-inflammatory Activity

Vanillic acid exhibits robust anti-inflammatory effects by modulating the production of inflammatory mediators.[12][13]

  • Mechanism of Action: It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[12] This is achieved through the suppression of key inflammatory signaling pathways.

  • Signaling Pathways: The anti-inflammatory effects of vanillic acid are mediated, in part, through the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, vanillic acid downregulates the expression of various pro-inflammatory genes.[12]

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription VA Vanillic Acid VA->NFkB inhibits

Figure 3: Anti-inflammatory mechanism of vanillic acid via NF-κB inhibition.

Metabolic Regulation and AMPK Activation

Vanillic acid has been shown to have beneficial effects on metabolic parameters, including anti-obesity and anti-diabetic properties.[14]

  • Mechanism of Action: These effects are linked to its ability to modulate key enzymes and signaling pathways involved in glucose and lipid metabolism.

  • Signaling Pathways: A central regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK), is a key target of vanillic acid.[15] Vanillic acid activates AMPK, which in turn phosphorylates downstream targets to increase catabolic processes (e.g., fatty acid oxidation) and decrease anabolic processes (e.g., lipogenesis), thereby improving the metabolic profile.[16]

VA Vanillic Acid AMPK AMPK VA->AMPK activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (e.g., Lipogenesis) AMPK->Anabolism inhibits Energy Improved Metabolic Homeostasis Catabolism->Energy Anabolism->Energy

Figure 4: Metabolic regulation by vanillic acid through AMPK activation.

Quantitative Data

While specific quantitative data for this compound is scarce, studies on vanillic acid provide valuable insights into its potency.

ActivityModelTreatmentDosage/ConcentrationOutcome
Neuroprotection STZ-induced neurodegeneration in mice[17]Vanillic acid50 and 100 mg/kgSignificant improvement in memory, decreased AChE and TNF-α
Anti-inflammatory LPS-stimulated mouse peritoneal macrophages[12]Vanillic acid10-100 µMInhibition of TNF-α and IL-6 production
AMPK Activation Human umbilical vein endothelial cells (HUVECs)[16]Vanillic acid1, 10, 25 µMIncreased phosphorylation of AMPK
Antiglycation In vitro BSA-glucose assay[18]Vanillic acidIC50: 45.53 mMInhibition of bovine serum albumin glycation

Experimental Protocols

General Extraction and Isolation of Phenolic Glycosides

Start Plant Material (e.g., Gastrodia elata, Picrorhiza kurroa) Grind Drying and Grinding Start->Grind Extract Extraction with Aqueous Ethanol/Methanol Grind->Extract Filter Filtration and Concentration Extract->Filter Partition Liquid-Liquid Partitioning (e.g., with ethyl acetate, n-butanol) Filter->Partition Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Partition->Chromatography Purify Preparative HPLC Chromatography->Purify Identify Structural Elucidation (NMR, MS) Purify->Identify

References

Methodological & Application

Application Note: HPLC Analysis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillic acid glucoside is a naturally occurring compound found in various plants, including the fruits of Capsicum annuum and vanilla beans.[1] It is a derivative of vanillic acid and plays a role in the flavor profile of many natural products. Accurate quantification of this compound is crucial for quality control in the food and pharmaceutical industries, as well as for metabolic studies in plant biology. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Acetic acid (HPLC grade)

  • Sample containing this compound

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reverse-phase column (e.g., ODS-3, 150 x 4.6 mm, 5 µm particle size) is a suitable choice.[2][3]

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized for specific applications.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., ODS-3, 150 x 4.6 mm, 5 µm)[2][3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 10-30% B10-17 min: 30-80% B17-18 min: 80-10% B18-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30°C[3]
Injection Volume 20 µL[2][3]
Detection Wavelength 260 nm[2][3] or 270 nm[4]

4. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase (initial conditions) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.

  • For Solid Samples (e.g., plant material):

    • Homogenize a known weight of the sample (e.g., 0.2 g).

    • Perform an extraction, such as a Soxhlet extraction with 47.5% ethanol (B145695) or maceration.[5]

    • Alternatively, use ultrasonication with a suitable solvent like the mobile phase.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for the analysis of related phenolic compounds like vanillic acid. These values can serve as a benchmark for method validation.

ParameterTypical ValueReference
Linearity (R²) > 0.999[2][6]
Limit of Detection (LOD) 0.40 µg/mL[2][3]
Limit of Quantitation (LOQ) 1.20 µg/mL[2]
Repeatability (RSD) < 1.0%[3]
Recovery 93 - 114%[7]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Result Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow of HPLC analysis for this compound.

Logical Relationship of HPLC Method Parameters

HPLC_Parameters center_node HPLC Separation & Quantification param1 Mobile Phase (Acetonitrile/Water) center_node->param1 influences retention param2 Stationary Phase (C18 Column) center_node->param2 provides separation medium param3 Flow Rate center_node->param3 affects analysis time param4 Detection Wavelength center_node->param4 determines sensitivity param5 Temperature center_node->param5 optimizes resolution param6 Sample Preparation param6->center_node ensures accuracy

Caption: Key parameters influencing HPLC analysis.

References

Application Note: 1H and 13C NMR Characterization of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of vanillic acid 4-O-β-D-glucoside, a phenolic glycoside found in various plant species. The complete spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are presented in a clear, tabular format to facilitate structural confirmation and purity assessment. A comprehensive experimental protocol for sample preparation and NMR data acquisition is also provided, along with a workflow diagram generated using Graphviz to illustrate the characterization process. This document serves as a practical guide for researchers in natural product chemistry, pharmacology, and drug development engaged in the isolation and structural elucidation of phenolic compounds.

Introduction

Vanillic acid 4-O-β-D-glucoside is a naturally occurring phenolic compound that has garnered interest for its potential biological activities. Accurate structural characterization is a prerequisite for any further investigation into its pharmacological properties and potential therapeutic applications. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products. This application note outlines the complete ¹H and ¹³C NMR spectral data for vanillic acid 4-O-β-D-glucoside and provides a standardized protocol for its analysis.

Data Presentation

The ¹H and ¹³C NMR data for vanillic acid 4-O-β-D-glucoside were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and are summarized in the tables below.[1] The numbering scheme for the atoms is provided in the accompanying chemical structure diagram.

Chemical Structure of Vanillic Acid 4-O-β-D-glucoside

G C1 C1 C2 C2 C1->C2 C7 C7 (=O)OH C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 OCH3 OCH3 C3->OCH3 C5 C5 C4->C5 O_gluc O C4->O_gluc C6 C6 C5->C6 C6->C1 C1_prime C1' O_gluc->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6'H2OH C5_prime->C6_prime O_ring O_ring C5_prime->O_ring O_ring->C1_prime

Caption: Numbering of vanillic acid 4-O-β-D-glucoside.

Table 1: ¹H NMR Spectral Data of Vanillic Acid 4-O-β-D-glucoside (600 MHz, DMSO-d₆) [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.60s
H-57.20d8.4
H-67.64d8.4
3-OCH₃3.89s
H-1'5.04d7.2

Table 2: ¹³C NMR Spectral Data of Vanillic Acid 4-O-β-D-glucoside (150 MHz, CD₃OD) [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-1124.67
C-2112.88
C-3148.86
C-4150.41
C-5114.90
C-6123.32
C-7 (COOH)168.18
3-OCH₃55.21
C-1'100.49
C-2'76.85
C-3'76.40
C-4'73.32
C-5'69.80
C-6'60.99

Experimental Protocols

Sample Preparation
  • Compound Purity: Ensure the vanillic acid glucoside sample is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a common choice for phenolic compounds due to its excellent solubilizing power. Other potential solvents include methanol-d₄ (CD₃OD) or acetone-d₆.

  • Dissolution: Vortex the sample until fully dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid sample degradation.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Calibrate the spectra using the residual solvent peak or the TMS signal.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1D ¹H NMR Spectrum C->D Insert into Spectrometer E Acquire 1D ¹³C NMR Spectrum D->E F Fourier Transform & Phasing E->F G Baseline Correction & Referencing F->G H Peak Picking & Integration G->H I Structural Assignment H->I

Caption: NMR Characterization Workflow.

References

Application Notes and Protocols for the Enzymatic Synthesis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the enzymatic synthesis of vanillic acid glucoside, a compound of interest for its potential applications in the pharmaceutical and food industries. Glucosylation of vanillic acid can enhance its solubility and stability, and potentially modify its biological activity. The following sections detail the enzymatic pathways, experimental protocols, and relevant quantitative data for this biotransformation.

Introduction

Vanillic acid, a phenolic acid, is a well-known antioxidant and anti-inflammatory agent. Its therapeutic potential can be further enhanced through glycosylation, which involves the attachment of a glucose molecule to form this compound. This modification can improve the compound's pharmacokinetic properties. Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing this compound. This process typically involves the use of glycosyltransferases (GTs), which catalyze the transfer of a glucose moiety from an activated sugar donor, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the vanillic acid acceptor molecule.

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound can be achieved through a single-step glucosylation of vanillic acid, or as part of a multi-step pathway starting from other precursors like ferulic acid or vanillin (B372448). In whole-cell biocatalysis, engineered microorganisms such as Saccharomyces cerevisiae or Escherichia coli are often employed. These hosts can be engineered to express the necessary glycosyltransferases and to provide the required UDP-glucose donor.

The core enzymatic reaction is the glucosylation of vanillic acid catalyzed by a UDP-glycosyltransferase (UGT).

Enzymatic_Synthesis_of_Vanillic_Acid_Glucoside cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Vanillic_Acid Vanillic Acid UGT UDP-Glycosyltransferase (UGT) Vanillic_Acid->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT Vanillic_Acid_Glucoside This compound UGT->Vanillic_Acid_Glucoside UDP UDP UGT->UDP

Caption: Enzymatic glucosylation of vanillic acid by UDP-glycosyltransferase.

Experimental Protocols

While a direct protocol for vanillic acid glucosylation is not explicitly detailed in the provided search results, a general protocol can be adapted from the methodologies for the closely related synthesis of vanillin glucoside. This often involves whole-cell biocatalysis.

Whole-Cell Biocatalysis Protocol using Engineered Saccharomyces cerevisiae

This protocol is based on methodologies for producing glycosylated phenolic compounds in yeast.

1. Strain and Culture Preparation:

  • Use an engineered S. cerevisiae strain expressing a suitable UDP-glycosyltransferase. For example, a UGT from Arabidopsis thaliana (e.g., UGT72E2) has been shown to be effective for glycosylating vanillin and could be tested for vanillic acid.[1]

  • Prepare a preculture by inoculating a single colony of the engineered yeast strain into 5 mL of appropriate synthetic defined medium (e.g., YPD or minimal medium) and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Inoculate a larger volume of production medium with the preculture to an initial optical density at 600 nm (OD600) of 0.1.

2. Biotransformation:

  • Grow the culture at 30°C with shaking at 200 rpm.

  • When the culture reaches an OD600 of approximately 1.0-2.0, induce the expression of the glycosyltransferase if it is under an inducible promoter.

  • Add vanillic acid to the culture medium. The optimal concentration should be determined empirically, but starting concentrations in the range of 1-10 mM can be tested.

  • Continue the incubation for 48-96 hours.

3. Sample Analysis:

  • Withdraw samples periodically to monitor cell growth (OD600) and the concentrations of vanillic acid and this compound.

  • Centrifuge the samples to pellet the cells.

  • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column. Use a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) as the mobile phase. Monitor the elution profile using a UV detector at a wavelength appropriate for vanillic acid and its glucoside (e.g., 260 nm).

4. Purification:

  • After the desired conversion is achieved, centrifuge the entire culture to remove the cells.

  • The supernatant containing the this compound can be purified using techniques such as solid-phase extraction (SPE) or preparative HPLC.

Quantitative Data

The available literature primarily provides quantitative data for the production of vanillin glucoside (glucovanillin). While direct data for this compound is sparse, the data for glucovanillin (B191341) can serve as a benchmark for optimizing the synthesis of this compound.

ProductHost OrganismPrecursorTiter (mg/L)Yield (mg/g glucose)Reference
GlucovanillinSaccharomyces cerevisiaeGlucose7476.5 ± 81.380.0[2]
GlucovanillinSaccharomyces cerevisiaeGlucose1339.5N/A[3]
VanillinEscherichia coliFerulic Acid15 mM (from 20 mM)N/A[4]

Workflow for Protocol Development

The development of a robust protocol for the enzymatic synthesis of this compound involves several key steps, from enzyme selection to process optimization.

Protocol_Development_Workflow Enzyme_Screening Enzyme Screening (Selection of UGT) Host_Selection Host Selection and Engineering (e.g., E. coli, S. cerevisiae) Enzyme_Screening->Host_Selection Reaction_Optimization Reaction Condition Optimization (pH, Temperature, Substrate Conc.) Host_Selection->Reaction_Optimization Downstream_Processing Downstream Processing (Extraction and Purification) Reaction_Optimization->Downstream_Processing Analysis Product Analysis (HPLC, MS) Downstream_Processing->Analysis

Caption: Workflow for developing an enzymatic synthesis protocol.

Conclusion

The enzymatic synthesis of this compound presents a promising and sustainable method for producing this valuable compound. While specific protocols are still emerging, the extensive research on the glucosylation of similar phenolic compounds, such as vanillin, provides a strong foundation for developing an efficient biotransformation process. Future work should focus on screening for novel glycosyltransferases with high activity and specificity towards vanillic acid and optimizing the reaction conditions to maximize product yield.

References

Application Notes and Protocols for the Extraction of Vanillic Acid Glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside, a naturally occurring phenolic compound found in various plants, is of significant interest to the pharmaceutical, food, and cosmetic industries due to its potential antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] As a glucoside, it is often more stable and water-soluble than its aglycone form, vanillic acid. This document provides detailed application notes and standardized protocols for the extraction of this compound from plant materials, catering to both research and development applications. The protocols described herein cover a range of techniques from conventional solvent extraction to modern, advanced methods, allowing for selection based on laboratory capabilities and desired outcomes.

General Workflow for Extraction and Analysis

The extraction and analysis of this compound from plant material typically follows a multi-step process. The initial stage involves careful sample preparation to ensure the preservation of the target compound. This is followed by the extraction of the compound from the plant matrix using a suitable solvent and technique. The resulting extract is then purified and concentrated. Finally, the presence and quantity of this compound are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Concentration cluster_Analysis Analysis Plant_Material Plant Material Collection Drying Drying/Freeze-Drying Plant_Material->Drying Immediate Processing Grinding Grinding to Fine Powder Drying->Grinding Extraction_Method Choice of Extraction Method (e.g., UAE, MAE, Maceration) Grinding->Extraction_Method Filtration Filtration Extraction_Method->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Purification Chromatographic Purification (Optional) Solvent_Removal->Purification Quantification HPLC/UPLC-MS Analysis Purification->Quantification

Caption: General workflow for this compound extraction.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and the operational parameters. Below is a summary of quantitative data from various studies on the extraction of phenolic compounds, which can serve as a guideline for selecting an appropriate method.

Extraction MethodPlant MaterialSolventKey ParametersYield/EfficiencyReference
Ultrasound-Assisted Extraction (UAE) Orange By-productsEthanol/Water (45/55 v/v)35 min, 90% amplitude60% higher phenolic recovery than conventional methods[3]
Ficus auriculata LeavesAlkaline Water30 min, 50°C, pH 8Maximum gallic acid extraction[4]
Microwave-Assisted Extraction (MAE) Vanilla planifoliaEthanol/Water (40:60 v/v)480 W, 60 min1.8% vanillin (B372448) in dehydrated extract[5][6]
Cassia occidentalis BarkNot specified700W, 70 seconds190mg extract/g powder[7]
Conventional Solvent Extraction (Maceration) Amomum villosumEthanol74 min, 48.36°C9.276 mg/g phenolic yield[8]
Orange By-productsEthanol/Water (45/55 v/v)35 min, 35°CLower phenolic recovery than UAE[3]
Supercritical Fluid Extraction (SFE) Mango Seed KernelsCO2 with Ethanol co-solvent21.0 MPa, 60°C, 15% EtOHHigh total phenolics (57.3 mg-eq GA/g extract)[9]
Natural Deep Eutectic Solvents (NADES) Vanilla PodsCholine chloride: 1,4-butanediol: lactic acid64.6°C, 32.3 min18.5 mg/g vanillin[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the principles of ultrasound-assisted extraction, which utilizes acoustic cavitation to disrupt plant cell walls and enhance solvent penetration.[11]

Materials and Equipment:

  • Dried and powdered plant material

  • Ethanol/water mixture (e.g., 50:50 v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the finely ground plant powder and place it into a suitable extraction vessel (e.g., an Erlenmeyer flask).

  • Solvent Addition: Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[4]

  • Separation: After sonication, centrifuge the mixture at a high speed (e.g., 5000 rpm for 15 minutes) to separate the extract from the solid plant material.

  • Collection: Carefully decant the supernatant.

  • Re-extraction (Optional): To maximize yield, the solid residue can be re-extracted with fresh solvent.

  • Concentration: Combine the supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.

  • Storage: Store the dried extract at -20°C for further analysis.

UAE_Protocol Start Start: Weigh Plant Powder Add_Solvent Add Extraction Solvent (e.g., 1:20 w/v) Start->Add_Solvent Ultrasonication Ultrasonication (e.g., 30 min, 40°C) Add_Solvent->Ultrasonication Centrifugation Centrifuge (e.g., 5000 rpm, 15 min) Ultrasonication->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Solvent_Evaporation Concentrate Extract (Rotary Evaporator) Collect_Supernatant->Solvent_Evaporation End End: Store Crude Extract Solvent_Evaporation->End

Caption: Protocol for Ultrasound-Assisted Extraction (UAE).

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[12][13]

Materials and Equipment:

  • Dried and powdered plant material

  • Ethanol/water mixture (e.g., 70:30 v/v)

  • Microwave extraction system

  • Extraction vessel (microwave transparent)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a known amount of powdered plant material (e.g., 1 gram) into the microwave extraction vessel.

  • Solvent Addition: Add the appropriate volume of the extraction solvent (e.g., 20 mL).

  • Microwave Irradiation: Secure the vessel in the microwave extractor and apply microwave power (e.g., 400 W) for a short duration (e.g., 2-5 minutes).[6] The temperature should be monitored and controlled to prevent degradation of the target compound.

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Storage: Store the resulting crude extract at -20°C.

MAE_Protocol Start Start: Weigh Plant Powder Add_Solvent Add Solvent to Vessel Start->Add_Solvent Microwave_Irradiation Microwave Irradiation (e.g., 400 W, 3 min) Add_Solvent->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Filtration Filter the Extract Cooling->Filtration Solvent_Evaporation Concentrate Extract (Rotary Evaporator) Filtration->Solvent_Evaporation End End: Store Crude Extract Solvent_Evaporation->End

Caption: Protocol for Microwave-Assisted Extraction (MAE).

Protocol 3: Conventional Solvent Extraction (Maceration)

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[12]

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol (B129727) or ethanol

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of the plant powder (e.g., 10 grams) and place it in a sealed container (e.g., a large flask).

  • Solvent Addition: Add the extraction solvent (e.g., 100 mL of 80% methanol) to the container.

  • Maceration: Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for a prolonged period (e.g., 24-48 hours).

  • Filtration: After the maceration period, filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Storage: Store the obtained extract in a cool, dark place, preferably at -20°C.

Analytical Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the identification and quantification of this compound in the obtained extracts.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) or methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 260 nm or a mass spectrometer for more sensitive and specific detection.

  • Injection Volume: 10-20 µL.

  • Quantification: A calibration curve should be prepared using a certified standard of this compound.

Conclusion

The selection of an appropriate extraction method for this compound depends on factors such as the nature of the plant material, the desired purity of the extract, and the available laboratory equipment. Modern techniques like UAE and MAE offer advantages in terms of reduced extraction time and solvent consumption compared to conventional methods. For accurate quantification, a validated HPLC method is essential. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and optimize their extraction strategies for this compound.

References

Application Notes: Purification of Vanillic Acid Glucoside by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillic acid 4-β-D-glucoside is a naturally occurring phenolic compound found in various plants.[1] As a derivative of vanillic acid, it is of significant interest for its potential biological activities, including antioxidant properties.[2] The isolation and purification of vanillic acid glucoside from complex natural extracts or synthetic reaction mixtures are crucial for its characterization, biological evaluation, and potential therapeutic applications. Column chromatography is a fundamental and versatile technique for this purpose, offering various stationary phases and methodologies to achieve high purity.[3][4]

This document provides detailed protocols and application notes for the purification of this compound using three common column chromatography techniques: Silica (B1680970) Gel Chromatography, Size-Exclusion Chromatography (Sephadex LH-20), and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatography Methodologies and Principles

The choice of chromatographic method depends on the scale of purification, the nature of the impurities, and the desired final purity. This compound is a polar molecule due to its hydroxyl, carboxylic acid, and glycosidic moieties.

  • Silica Gel Chromatography (Normal-Phase): This technique separates compounds based on their polarity.[3] A polar stationary phase (silica gel) is used with a non-polar mobile phase. Polar compounds like this compound will have a strong affinity for the silica gel and elute later than non-polar impurities. Polarity of the mobile phase is gradually increased to elute the target compound.

  • Sephadex LH-20 Chromatography (Size-Exclusion & Partition): Sephadex LH-20 is a versatile medium made from hydroxypropylated dextran (B179266) that can be used with a wide range of organic solvents.[5][6][7] It separates molecules based on a combination of size exclusion and partition chromatography due to its dual hydrophilic and lipophilic nature.[6][7] It is particularly effective for purifying natural products like phenolics and glycosides from complex mixtures.[5][8][9]

  • Preparative RP-HPLC (Reversed-Phase): This high-resolution technique uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[10][11] It is ideal for final polishing steps to achieve very high purity.[12] this compound, being polar, will elute relatively early. The mobile phase composition can be precisely controlled through gradient elution to resolve closely related impurities.[13]

Data Presentation

Table 1: Comparison of Column Chromatography Techniques for this compound Purification
FeatureSilica Gel ChromatographySephadex LH-20 ChromatographyPreparative RP-HPLC
Stationary Phase Silica Gel (SiO₂)Hydroxypropylated DextranOctadecyl-bonded Silica (C18)
Separation Principle Adsorption (Polarity)[3]Size Exclusion & Partition[6][7]Partition (Hydrophobicity)[10]
Typical Mobile Phase Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate → Ethyl Acetate/Methanol)[14]Polar organic solvents (e.g., Methanol (B129727), Ethanol, Acetone)[6]Gradient of polar solvents (e.g., Water/Acetonitrile or Water/Methanol with acid modifier)[13][15]
Primary Application Initial cleanup, bulk separation of compounds with different polarities.[12]Group separation of natural products, removal of pigments and lipids.[5][9]High-resolution purification, final polishing, isolation of pure isomers.[11][16]
Advantages Low cost, high loading capacity.Broad solvent compatibility, good for complex extracts.[5]High efficiency and resolution, automated.[11]
Disadvantages Lower resolution, potential for irreversible adsorption.Lower resolution than HPLC, can be time-consuming.High cost, lower loading capacity than flash chromatography.[17]
Table 2: Example Parameters for Preparative RP-HPLC Purification
ParameterValue / DescriptionReference
Column Phenomenex Luna C18(2), 21.2 x 50 mm, 5 µm[12]
Mobile Phase A Water + 0.1% Acetic Acid or Formic Acid[12][13]
Mobile Phase B Methanol or Acetonitrile[12][13]
Gradient Linear gradient from 10% B to 70% B over 20 minutesAdapted from[12][15]
Flow Rate 15-25 mL/min[17]
Injection Volume 1-5 mL (depending on concentration and column size)[12]
Detection UV-Vis at 280 nm or 290 nm[12][15]
Sample Preparation Dissolve crude extract in a minimal amount of mobile phase or DMSO.[2]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the initial cleanup of a crude plant extract or reaction mixture.

  • Preparation of Stationary Phase:

    • Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar mobile phase (e.g., 98:2 Ethyl Acetate:Methanol). The weight of silica gel should be 20-50 times the weight of the crude sample.[3]

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a polar solvent (e.g., methanol).

    • Adsorb this solution onto a small amount of dry silica gel (approx. 1-2 times the sample weight).

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar solvent.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase methanol content).

    • Collect fractions of a fixed volume (e.g., 10-20 mL) sequentially.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Sephadex LH-20 Column Chromatography

This protocol is effective for separating this compound from other natural products like smaller phenolic compounds, lipids, and pigments.

  • Preparation of Stationary Phase:

    • Swell the Sephadex LH-20 resin in the chosen eluent (e.g., 100% Methanol) for at least 3 hours.[6]

    • Carefully pour the swollen gel slurry into a glass column, allowing it to pack under gravity. Ensure no air bubbles are trapped.

    • Equilibrate the column by passing at least two column volumes of the eluent through it.

  • Sample Loading:

    • Dissolve the crude or partially purified extract in a small volume of the eluent.

    • Carefully apply the sample solution to the top of the packed bed.

  • Elution:

    • Elute the sample isocratically with the chosen solvent (e.g., 100% Methanol).

    • Collect fractions sequentially. The separation occurs based on the molecules' ability to enter the pores of the gel and their interaction with the matrix.

  • Analysis:

    • Monitor the fractions by TLC or analytical HPLC.

    • Combine the fractions containing pure this compound and remove the solvent by evaporation.

Protocol 3: Preparative RP-HPLC

This protocol is for the final purification step to achieve high-purity this compound.

  • System Preparation:

    • Install a suitable preparative C18 column (e.g., 21.2 mm inner diameter).[12]

    • Prepare the mobile phases (e.g., Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile).[13] Degas the solvents thoroughly.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Sample Injection:

    • Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use a minimal amount of a stronger solvent like methanol or DMSO.

    • Filter the sample through a 0.45 µm filter to remove particulates.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Run a pre-determined gradient program to separate the components. A typical gradient might run from 10% B to 70% B over 20-30 minutes.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Post-Purification:

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Remove the organic solvent (acetonitrile/methanol) by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid powder.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Final Product Crude Crude Extract or Synthetic Mixture Dissolved Dissolve & Filter Sample Crude->Dissolved Column Load onto Column (Silica, Sephadex, or C18) Dissolved->Column Load Sample Elute Elute with Mobile Phase (Gradient or Isocratic) Column->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Monitor Purity Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation & Lyophilization Pool->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General workflow for the purification of this compound.

Method Selection Logic Diagram

G Start Start: Crude Mixture Q1 High complexity? (e.g., raw plant extract) Start->Q1 Q2 Need bulk separation or initial cleanup? Q1->Q2 No Sephadex Sephadex LH-20 Q1->Sephadex Yes Q3 Need highest purity for final product? Q2->Q3 No Silica Silica Gel Chromatography Q2->Silica Yes HPLC Preparative RP-HPLC Q3->HPLC Yes End Purified Product Q3->End No (Purity Sufficient) Silica->Q3 Sephadex->Q3 HPLC->End

Caption: Decision logic for selecting the appropriate chromatography method.

References

Application Note: Quantification of Vanillic Acid Glucoside in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside (4-hydroxy-3-methoxybenzoic acid 4-β-D-glucoside) is a phenolic compound found in various plant-based foods. It is the glycosylated form of vanillic acid, a flavoring agent and an oxidized form of vanillin (B372448). The presence and concentration of vanillic acid and its glucoside can influence the sensory properties and potential bioactive profile of food products. Unlike the more extensively studied vanillin glucoside (glucovanillin), which is a key precursor to vanillin in vanilla beans, this compound is a distinct molecule with its own distribution in the plant kingdom. This application note provides a detailed protocol for the quantification of this compound in food samples using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Data Presentation

Quantitative data for this compound across a wide variety of common food products is not extensively available in published literature. It is often identified in metabolomic studies of specific plants rather than being a routine target for quantification in food analysis. However, its presence has been confirmed in certain plant species. Vanillic acid, its aglycone form, is more widely quantified.

Table 1: Occurrence of this compound and Quantitative Data for Vanillic Acid in Selected Food Samples

Food SampleThis compound PresenceVanillic Acid Concentration (mg/100g FW)Reference
Pepper (Capsicum annuum)Identified[1][2]-
Sweet MarjoramIdentified[1]-
Orange Bell PepperIdentified[1]-
Yellow Bell PepperIdentified[1]-
Açaí OilNot Reported161.6 ± 9.4 (mg/100g)[3]
Argan OilNot ReportedPresent (major phenol)[3]
Red WineNot Reported~0.32 (mg/100mL)[4]
Green Olives (raw)Not Reported~2.20 (mg/100g)[4]
Black Olives (raw)Not Reported~1.01 (mg/100g)[4]

Note: FW denotes Fresh Weight. Quantitative data for vanillic acid is provided for context due to the limited availability of quantitative data for its glucosylated form.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing cluster_standards Standards s1 Food Sample Homogenization s2 Solid-Liquid Extraction (e.g., 80% Methanol) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 s5 Solid Phase Extraction (SPE) (Optional Cleanup) s4->s5 s6 Filtration (0.22 µm) s5->s6 a1 HPLC-MS/MS Analysis s6->a1 Inject a2 Data Acquisition (MRM Mode) a1->a2 a3 Peak Integration & Quantification a2->a3 d2 Concentration Calculation a3->d2 d1 Calibration Curve Generation d1->d2 d3 Reporting d2->d3 st1 This compound Reference Standard st1->d1 st2 Internal Standard (e.g., Syringic Acid) st2->s2

Caption: Experimental workflow for the quantification of this compound in food samples.

Experimental Protocols

This protocol describes a general method for the extraction and quantification of this compound from plant-based food samples using HPLC-MS/MS.

Materials and Reagents
  • Vanillic acid 4-β-D-glucoside reference standard (CAS: 32142-31-7)[5][6][7][8][9]

  • Internal Standard (IS), e.g., Syringic acid

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for cleanup

  • Syringe filters (0.22 µm, PTFE or Nylon)

Standard Solution Preparation
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution of the primary stock solution with the initial mobile phase composition.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., syringic acid) in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 1 µg/mL) to be spiked into samples and standards.

Sample Preparation: Solid-Liquid Extraction
  • Homogenization: Homogenize the fresh or freeze-dried food sample to a fine powder or paste.

  • Extraction: Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube. Add 10 mL of 80% aqueous methanol. For improved extraction efficiency, spike with the internal standard at this stage.

  • Sonication/Shaking: Vortex the mixture thoroughly and then place it in an ultrasonic bath for 30 minutes at room temperature. Alternatively, use a mechanical shaker for 1-2 hours.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more with the same solvent, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Cleanup (Optional): If the sample matrix is complex (e.g., high in fats or pigments), a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interferences.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

Table 2: HPLC-MS/MS Parameters

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, linear gradient to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Precursor ion (Q1): m/z 329.1 -> Product ion (Q3): m/z 167.1 (Confirming transition: m/z 123.1)
MRM Transition (IS - Syringic Acid) Precursor ion (Q1): m/z 197.1 -> Product ion (Q3): m/z 182.1

Note: MRM transitions should be optimized for the specific instrument used.

Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard.

  • Data Analysis: Integrate the peak areas for this compound and the internal standard in the chromatograms of the food sample extracts.

  • Calculation: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. The final concentration should be expressed in mg/kg or µg/g of the original food sample, accounting for the initial sample weight and dilution factors.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in food samples. While quantitative data for this specific compound is not as prevalent as for its aglycone, vanillic acid, or the related vanillin glucoside, this method provides a robust framework for its analysis. The use of HPLC-MS/MS ensures high sensitivity and selectivity, which is crucial for accurate quantification in complex food matrices. This protocol can be adapted and validated by researchers for specific food applications, contributing to a better understanding of the distribution of this phenolic compound in our diet.

References

Application Notes and Protocols: Vanillic Acid Glucoside as a Substrate for Beta-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside, a naturally occurring compound found in sources such as vanilla beans, serves as a specific substrate for β-glucosidase enzymes. The enzymatic hydrolysis of this glucoside releases vanillic acid and glucose. This reaction is of significant interest in the fields of food chemistry, biotechnology, and drug development. Monitoring the activity of β-glucosidase using this compound allows for the investigation of enzyme kinetics, the screening of potential enzyme inhibitors, and the characterization of enzymatic processes in various biological contexts. These application notes provide detailed protocols for utilizing this compound as a substrate for β-glucosidase, including kinetic analysis and product quantification via High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Kinetic Parameters of Vanilla planifolia β-Glucosidase with Various Substrates
SubstrateMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)
This compound >20 mM[1]5 - 10 IU/mg protein[1]
p-Nitrophenyl-β-D-glucoside3.3 mM[1]11.5 IU/mg protein[1]
Glucovanillin (Vanillin Glucoside)~5 mM[1]5 - 10 IU/mg protein[1]
Ferulic Acid Glucoside~5 mM[1]5 - 10 IU/mg protein[1]
Guaiacol Glucoside>20 mM[1]5 - 10 IU/mg protein[1]
Creosol Glucoside>20 mM[1]5 - 10 IU/mg protein[1]

Note: An International Unit (IU) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol outlines the procedure for the enzymatic hydrolysis of this compound by β-glucosidase.

Materials:

  • β-glucosidase enzyme solution (e.g., from Vanilla planifolia or a commercial source)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Trifluoroacetic acid (TFA), 10% solution

  • Microcentrifuge tubes

  • Water bath or incubator

  • Microcentrifuge

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the phosphate buffer. The concentration should be chosen based on the experimental design, considering the Km value (e.g., for kinetic studies, a range of concentrations around the Km is recommended).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 150 µL of the this compound solution with 150 µL of the β-glucosidase enzyme solution (e.g., 10 mg/mL, providing approximately 10 U/mg of activity).

    • For a negative control, prepare a parallel reaction mixture where the enzyme solution is replaced with an equal volume of the phosphate buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 3 hours). The optimal incubation time may need to be determined empirically based on the enzyme's activity.

  • Reaction Termination: Stop the enzymatic reaction by adding 300 µL of 10% TFA to the reaction mixture. This will denature the enzyme and precipitate proteins.

  • Sample Clarification: Centrifuge the mixture to pellet the precipitated protein.

  • Sample Collection: Carefully collect the supernatant for analysis by HPLC.

Protocol 2: Quantification of Vanillic Acid by HPLC

This protocol describes the method for quantifying the vanillic acid produced from the enzymatic hydrolysis of this compound.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., ODS-3, 150 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724), methanol, and 0.2% acetic acid in water (gradient or isocratic elution may be used)

  • Vanillic acid standard solution (for calibration curve)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Filter the supernatant collected from Protocol 1 through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Set the HPLC conditions. A typical method might involve a gradient elution with a mobile phase consisting of acetonitrile and water with 0.2% acetic acid.

    • Set the UV detector to a wavelength of 260 nm for the detection of vanillic acid.

    • Inject a standard volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Analysis:

    • Identify the peak corresponding to vanillic acid by comparing its retention time with that of a pure vanillic acid standard.

    • Quantify the amount of vanillic acid in the sample by integrating the peak area and comparing it to a standard curve generated from known concentrations of vanillic acid.

Visualizations

Enzymatic_Hydrolysis sub This compound enz β-Glucosidase sub->enz prod1 Vanillic Acid enz->prod1 Hydrolysis prod2 Glucose enz->prod2 Hydrolysis Experimental_Workflow A 1. Prepare Substrate and Enzyme Solutions B 2. Mix Substrate and Enzyme A->B C 3. Incubate at 37°C B->C D 4. Terminate Reaction with TFA C->D E 5. Centrifuge to Remove Precipitate D->E F 6. Collect Supernatant E->F G 7. Analyze by HPLC F->G

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Vanillic Acid and its Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on evaluating the antioxidant potential of vanillic acid glucoside. Due to the limited availability of direct data on this compound, this document primarily focuses on its aglycone, vanillic acid, providing a strong foundational methodology for assessing its glycosidic form.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found in various plants and is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Its glucoside, vanillic acid 4-O-β-D-glucoside, is a naturally occurring derivative where a glucose molecule is attached to the phenolic hydroxyl group. Glycosylation can significantly impact the bioavailability, stability, and biological activity of phenolic compounds. Therefore, evaluating the in vitro antioxidant activity of this compound is crucial for understanding its potential therapeutic applications.

This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—that are suitable for assessing the antioxidant capacity of this compound. It also presents quantitative data for vanillic acid to serve as a benchmark and discusses the potential signaling pathways involved in its antioxidant mechanism.

Data Presentation: Quantitative Antioxidant Activity of Vanillic Acid

The following tables summarize the reported in vitro antioxidant activity of vanillic acid. Researchers can use this data as a reference when evaluating this compound. It is important to note that the presence of the glucose moiety may alter the antioxidant capacity.

Table 1: Radical Scavenging Activity of Vanillic Acid

AssayTest SystemIC₅₀ (µg/mL)Reference CompoundIC₅₀ of Reference (µg/mL)
DPPHMethanolic solution8.4Ascorbic Acid5.2
ABTSAqueous solution2.1Trolox3.5

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Vanillic Acid

AssayTest SystemFRAP Value (µM Fe(II)/µM)Reference CompoundFRAP Value of Reference
FRAPAcetate (B1210297) Buffer (pH 3.6)1.8Trolox2.0

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols can be adapted for the analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound (or vanillic acid as a standard)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound (or vanillic acid as a standard)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working Solution:

    • Before use, dilute the ABTS•⁺ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar concentration range for the Trolox standard.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the diluted ABTS•⁺ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

  • This compound (or vanillic acid as a standard)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample with 100 µL DPPH prep_dpph->mix prep_sample Prepare Sample/ Standard Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_abts Prepare ABTS•⁺ Working Solution mix Mix 10 µL Sample with 190 µL ABTS•⁺ prep_abts->mix prep_sample Prepare Sample/ Standard Dilutions prep_sample->mix incubate Incubate 6 min mix->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Scavenging & TEAC Value measure_abs->calculate

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_frap Prepare FRAP Reagent mix Mix 10 µL Sample with 190 µL FRAP Reagent prep_frap->mix prep_sample Prepare Sample/ Standard Dilutions prep_sample->mix incubate Incubate 4 min at 37°C mix->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate FRAP Value measure_abs->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Putative Antioxidant Signaling Pathway

The antioxidant activity of vanillic acid is believed to be mediated through the modulation of several key signaling pathways. While the specific pathways for this compound are yet to be fully elucidated, it is plausible that it exerts its effects through similar mechanisms following enzymatic hydrolysis to its aglycone form.

Antioxidant_Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Induces dissociation reduced_os Reduced Oxidative Stress ROS->reduced_os Neutralized by antioxidants VA Vanillic Acid (from Glucoside) AMPK AMPK VA->AMPK Activates Nrf2 Nrf2 VA->Nrf2 Promotes dissociation from Keap1 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus & binds Keap1->Nrf2 Sequesters HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription antioxidant_enzymes Increased Antioxidant Enzyme Expression HO1->antioxidant_enzymes antioxidant_enzymes->reduced_os

Caption: Putative antioxidant signaling pathway of vanillic acid.

Conclusion

While specific data on the in vitro antioxidant activity of this compound is currently scarce, the provided protocols and data for its aglycone, vanillic acid, offer a robust framework for its evaluation. Researchers are encouraged to adapt these methodologies to investigate this compound and contribute to a deeper understanding of its potential health benefits. The comparison of the antioxidant activities of vanillic acid and its glucoside will be a valuable addition to the scientific literature.

Application Notes and Protocols for the Biotransformation of Ferulic Acid to Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biotransformation of ferulic acid, a readily available phenolic compound from agro-industrial residues, into value-added compounds such as vanillic acid glucoside presents a sustainable and environmentally friendly alternative to chemical synthesis. Vanillic acid and its derivatives are of significant interest to the pharmaceutical, food, and cosmetic industries due to their antioxidant, anti-inflammatory, and flavoring properties. This document provides detailed protocols for a two-step biotransformation process: the microbial conversion of ferulic acid to vanillic acid, followed by the enzymatic glucosylation of vanillic acid to yield this compound.

Part 1: Biotransformation of Ferulic Acid to Vanillic Acid

This section details the microbial conversion of ferulic acid to vanillic acid using various microorganisms. Aspergillus niger and Streptomyces sannanensis are highlighted as effective biocatalysts for this transformation.

Data Presentation: Ferulic Acid to Vanillic Acid Conversion
MicroorganismSubstrate ConcentrationProduct ConcentrationMolar Yield (%)Time (h)Reference
Aspergillus niger1 g/L920 mg/L88%Not Specified[1]
Aspergillus niger K8300 mg/L116.9 mg/L64.56%36[2][3]
Streptomyces sannanensis MTCC 66375 mM (~971 mg/L)400 mg/L~48%Not Specified
Experimental Protocols: Ferulic Acid to Vanillic Acid

Protocol 1: Biotransformation using Aspergillus niger

This protocol is based on the methodology for converting ferulic acid to vanillic acid using Aspergillus niger.[1][2]

1. Microorganism and Inoculum Preparation:

  • Strain: Aspergillus niger (e.g., K8 strain).
  • Culture Medium: Potato Dextrose Agar (PDA) for sporulation. Incubate at 30°C for 5-7 days.
  • Inoculum: Prepare a spore suspension by washing the surface of a mature PDA plate with sterile 0.1% Tween 80 solution. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

2. Biotransformation Medium:

  • Composition (per liter):
  • Glucose: 20 g
  • Yeast Extract: 5 g
  • (NH₄)₂SO₄: 2 g
  • KH₂PO₄: 1 g
  • MgSO₄·7H₂O: 0.5 g
  • Adjust to pH 5.5.
  • Sterilization: Autoclave at 121°C for 20 minutes.

3. Biotransformation Process:

  • Inoculate 100 mL of the sterile biotransformation medium in a 250 mL Erlenmeyer flask with 1 mL of the prepared spore suspension.
  • Incubate at 30°C with shaking at 150 rpm for 48 hours to allow for mycelial growth.
  • Prepare a stock solution of ferulic acid (e.g., 10 g/L in ethanol) and filter-sterilize.
  • Add the ferulic acid stock solution to the culture to a final concentration of 300 mg/L.[3]
  • Continue the incubation under the same conditions for up to 36-48 hours.
  • Monitor the conversion of ferulic acid and the formation of vanillic acid periodically by taking samples.

4. Extraction and Analysis:

  • Centrifuge the culture broth to separate the mycelia.
  • Acidify the supernatant to pH 2.0 with HCl.
  • Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
  • Pool the organic fractions and evaporate to dryness under vacuum.
  • Re-dissolve the residue in methanol (B129727) for analysis.
  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column. Use a mobile phase of methanol and acidified water, and detect at 260 nm for vanillic acid and 325 nm for ferulic acid.

Part 2: Enzymatic Synthesis of this compound

This section outlines the enzymatic conversion of vanillic acid to this compound using a UDP-glucosyltransferase (UGT). UGTs from sources like Bacillus cereus have shown broad substrate specificity for phenolic compounds.

Data Presentation: Glucosylation of Phenolic Compounds

While specific quantitative data for vanillic acid glucosylation is limited, the following provides context for the enzymatic activity of relevant UGTs on similar phenolic substrates.

Enzyme SourceSubstrateProductKey FindingsReference
Bacillus cereus (BcGT-1)Flavonoids (e.g., Kaempferol)Flavonoid glucosidesCan glycosylate various phenolics.[1][4]
Acinetobacter baylyi ADP1 (engineered)VanillateVanillin glucosideMulti-step pathway involving carboxylic acid reductase and a UGT.
Experimental Protocols: Vanillic Acid to this compound

Protocol 2: Enzymatic Glucosylation using a Recombinant UGT

This protocol describes the in vitro enzymatic synthesis of this compound using a purified recombinant UDP-glucosyltransferase.

1. Enzyme and Substrate Preparation:

  • Enzyme: Purified recombinant UDP-glucosyltransferase (UGT) with activity towards phenolic acids (e.g., from Bacillus cereus). The enzyme can be expressed in E. coli with a His-tag for purification.
  • Substrates:
  • Vanillic Acid: Prepare a stock solution in a suitable solvent (e.g., DMSO or methanol).
  • Uridine Diphosphate Glucose (UDP-glucose): Prepare a fresh stock solution in reaction buffer.

2. Enzymatic Reaction Mixture:

  • Reaction Buffer: 50 mM Tris-HCl buffer (pH 7.5).
  • Typical Reaction Composition (100 µL):
  • Vanillic Acid: 1 mM
  • UDP-glucose: 2 mM (to ensure an excess of the sugar donor)
  • Purified UGT: 1-5 µg
  • MgCl₂: 5 mM
  • Reaction Buffer: to 100 µL

3. Reaction Incubation:

  • Combine all reaction components in a microcentrifuge tube.
  • Incubate the reaction mixture at 30°C for 2-24 hours. The optimal reaction time should be determined empirically.
  • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

4. Product Analysis:

  • Centrifuge the reaction mixture to pellet the precipitated protein.
  • Analyze the supernatant directly using HPLC or LC-MS.
  • HPLC Analysis: Use a C18 column with a gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). Monitor at 260 nm. The glucoside product will have a shorter retention time than the aglycone (vanillic acid).
  • LC-MS Analysis: Confirm the identity of the product by its mass-to-charge ratio. The expected [M-H]⁻ for this compound is 329.09.

Mandatory Visualizations

Signaling Pathways and Workflows

Biotransformation_Pathway Ferulic_Acid Ferulic Acid Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Step 1: Biotransformation Vanillic_Acid_Glucoside This compound Vanillic_Acid->Vanillic_Acid_Glucoside Step 2: Enzymatic Glucosylation Microorganism Aspergillus niger or Streptomyces sannanensis Microorganism->Ferulic_Acid UGT_Enzyme UDP-Glucosyltransferase (UGT) UGT_Enzyme->Vanillic_Acid UDP UDP UGT_Enzyme->UDP UDP_Glucose UDP-Glucose UDP_Glucose->UGT_Enzyme

Caption: Overall two-step biotransformation pathway from ferulic acid to this compound.

Experimental_Workflow cluster_step1 Step 1: Ferulic Acid to Vanillic Acid cluster_step2 Step 2: Vanillic Acid to this compound cluster_analysis Analysis A1 Inoculum Preparation (e.g., A. niger) B1 Cultivation in Biotransformation Medium A1->B1 C1 Addition of Ferulic Acid B1->C1 D1 Incubation and Biotransformation C1->D1 E1 Extraction of Vanillic Acid D1->E1 F HPLC / LC-MS Analysis D1->F B2 Enzymatic Reaction Setup (Vanillic Acid + UDP-Glucose) E1->B2 Product from Step 1 is substrate for Step 2 A2 Enzyme Preparation (Recombinant UGT) A2->B2 C2 Incubation B2->C2 D2 Reaction Termination C2->D2 D2->F

Caption: Experimental workflow for the two-step biotransformation and analysis.

Analytical_Workflow start Sample Preparation extraction Liquid-Liquid Extraction (for microbial culture) or Protein Precipitation (for enzymatic reaction) start->extraction hplc HPLC Analysis C18 Column Mobile Phase Gradient (ACN/H₂O) UV Detection (260/325 nm) extraction->hplc lcms LC-MS Confirmation Mass Spectrometry Identify [M-H]⁻ ions Confirm Product Identity hplc->lcms quant Quantification (using standard curves) hplc->quant

Caption: Analytical workflow for product identification and quantification.

References

Application Notes and Protocols for the Solid-Phase Extraction of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction (SPE) of vanillic acid glucoside from plant-derived matrices. The methodology is designed for the selective isolation and purification of this compound, facilitating downstream quantitative analysis and further research.

Introduction

This compound, the glycosylated form of vanillic acid, is a phenolic compound found in various plants. Its analysis is crucial for understanding plant metabolism, food chemistry, and for the development of natural health products. Solid-phase extraction is a widely adopted technique for the efficient sample cleanup and concentration of such analytes from complex sample matrices. This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.

The protocol outlined below is a representative method based on established procedures for the extraction of polar phenolic compounds, including phenolic acids and their glycosides, from plant extracts using reversed-phase SPE cartridges.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is optimized for the use of C18 reversed-phase SPE cartridges, which are effective for retaining moderately polar to non-polar compounds from an aqueous matrix. This compound, being more polar than its aglycone, can be effectively isolated using this methodology.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 500 mg bed weight, 3 mL volume)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid or Acetic Acid (for pH adjustment)

  • Plant extract containing this compound, dissolved in an aqueous solution

  • SPE Vacuum Manifold

  • Collection Vials

Procedure:

  • Sample Preparation:

    • Ensure the plant extract is in a liquid form, preferably an aqueous solution. If the extract is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., methanol) and then dilute with water to a final organic solvent concentration of less than 10%.

    • Centrifuge the sample to remove any particulate matter.

    • Adjust the pH of the sample to approximately 2-3 with formic acid or acetic acid. This ensures that the phenolic acids are in their protonated form, which enhances their retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Pass 3 mL of methanol through each cartridge to activate the stationary phase. This solvates the C18 functional groups.

    • Do not allow the cartridge to dry out between steps.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of deionized water (acidified to the same pH as the sample) through each cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the prepared plant extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Loading the sample slowly ensures adequate interaction time between the analyte and the sorbent, maximizing retention.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water (acidified to pH 2-3). This step removes unretained polar compounds, such as sugars and salts, while the this compound remains bound to the sorbent.

  • Elution:

    • Place clean collection vials under the cartridges.

    • Elute the this compound from the cartridge by passing 2-4 mL of methanol through the sorbent. The methanol disrupts the hydrophobic interactions between the analyte and the C18 stationary phase, releasing the compound.

    • Collect the eluate, which now contains the purified and concentrated this compound.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for subsequent analysis by techniques such as HPLC or LC-MS.

Quantitative Data Summary

While specific recovery data for the solid-phase extraction of this compound is not widely published, the following table summarizes recovery data for vanillic acid and other related phenolic compounds from plant extracts using C18 or similar SPE cartridges. These values can be considered indicative of the expected performance of the described protocol. A study on various phenolic compounds in plant extracts reported SPE recoveries of up to 99.8%.[1]

CompoundMatrixSPE SorbentRecovery (%)Reference
Vanillic AcidPlant ExtractNot SpecifiedUp to 99.8%[1]
Vanillic AcidHoneyOasis HLBGood[2]
Caffeic AcidHoneyOasis HLBGood[2]
p-Coumaric AcidHoneyOasis HLBGood[2]
Rutin (a flavonoid glycoside)HoneyOasis HLBGood[2]

Visualized Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_analysis Downstream Analysis start Plant Extract dissolve Dissolve & Dilute (<10% Organic Solvent) start->dissolve centrifuge Centrifuge dissolve->centrifuge acidify Acidify to pH 2-3 centrifuge->acidify condition 1. Condition (3 mL Methanol) acidify->condition equilibrate 2. Equilibrate (3 mL Acidified Water) condition->equilibrate load 3. Load Sample (1-2 mL/min) equilibrate->load wash 4. Wash (3 mL Acidified Water) load->wash waste1 load->waste1 Unretained Impurities elute 5. Elute (2-4 mL Methanol) wash->elute waste2 wash->waste2 Polar Impurities process Evaporate & Reconstitute elute->process analyze HPLC / LC-MS Analysis process->analyze

Caption: Workflow for the solid-phase extraction of this compound.

References

Synthesis and Application of Vanillic Acid Glucoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, CN – December 12, 2025 – In the dynamic field of drug discovery and development, the synthesis of novel bioactive compounds is a critical endeavor. Vanillic acid, a phenolic compound found in various plants, and its derivatives have garnered significant attention for their therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties.[1] The glucosylation of vanillic acid to form its glucoside derivatives can enhance its solubility and bioavailability, making these compounds promising candidates for further pharmacological investigation. This document provides detailed application notes and protocols for the synthesis, purification, and biological evaluation of vanillic acid glucoside derivatives, targeted at researchers, scientists, and professionals in drug development.

Application Notes

This compound derivatives are valuable molecules for a range of research and development applications:

  • Drug Discovery: These derivatives serve as scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their enhanced bioavailability compared to the parent compound makes them attractive for in vivo studies.

  • Pharmacological Research: The synthesis of a library of this compound derivatives with varied substitution patterns allows for the systematic investigation of structure-activity relationships (SAR), providing insights into the molecular mechanisms of their biological effects.

  • Nutraceutical and Functional Foods: As derivatives of a natural product, these compounds hold potential for use in the development of functional foods and dietary supplements with enhanced health benefits due to their antioxidant properties.

Experimental Protocols

I. Chemical Synthesis: Koenigs-Knorr Glycosylation of Methyl Vanillate (B8668496)

The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[2] This protocol describes the synthesis of methyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-methoxybenzoate, a protected precursor to this compound.

Experimental Workflow: Koenigs-Knorr Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Deprotection A Methyl Vanillate E Combine Reactants in Toluene (B28343) A->E B Acetobromoglucose B->E C Silver (I) Carbonate C->E D Anhydrous Toluene D->E F Stir at Room Temperature (dark, inert atm) E->F G Monitor by TLC F->G H Filter through Celite G->H I Wash with NaHCO3 & Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Dissolve in Methanol (B129727) L->M N Add Catalytic NaOMe M->N O Stir at Room Temperature N->O P Neutralize with Amberlite IR-120 O->P Q Filter and Concentrate P->Q R R Q->R This compound

Caption: Workflow for the synthesis of this compound.

Materials:

Procedure:

  • Glycosylation:

    • In a round-bottom flask, dissolve methyl vanillate (1.0 eq) in anhydrous toluene.

    • Add silver (I) carbonate (1.5 eq).

    • To this suspension, add a solution of acetobromoglucose (1.2 eq) in anhydrous toluene dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen) and in the dark.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove silver salts.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification of Protected Glucoside:

    • Purify the crude product by silica gel column chromatography.

    • Prepare the column by making a slurry of silica gel in hexane.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect fractions and analyze by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to yield methyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-methoxybenzoate as a white solid.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the protected glucoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or flash chromatography if necessary.

II. Enzymatic Synthesis: Glucosylation using UDP-Glucosyltransferase (UGT)

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Plant-derived UGTs can catalyze the transfer of glucose from UDP-glucose to the hydroxyl group of vanillic acid.

Experimental Workflow: Enzymatic Synthesis

G cluster_0 Reaction Components cluster_1 Reaction cluster_2 Work-up & Purification A Vanillic Acid E Combine Components A->E B UDP-Glucose B->E C UGT Enzyme C->E D Reaction Buffer (e.g., Tris-HCl) D->E F Incubate at Optimal Temperature (e.g., 30-37°C) E->F G Monitor by HPLC F->G H Quench Reaction (e.g., with acid or organic solvent) G->H I Centrifuge to Remove Enzyme H->I J Purify Supernatant by Preparative HPLC or SPE I->J K K J->K This compound

Caption: Workflow for the enzymatic synthesis of this compound.

Materials:

  • Vanillic acid

  • Uridine diphosphate (B83284) glucose (UDP-glucose)

  • Recombinant UDP-glucosyltransferase (UGT)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dithiothreitol (DTT) (optional, for enzyme stability)

  • Methanol or Acetonitrile

  • Formic acid or Trifluoroacetic acid (for HPLC)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, vanillic acid (e.g., 1 mM), and UDP-glucose (e.g., 2 mM).

    • If required for enzyme stability, add DTT (e.g., 1 mM).

    • Pre-incubate the mixture at the optimal temperature for the specific UGT (typically 30-37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified recombinant UGT enzyme to the pre-warmed reaction mixture.

    • Incubate the reaction for a predetermined time (e.g., 1-24 hours), with gentle agitation.

    • Monitor the formation of the this compound product by High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Purification:

    • Terminate the reaction by adding an equal volume of cold methanol or acetonitrile, or by acidifying the mixture.

    • Centrifuge the mixture to precipitate and remove the enzyme.

    • Purify the supernatant containing the this compound using preparative HPLC or Solid-Phase Extraction (SPE).

III. Biological Activity Assays

A. Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.[3][4][5]

DPPH Assay Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the synthesized this compound derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS Assay Protocol:

  • Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.

  • Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

  • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at 734 nm.

  • Prepare serial dilutions of the synthesized derivatives and a standard antioxidant.

  • In a 96-well plate, add the sample or standard solution to each well.

  • Add the diluted ABTS•⁺ solution to each well and mix.

  • Incubate at room temperature for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

B. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Antioxidant Activity of Vanillic Acid and its Glucoside Derivatives

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Vanillic AcidDataData
This compoundDataData
Derivative XDataData
Ascorbic Acid (Standard)DataData

Table 2: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)HCT116 (Colon)
This compoundDataDataData
Derivative YDataDataData
Doxorubicin (Standard)DataDataData

Signaling Pathway Visualization

Vanillic acid and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways, such as the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways.[6]

mTOR and MAPK Signaling Pathways

G cluster_0 Upstream Signals cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Ras/Raf/MEK/ERK Pathway cluster_3 Cellular Response A Growth Factors B PI3K A->B G Ras A->G C Akt B->C D mTOR C->D E p70S6K D->E F 4E-BP1 D->F K Protein Synthesis E->K L Cell Proliferation E->L F->K H Raf G->H I MEK H->I J ERK I->J J->L M Angiogenesis J->M N Vanillic Acid Derivatives N->D N->H

Caption: Inhibition of mTOR and MAPK pathways by vanillic acid derivatives.

These detailed protocols and application notes provide a comprehensive resource for the synthesis and evaluation of this compound derivatives, facilitating further research into their therapeutic potential.

References

Application Notes: Vanillic Acid Glucoside as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillic acid glucoside, the glycoside of vanillic acid, is a phenolic compound found in various plants and food products, notably as a precursor to vanillin (B372448) in vanilla beans.[1] Its quantification is crucial for quality control in the food and beverage industry, as well as in metabolic and pharmacokinetic studies. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Physicochemical Properties of the Analytical Standard

A high-purity analytical standard is fundamental for accurate quantification. The properties of a commercially available vanillic acid 4-β-D-glucoside standard are summarized below.

PropertyValue
CAS Number 32142-31-7[2][3]
Molecular Formula C₁₄H₁₈O₉[2][3]
Molecular Weight 330.29 g/mol [2][3]
Purity (Assay) ≥98.0% (HPLC)[2]
Format Neat (Solid)[2]
Synonyms 4-Hydroxy-3-methoxybenzoic acid 4-β-D-glucoside, Vanillic acid 4-β-D-glucopyranoside[2]

Chromatographic Methods and Protocols

1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique for the separation and quantification of this compound and related phenolic compounds.

a. Recommended HPLC Conditions

The following table outlines a general-purpose HPLC method suitable for the analysis of this compound. For Mass Spectrometry (MS) compatible applications, volatile modifiers like formic acid should be used instead of phosphoric acid.[4]

ParameterRecommendation
Column Newcrom R1 or equivalent Reverse Phase (RP) column.[4]
Mobile Phase Isocratic elution with Acetonitrile (MeCN) and Water, modified with an acid. Example: Water (acidified with 1.25% acetic acid) and Methanol (90:10, v/v). Another option includes Acetonitrile, Water, and Phosphoric Acid.[4]
Flow Rate Typically 0.8 - 1.0 mL/min. A preparative method used a flow rate of 8 mL/min.
Detection (UV) 270 nm or 254 nm / 280 nm.[5]
Injection Volume 10 - 20 µL
Column Oven Temp. Ambient or controlled (e.g., 25 °C)

b. Experimental Protocol: HPLC Quantification

I. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent such as methanol, ethanol, or DMSO.[6] Sonicate for 5-10 minutes to ensure complete dissolution, then make up the volume to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

II. Sample Preparation

  • Liquid Samples (e.g., extracts, beverages): Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter. Dilute the sample with the mobile phase if the concentration of the analyte is expected to be high.

  • Solid Samples (e.g., plant material): Perform a suitable extraction, for instance, a Soxhlet extraction with 47.5% ethanol. The resulting extract should be filtered and diluted as necessary.

III. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in sequence, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity should be confirmed (R² > 0.999).[7]

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

c. Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standard Solutions Inject_Std Inject Standards Standard_Prep->Inject_Std Sample_Prep Prepare/Extract Sample Solutions Inject_Sample Inject Samples Sample_Prep->Inject_Sample System_Equil Equilibrate HPLC System System_Equil->Inject_Std Data_Acq Acquire Chromatograms Inject_Std->Data_Acq Cal_Curve Generate Calibration Curve Quantify Quantify Analyte Cal_Curve->Quantify Inject_Sample->Data_Acq Data_Acq->Cal_Curve Data_Acq->Quantify Standard_Preparation A This compound Analytical Standard (Solid) B Stock Solution (e.g., 1000 µg/mL in Methanol) A->B Dissolve in Solvent C Working Standard 1 (e.g., 100 µg/mL) B->C Dilute D Working Standard 2 (e.g., 50 µg/mL) B->D Dilute E Working Standard n... B->E Serially Dilute Biotransformation Ferulic_Acid Ferulic Acid Vanillin Vanillin Ferulic_Acid->Vanillin Catabolism Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation (Vanillin Dehydrogenase) VAG Vanillic Acid Glucoside Vanillic_Acid->VAG Glycosylation

References

In Vivo Metabolism of Vanillic Acid Glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside, a naturally occurring phenolic compound found in various plants, is of increasing interest due to the diverse biological activities of its aglycone, vanillic acid. Understanding the in vivo metabolism of this compound is crucial for evaluating its therapeutic potential and bioavailability. These application notes provide a comprehensive overview of the current understanding of its metabolic fate, primarily focusing on the widely accepted hypothesis of its hydrolysis to vanillic acid by the gut microbiota, followed by the subsequent absorption and systemic metabolism of vanillic acid.

The provided protocols offer detailed methodologies for conducting in vivo studies in animal models to investigate the pharmacokinetics and metabolism of this compound and its metabolites.

Proposed Metabolic Pathway of this compound

The primary metabolic pathway for orally administered this compound is believed to be its hydrolysis in the gastrointestinal tract by gut microbiota. Glycoside hydrolases produced by these microbes cleave the glycosidic bond, releasing vanillic acid and a glucose molecule.[1][2] The liberated vanillic acid is then available for absorption into the systemic circulation. Once absorbed, vanillic acid undergoes phase I and phase II metabolism. It is an oxidized form of vanillin (B372448) and a key intermediate in the metabolism of other phenolic compounds like ferulic acid.[3][4] Studies on the metabolism of vanillin in rats have shown that it is converted to vanillic acid, vanillyl alcohol, and their corresponding glucuronide and sulfate (B86663) conjugates.[5]

Metabolic_Pathway VAG This compound (Oral Administration) Gut Gastrointestinal Tract VAG->Gut Hydrolysis Hydrolysis by Gut Microbiota Gut->Hydrolysis VA Vanillic Acid Hydrolysis->VA Glucose Glucose Hydrolysis->Glucose Absorption Absorption VA->Absorption Systemic Systemic Circulation Absorption->Systemic Metabolism Phase I & II Metabolism (e.g., Glucuronidation, Sulfation) Systemic->Metabolism Excretion Excretion (Urine) Systemic->Excretion Unchanged Vanillic Acid Metabolites Vanillic Acid Conjugates (Glucuronides, Sulfates) Metabolism->Metabolites Metabolites->Excretion

Proposed metabolic pathway of this compound.

Quantitative Data: Pharmacokinetics of Vanillic Acid in Rats

The following tables summarize the pharmacokinetic parameters of vanillic acid after oral administration in rats, as reported in the literature. This data is critical for understanding the systemic exposure to the active aglycone following the administration of this compound.

Table 1: Pharmacokinetic Parameters of Vanillic Acid in Rats After Oral Administration. [6]

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)
20.42 ± 0.090.55-25.3 - 36.2
50.73 ± 0.210.64-25.3 - 36.2
100.92 ± 0.280.60-25.3 - 36.2

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies on the metabolism of this compound in a rat model.

Protocol 1: Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, vanillic acid, after oral administration to rats.

Materials:

  • This compound (high purity)

  • Male Sprague-Dawley rats (220 ± 30 g)[7]

  • Vehicle for oral administration (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • -80°C freezer

  • Analytical instrumentation (LC-MS/MS)[6]

  • Internal standard (e.g., caffeic acid)[6]

Experimental Workflow:

Pharmacokinetic_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sample Collection cluster_process Sample Processing & Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (with access to water) Acclimatization->Fasting Dosing Oral Gavage of This compound Fasting->Dosing Blood Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood Centrifugation Plasma Separation (Centrifugation) Blood->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Extraction Plasma Protein Precipitation (e.g., with acetonitrile) Storage->Extraction Analysis LC-MS/MS Analysis of Vanillic Acid & Glucoside Extraction->Analysis

Workflow for the pharmacokinetic study.

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of this compound dissolved or suspended in a suitable vehicle via gavage.

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis: Prepare plasma samples for analysis by protein precipitation with acetonitrile.[6]

  • LC-MS/MS Analysis: Quantify the concentrations of this compound and vanillic acid in the plasma samples using a validated LC-MS/MS method.[6]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Protocol 2: Metabolite Identification Study

Objective: To identify the major metabolites of this compound in urine and feces after oral administration to rats.

Materials:

  • Metabolic cages for separate collection of urine and feces

  • Sample collection tubes

  • -80°C freezer

  • Lyophilizer (for fecal samples)

  • Solid-phase extraction (SPE) cartridges (for sample cleanup)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap LC-MS)

Procedure:

  • Dosing and Housing: Following oral administration of this compound, house the rats in individual metabolic cages.

  • Sample Collection: Collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Processing:

    • Urine: Centrifuge to remove debris and store at -80°C.

    • Feces: Record the wet weight, lyophilize to determine the dry weight, and then homogenize.

  • Extraction:

    • Urine: Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Feces: Extract the homogenized feces with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Metabolite Profiling: Analyze the processed urine and fecal extracts using high-resolution LC-MS to identify potential metabolites by comparing the mass spectra of treated and control samples.

  • Structure Elucidation: Characterize the chemical structures of the identified metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns and comparison with authentic standards if available.

Concluding Remarks

The in vivo metabolism of this compound is likely initiated by hydrolysis via the gut microbiota, leading to the release and subsequent absorption of vanillic acid. The systemic exposure and pharmacological effects are therefore primarily attributable to vanillic acid and its metabolites. The provided protocols offer a framework for researchers to further investigate the pharmacokinetics and biotransformation of this compound, which is essential for its development as a potential therapeutic agent. Further studies are warranted to definitively confirm the role of gut microbiota and to explore the potential for absorption of the intact glucoside.

References

Troubleshooting & Optimization

Technical Support Center: Improving Vanillic Acid Glucoside Solubility in Water

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of vanillic acid glucoside in aqueous solutions is a critical first step for a wide range of experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

This compound is described as soluble in water. One supplier specifies its solubility in phosphate-buffered saline (PBS) at pH 7.2 as 10 mg/mL. However, achieving higher concentrations in pure water at neutral pH can be challenging.

Q2: I'm observing that my this compound is not fully dissolving in water. What are the initial troubleshooting steps?

If you are encountering difficulty in dissolving this compound, consider the following:

  • Purity of the Compound: Ensure you are using a high-purity grade of this compound. Impurities can sometimes affect solubility.

  • Water Quality: Use high-purity water (e.g., deionized, distilled, or Milli-Q water) to avoid interference from minerals or other solutes.

  • Gentle Heating: Gently warming the solution can aid in dissolution. For the related compound, vanillic acid, increased temperature enhances its solubility in water.[1]

  • Agitation: Ensure thorough mixing by vortexing or stirring.

Q3: Can adjusting the pH of the solution improve the solubility of this compound?

Yes, adjusting the pH can significantly impact the solubility of this compound. The parent compound, vanillic acid, shows increased solubility at a higher pH due to the deprotonation of its carboxylic acid group.[1] It is likely that this compound, which also possesses a carboxylic acid moiety, will exhibit similar behavior. Increasing the pH of the aqueous solution to slightly alkaline conditions (e.g., pH 7.5-8.5) should enhance its solubility.

Q4: Are there any recommended co-solvents to increase the aqueous solubility of this compound?

The use of co-solvents is a common and effective technique to enhance the solubility of poorly water-soluble compounds. While specific data for this compound is limited, information on the related compound, vanillin, and general principles suggest the following co-solvents could be effective:

  • Ethanol (B145695): Ethanol-water mixtures have been shown to be effective for dissolving vanillin.[2][3]

  • Propylene (B89431) Glycol: Propylene glycol is another commonly used co-solvent in pharmaceutical formulations.

  • Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO (50 mg/mL).[4] For aqueous solutions, a small percentage of DMSO can be used to first dissolve the compound before diluting with water or buffer. However, be mindful of the potential effects of DMSO on your specific experimental system.

Q5: How can I use cyclodextrins to improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Studies on the related compound, vanillin, have shown successful complexation with β-cyclodextrins.[5] A general approach involves preparing an aqueous solution of the cyclodextrin (B1172386) and then adding the this compound, followed by stirring or sonication to facilitate complex formation.

Troubleshooting Guides

Issue 1: Preparing a Concentrated Aqueous Stock Solution

Problem: You need to prepare a stock solution of this compound in water at a concentration higher than 10 mg/mL, but it is not fully dissolving.

Solutions:

MethodExperimental ProtocolConsiderations
pH Adjustment 1. Start with a volume of high-purity water slightly less than your final desired volume. 2. Add the calculated amount of this compound powder. 3. While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) dropwise to raise the pH. 4. Monitor the pH and continue adding base until the compound is fully dissolved. Aim for a pH between 7.5 and 8.5. 5. Once dissolved, adjust the final volume with high-purity water. 6. Check the final pH and adjust if necessary with dilute HCl or NaOH.The final pH of the solution may affect your downstream experiments. Ensure the final pH is compatible with your assay or cell culture conditions. The stability of this compound may be pH-dependent.
Co-solvent System 1. Dissolve the this compound in a small volume of a water-miscible organic solvent such as ethanol or propylene glycol. 2. Once fully dissolved, slowly add this solution to your aqueous buffer or water with vigorous stirring. 3. Ensure the final concentration of the organic co-solvent is low enough not to interfere with your experiment.The co-solvent may have an impact on your experimental system (e.g., cell viability, enzyme activity). It is crucial to run appropriate vehicle controls.
Cyclodextrin Complexation 1. Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 5-10% w/v). 2. Add the this compound powder to the HP-β-CD solution. 3. Stir or sonicate the mixture until the this compound is completely dissolved. This may take some time. 4. The resulting solution will contain the this compound-cyclodextrin inclusion complex.The presence of cyclodextrin may influence the biological activity or availability of the this compound. The large size of the cyclodextrin molecule should be considered in your experimental design.
Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution

Problem: A stock solution of this compound, prepared in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Solutions:

  • Reduce the Stock Concentration: Prepare a more dilute stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent upon dilution, which may prevent precipitation.

  • Increase the Final Volume: Dilute the stock solution into a larger volume of the aqueous buffer to lower the final concentration of both the this compound and the organic solvent.

  • Use an Intermediate Dilution Step: Instead of diluting the stock directly into your final aqueous buffer, perform an intermediate dilution into a mixture of the buffer and a co-solvent (like ethanol or propylene glycol) before the final dilution.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help to keep the compound in solution.

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL this compound Solution using pH Adjustment
  • Weigh 20 mg of this compound powder.

  • Add it to a sterile conical tube containing approximately 0.8 mL of high-purity water.

  • Vortex the mixture. The powder will not fully dissolve.

  • While stirring, add 0.1 M NaOH dropwise until the solution clears.

  • Check the pH of the solution using a calibrated pH meter. Adjust to the desired pH (e.g., 8.0).

  • Bring the final volume to 1.0 mL with high-purity water.

  • Sterile filter the solution using a 0.22 µm syringe filter if required for your application.

Protocol 2: Preparation of a this compound Solution using an Ethanol Co-solvent System
  • Weigh the desired amount of this compound.

  • Dissolve the powder in a minimal volume of 100% ethanol. For example, to prepare a 10 mg/mL final solution with 1% ethanol, dissolve 10 mg of this compound in 10 µL of ethanol.

  • Vortex until fully dissolved.

  • Add the ethanolic solution dropwise to 990 µL of your desired aqueous buffer while vortexing.

  • Visually inspect the solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_steps Key Steps cluster_end End Product start This compound Powder ph pH Adjustment start->ph Select Method cosolvent Co-solvent System start->cosolvent Select Method cyclo Cyclodextrin Complexation start->cyclo Select Method ph_step Add dilute base (e.g., 0.1M NaOH) to increase pH ph->ph_step cosolvent_step Dissolve in minimal organic solvent (e.g., Ethanol, PG) cosolvent->cosolvent_step cyclo_step Add to aqueous cyclodextrin solution (e.g., HP-β-CD) cyclo->cyclo_step end Aqueous Solution of This compound ph_step->end cosolvent_step->end Dilute in aqueous buffer cyclo_step->end

Caption: Workflow for improving this compound solubility.

troubleshooting_logic start Issue: Poor Solubility in Water check_basics Initial Checks: Purity, Water Quality, Agitation start->check_basics gentle_heat Apply Gentle Heat check_basics->gentle_heat ph_adjust Adjust pH to > 7.5 gentle_heat->ph_adjust If still insoluble use_cosolvent Use Co-solvent (e.g., Ethanol, PG) ph_adjust->use_cosolvent If pH is not an option or still insoluble success Solubility Achieved ph_adjust->success If successful use_cyclo Use Cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cyclo If co-solvent is not suitable or still insoluble use_cosolvent->success If successful use_cyclo->success If successful

Caption: Troubleshooting logic for dissolving this compound.

References

"vanillic acid glucoside stability under different pH and temperature"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of vanillic acid glucoside under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a relatively stable compound, particularly when stored under appropriate conditions. Product information from suppliers indicates that it can be stable for at least four years when stored at -20°C in a crystalline solid form.[1][2] In solution, its stability is influenced by factors such as pH, temperature, and the presence of enzymes.

Q2: How does pH affect the stability of this compound?

Q3: How does temperature impact the stability of this compound?

Temperature is a critical factor in the stability of this compound. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis and degradation. It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[3] For short-term storage of aqueous solutions, refrigeration at 2-8°C is advisable, and it is not recommended to store aqueous solutions for more than one day.[2]

Q4: What are the expected degradation products of this compound?

The primary degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of the glycosidic bond to yield vanillic acid and glucose. Under oxidative stress, further degradation of the vanillic acid moiety may occur.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
  • Possible Cause: Fluctuations in pH or temperature.

    • Solution: Ensure that buffers are properly prepared and have sufficient buffering capacity to maintain a constant pH throughout the experiment. Use a calibrated pH meter. Employ a temperature-controlled incubator or water bath to maintain a consistent temperature.

  • Possible Cause: Inaccurate quantification by HPLC.

    • Solution: Refer to the HPLC Troubleshooting Guide below. Ensure the analytical method is validated for stability-indicating properties.

Issue 2: Unexpected peaks in the HPLC chromatogram.
  • Possible Cause: Presence of degradation products.

    • Solution: Identify the degradation products by comparing their retention times with standards of expected degradants (e.g., vanillic acid). Mass spectrometry can be used for confirmation.

  • Possible Cause: Contamination of the sample or HPLC system.

    • Solution: Prepare fresh samples and mobile phases. Flush the HPLC system thoroughly.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution (in a solid or solution state) at an elevated temperature (e.g., 80°C) in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a general guideline and should be optimized and validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both this compound and its primary degradation product, vanillic acid, have good absorbance (e.g., 260 nm or 280 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Quantitative Data Summary

As specific kinetic data for this compound is limited, the following table provides a summary of stability data for the structurally similar compound, Arbutin , to serve as a general guide.

ConditionParameterValueReference
pH Stability Optimal pH range5.0 - 7.0Analogous data from Arbutin
Increased DegradationpH < 4 and pH > 9Analogous data from Arbutin
Temperature Stability Long-term Storage (Solid)≥ 4 years at -20°C[1][2]
Short-term Storage (Aqueous Solution)Recommended for not more than 1 day at 2-8°C[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to stress sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize (for acid/base samples) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

hplc_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent HPLC Results (e.g., peak area, retention time) cause1 Mobile Phase Issues problem->cause1 cause2 Column Problems problem->cause2 cause3 Injector/Autosampler Malfunction problem->cause3 cause4 Detector Issues problem->cause4 cause5 Sample Preparation Error problem->cause5 sol1 Prepare fresh mobile phase, degas properly cause1->sol1 sol2 Flush or replace column, check for voids cause2->sol2 sol3 Check for leaks, ensure correct injection volume cause3->sol3 sol4 Check lamp, calibrate detector cause4->sol4 sol5 Ensure accurate dilution and filtration cause5->sol5

Caption: Troubleshooting guide for common HPLC issues in stability analysis.

References

Technical Support Center: Large-Scale Synthesis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of vanillic acid glucoside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Inefficient Glucosylation: The UDP-glucosyltransferase (UGT) enzyme may have low activity or stability.[1] 2. Substrate Limitation: Insufficient supply of vanillic acid or the glucose donor (e.g., UDP-glucose). 3. Product Degradation: The synthesized this compound may be hydrolyzed back to vanillic acid. 4. Toxicity to Host: If using a microbial host, intermediates or the final product might be toxic, inhibiting cell growth and productivity.[2]1. Enzyme Optimization: Screen for more efficient UGTs or perform protein engineering to improve activity and stability. Ensure optimal reaction conditions (pH, temperature). 2. Substrate Feeding: Implement a fed-batch strategy to maintain optimal concentrations of vanillic acid and the glucose donor. 3. pH Control & Rapid Extraction: Maintain a stable pH to minimize hydrolysis and consider in situ product removal. 4. Host Strain Engineering: Use a more robust host strain or engineer the current strain for improved tolerance. Converting vanillin (B372448) to its glucoside form is a known strategy to reduce toxicity.[1][2]
Formation of Byproducts (e.g., Vanillyl Alcohol, Guaiacol) 1. Side Reactions: Endogenous enzymes in the host organism may convert vanillin (a precursor to vanillic acid) to vanillyl alcohol or decarboxylate vanillic acid to guaiacol.[1][3][4] 2. Non-specific Enzyme Activity: The enzymes used in the synthesis pathway may have promiscuous activity, leading to the formation of undesired products.1. Host Strain Modification: Knock out genes encoding for enzymes responsible for side reactions, such as vanillin dehydrogenase.[1] 2. Enzyme Selection: Use highly specific enzymes for each step of the synthesis pathway. 3. Process Optimization: Adjust reaction conditions (e.g., pH, temperature, aeration) to favor the desired reaction and minimize side reactions.
Purification Challenges 1. Similar Polarities: Vanillic acid, vanillin, and this compound may have similar polarities, making chromatographic separation difficult. 2. Presence of Biomass: In microbial synthesis, separating the product from cells and other media components can be challenging. 3. Product Instability: The glucoside may be susceptible to degradation during purification.1. Advanced Chromatographic Techniques: Employ techniques like preparative HPLC with optimized mobile phases or use specialized resins. Liquid-liquid extraction can also be used to separate compounds with different water solubilities.[5] 2. Cell Lysis and Extraction: Implement efficient cell lysis and extraction protocols. Consider using natural deep eutectic solvents (NADES) for a more environmentally friendly extraction.[6] 3. Mild Purification Conditions: Use mild pH and temperature conditions during all purification steps to prevent product degradation.
Inconsistent Batch-to-Batch Results 1. Variability in Starting Materials: Inconsistent quality of precursors or media components. 2. Fluctuations in Process Parameters: Deviations in temperature, pH, or feeding rates. 3. Genetic Instability of Host Strain: If using a genetically modified organism, the expression cassette may be unstable.1. Quality Control: Implement stringent quality control for all raw materials. 2. Process Automation and Monitoring: Use automated bioreactors with tight control over all critical process parameters. 3. Strain Maintenance and Verification: Regularly verify the genetic integrity of the production strain.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

A1: The large-scale synthesis of this compound is primarily achieved through biotechnological methods, which can be broadly categorized into:

  • Whole-Cell Biotransformation: This involves using genetically engineered microorganisms (like E. coli or S. cerevisiae) that are programmed with the necessary enzymatic pathways to convert a precursor, such as vanillic acid or vanillin, into this compound.[7] The conversion of vanillin to its glucoside is often a strategy to reduce its toxicity to the host organism.[2]

  • Enzymatic Synthesis: This cell-free approach utilizes isolated enzymes to carry out the glucosylation of vanillic acid. This method offers higher purity and easier downstream processing but can be more expensive due to the cost of purified enzymes.[8]

Q2: Why is vanillin often produced and then converted to this compound, rather than direct synthesis?

A2: In many biosynthetic pathways, vanillin is a key intermediate. However, vanillin can be toxic to microbial hosts, even at low concentrations, which limits the overall yield.[2] A common strategy to overcome this is to introduce a glycosylation step that converts vanillin into the less toxic vanillin β-D-glucoside.[1] This glucoside can then be isolated and, if desired, hydrolyzed to vanillin or further oxidized to vanillic acid and then glucosylated.

Q3: What are the key enzymes involved in the biosynthesis of this compound from vanillin?

A3: The biosynthesis from vanillin typically involves a two-step enzymatic process:

  • Oxidation: Vanillin is first oxidized to vanillic acid. This can be catalyzed by a vanillin dehydrogenase or a similar oxidase.

  • Glucosylation: Vanillic acid is then glucosylated to form this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from a donor like UDP-glucose to the hydroxyl group of vanillic acid.[1]

Q4: What are the typical yields for this compound synthesis?

A4: Yields can vary significantly depending on the synthesis method, host organism, and process conditions. For instance, in an engineered S. cerevisiae strain, vanillin glucoside production has been reported to reach up to 500 mg/L.[7] Another study on the de novo synthesis of glucovanillin (B191341) in yeast reported titers of up to 7476.5 mg/L in a 5-L bioreactor.[9]

Experimental Protocols

General Protocol for Whole-Cell Biotransformation of Vanillic Acid to this compound

This protocol provides a general framework. Specific parameters will need to be optimized for the chosen microbial host and expression system.

  • Strain Preparation:

    • Culture a genetically engineered microbial strain (e.g., E. coli or S. cerevisiae) harboring a plasmid for the expression of a suitable UDP-glucosyltransferase (UGT).

    • Grow the cells in an appropriate growth medium (e.g., LB or YPD) with antibiotics for plasmid maintenance to an optimal cell density (e.g., OD600 of 0.6-0.8).

  • Induction of Enzyme Expression:

    • Induce the expression of the UGT by adding an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast) to the culture medium.

    • Incubate the cells for a sufficient period to allow for protein expression (e.g., 4-6 hours at 30°C).

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a reaction buffer containing a glucose source.

    • Add vanillic acid to the cell suspension to initiate the biotransformation.

    • Incubate the reaction mixture under optimized conditions of temperature and pH with agitation.

  • Monitoring and Analysis:

    • Periodically take samples from the reaction mixture.

    • Analyze the samples by HPLC to monitor the consumption of vanillic acid and the formation of this compound.

  • Product Isolation and Purification:

    • After the reaction is complete, separate the cells from the supernatant by centrifugation.

    • Extract the this compound from the supernatant using a suitable solvent or by solid-phase extraction.

    • Purify the product using column chromatography.

Visualizations

Biosynthetic Pathway from Vanillin to this compound

Vanillic_Acid_Glucoside_Synthesis Vanillin Vanillin Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vanillin Dehydrogenase Vanillic_Acid_Glucoside This compound Vanillic_Acid->Vanillic_Acid_Glucoside UDP-Glucosyltransferase (UGT) UDP UDP Vanillic_Acid_Glucoside->UDP UDP_Glucose UDP-Glucose UDP_Glucose->Vanillic_Acid_Glucoside

Caption: Enzymatic conversion of vanillin to this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Enzyme Is UGT activity optimal? Start->Check_Enzyme Check_Substrate Are substrate concentrations sufficient? Check_Enzyme->Check_Substrate Yes Optimize_Enzyme Optimize UGT expression and reaction conditions Check_Enzyme->Optimize_Enzyme No Check_Toxicity Is there evidence of host toxicity? Check_Substrate->Check_Toxicity Yes Optimize_Substrate Implement fed-batch strategy Check_Substrate->Optimize_Substrate No Check_Byproducts Are significant byproducts being formed? Check_Toxicity->Check_Byproducts No Optimize_Host Engineer a more robust host strain Check_Toxicity->Optimize_Host Yes Optimize_Pathway Knock out competing pathways Check_Byproducts->Optimize_Pathway Yes End Yield Improved Check_Byproducts->End No Optimize_Enzyme->Check_Substrate Optimize_Substrate->Check_Toxicity Optimize_Host->Check_Byproducts Optimize_Pathway->End

References

Technical Support Center: Optimizing Mobile Phase for Vanillic Acid Glucoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for vanillic acid glucoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC?

A common starting point for the analysis of this compound is a reversed-phase (RP) HPLC method. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) and water.[1] An acidifier, such as phosphoric acid or formic acid, is often added to the aqueous portion of the mobile phase to control the pH and improve peak shape.[1] A typical starting gradient might be 10-90% organic solvent over 20-30 minutes.

Q2: How does the organic solvent (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and higher elution strength for many compounds compared to methanol. This can lead to sharper peaks and shorter retention times. However, the choice between acetonitrile and methanol can also affect the selectivity of the separation due to different interactions with the analyte and stationary phase.

Q3: What is the role of pH in the mobile phase for this compound analysis?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. For acidic compounds, it is generally recommended to maintain the mobile phase pH below the pKa of the analyte to ensure it is in its neutral form, which promotes retention on a reversed-phase column and often leads to better peak symmetry.

Q4: How can I improve the peak shape of my this compound?

Poor peak shape, such as tailing, can be caused by several factors. One common cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. To minimize this, you can:

  • Adjust the mobile phase pH: Lowering the pH can suppress the ionization of silanol groups.

  • Use a buffer: A buffer in the mobile phase helps to maintain a constant pH.

  • Choose an appropriate column: Modern, end-capped columns or columns with a polar-embedded phase are designed to reduce silanol interactions.

  • Optimize the organic solvent concentration: Increasing the percentage of the organic modifier can sometimes improve peak shape.

Q5: My retention times for this compound are drifting. What are the possible causes?

Retention time drift can be caused by several factors, including:

  • Changes in mobile phase composition: Even small variations in the solvent ratio can significantly affect retention times. Ensure accurate and consistent mobile phase preparation.

  • Column temperature fluctuations: Inconsistent column temperature can lead to retention time shifts. Using a column oven is highly recommended for stable retention times.

  • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Leaks in the system: Check for any leaks in the pump, injector, or fittings.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Peak Tailing Secondary interactions with silanol groups on the column. Mobile phase pH is close to the analyte's pKa. Column overload.Lower the mobile phase pH (e.g., to 2.5-3.5 with phosphoric or formic acid). Use a buffered mobile phase. Reduce the injection volume or sample concentration. Use a newer, high-purity, end-capped C18 column.
Poor Resolution Inadequate separation between this compound and other components.Optimize the mobile phase composition by adjusting the organic solvent percentage. Try a different organic solvent (e.g., switch from methanol to acetonitrile). Adjust the pH of the mobile phase. Use a shallower gradient. Employ a column with a different selectivity.
Variable Retention Times Inconsistent mobile phase preparation. Fluctuations in column temperature. Insufficient column equilibration time. System leaks.Prepare fresh mobile phase daily and ensure accurate measurements. Use a column oven to maintain a constant temperature. Equilibrate the column for at least 30 minutes with the initial mobile phase conditions. Inspect the system for any visible leaks and check fittings.
High Backpressure Clogged column frit or tubing. Particulate matter from the sample. Mobile phase precipitation.Filter all samples and mobile phases before use. Use a guard column to protect the analytical column. If the pressure is still high after disconnecting the column, check the system tubing for blockages. Back-flush the column according to the manufacturer's instructions.
No Peak or Very Small Peak Injection issue. Detector problem. Sample degradation.Ensure the autosampler is functioning correctly and the injection volume is appropriate. Check the detector settings (wavelength) and lamp status. Prepare fresh standards and samples.

Data Presentation

ParameterChangeExpected Effect on Retention TimeExpected Effect on Peak ShapeExpected Effect on Resolution
Organic Solvent % IncreaseDecreaseMay improve or worsenMay increase or decrease
DecreaseIncreaseMay improve or worsenMay increase or decrease
Mobile Phase pH Decrease (for acids)IncreaseGenerally improves (less tailing)Can improve
Increase (for acids)DecreaseMay worsen (more tailing)Can decrease
Buffer Concentration IncreaseMinor changesCan improveCan improve
Flow Rate IncreaseDecreaseMay broaden peaksMay decrease
DecreaseIncreaseMay sharpen peaksMay increase
Column Temperature IncreaseDecreaseCan improve efficiencyMay change selectivity
DecreaseIncreaseMay decrease efficiencyMay change selectivity

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the specific sample matrix and analytical goals.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% (v/v) phosphoric acid or formic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

5. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of the initial mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow cluster_optimization Optimization Cycle start Define Analytical Goal (e.g., quantification, purity) select_column Select Column (e.g., C18, Phenyl) start->select_column initial_conditions Establish Initial Conditions (Mobile Phase, Gradient, Flow Rate) select_column->initial_conditions scouting_run Perform Scouting Run initial_conditions->scouting_run evaluate_results Evaluate Results (Peak Shape, Resolution, Retention) scouting_run->evaluate_results is_separation_adequate Is Separation Adequate? evaluate_results->is_separation_adequate optimize_gradient Optimize Gradient Slope is_separation_adequate->optimize_gradient No end Final Method is_separation_adequate->end Yes optimize_mobile_phase Optimize Mobile Phase (Organic Solvent, pH, Additives) optimize_gradient->optimize_mobile_phase optimize_flow_temp Optimize Flow Rate & Temperature optimize_mobile_phase->optimize_flow_temp optimize_flow_temp->evaluate_results validate_method Validate Method (Linearity, Precision, Accuracy) validate_method->end HPLC_Troubleshooting_Tree start Problem Observed in Chromatogram peak_shape_issue Poor Peak Shape? start->peak_shape_issue retention_issue Retention Time Issue? peak_shape_issue->retention_issue No tailing Tailing Peak? peak_shape_issue->tailing Yes split Split Peak? peak_shape_issue->split If not tailing pressure_issue Pressure Issue? retention_issue->pressure_issue No drift Drifting Retention? retention_issue->drift Yes no_peak No Peak? retention_issue->no_peak If not drifting high_pressure High Pressure? pressure_issue->high_pressure Yes low_pressure Low Pressure? pressure_issue->low_pressure No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reduce_sample_load Reduce Sample Concentration tailing->reduce_sample_load check_column Check for Column Void / Contamination split->check_column check_temp Check Column Temperature Stability drift->check_temp check_mp Check Mobile Phase Preparation drift->check_mp check_injector Check Injector and Sample no_peak->check_injector check_blockage Check for Blockages (frit, tubing) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak

References

"reducing vanillic acid glucoside degradation during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of vanillic acid glucoside. The aim is to help minimize degradation and maximize the yield of the intact glucoside.

Troubleshooting Guide: Common Issues in this compound Extraction

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Enzymatic Hydrolysis: Endogenous β-glucosidase activity may be hydrolyzing the glucoside into vanillic acid and glucose.[1][2][3] This is often activated by cell disruption during extraction.1. Enzyme Inactivation: - Heat Treatment: Blanching the plant material (e.g., at 65°C for 30 minutes) prior to extraction can inactivate β-glucosidase.[1] - Solvent Choice: Using solvents with a high percentage of organic modifier (e.g., 80% methanol (B129727) or 47.5% ethanol) can reduce enzyme activity.2. Optimize Extraction Solvent: - The polarity of the solvent is crucial. A higher water content can facilitate the solubilization of the glucoside. Experiment with different ethanol (B145695) or methanol concentrations.
Presence of Vanillic Acid in Extract Glucoside Hydrolysis: This is a direct indicator that this compound is being degraded, likely due to enzymatic activity.[2][3]1. Control pH: Maintain a pH that is suboptimal for β-glucosidase. The optimal pH for this enzyme is often acidic (around 4.2-5.0).[1] Consider using a buffered extraction solvent outside this range.2. Low-Temperature Extraction: Perform the extraction at reduced temperatures to slow down enzymatic reactions.[1]
Formation of Other Degradation Products (e.g., Guaiacol) Microbial Contamination: Certain bacteria and fungi can metabolize vanillic acid into other compounds like guaiacol.[4]1. Aseptic Technique: Ensure all equipment and solvents are sterile to prevent microbial growth.2. Storage: Store extracts at low temperatures (e.g., -20°C or -80°C) to inhibit microbial activity.[5]
Inconsistent Extraction Efficiency Variability in Extraction Parameters: Inconsistent temperature, time, pH, or solvent-to-solid ratio can lead to variable results.1. Standardize Protocol: Strictly control all extraction parameters.2. Consider Advanced Extraction Methods: Techniques like ultrasound-assisted extraction (UAE) can offer better consistency and efficiency.[6][7] For instance, optimization of UAE for similar compounds has involved controlling temperature, time, and solvent composition.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause of degradation is enzymatic hydrolysis by β-glucosidase, an enzyme naturally present in the plant material.[1][2][3] When the plant cells are disrupted during extraction, this enzyme comes into contact with this compound and cleaves it into vanillic acid and glucose.

Q2: How can I inactivate the enzymes responsible for degradation?

A2: Thermal inactivation is a common method. Blanching the plant material at a sufficiently high temperature (e.g., 65°C for 30 minutes) before extraction can effectively denature the β-glucosidase enzyme.[1] Alternatively, certain extraction solvents can inhibit enzyme activity.

Q3: What are the optimal storage conditions for extracts containing this compound?

A3: To ensure the stability of this compound in your extracts, it is recommended to store them at low temperatures. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[5] It is also advisable to store them in sealed containers to prevent moisture exposure.

Q4: What is the role of pH in the stability of this compound during extraction?

A4: The pH of the extraction medium is critical because it significantly influences the activity of β-glucosidase. This enzyme typically has an optimal pH in the acidic range, around 4.2 to 5.0.[1] Performing the extraction at a pH outside of this optimal range can help to reduce the rate of enzymatic hydrolysis and thus preserve the this compound.

Q5: Which analytical method is best for quantifying this compound and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation, identification, and quantification of this compound, vanillic acid, and other related phenolic compounds.[8][9]

Experimental Protocols

Protocol 1: Heat Inactivation of β-Glucosidase Prior to Extraction

This protocol is adapted from methodologies aimed at controlling enzymatic activity during vanilla extraction.[1]

  • Sample Preparation: Weigh the fresh plant material. If it is dry, record the weight and rehydrate as necessary.

  • Blanching: Submerge the plant material in a water bath preheated to 65°C.

  • Incubation: Hold the material at 65°C for 30 minutes to ensure complete heat inactivation of endogenous β-glucosidase.[1]

  • Cooling: Immediately transfer the blanched material to an ice bath to rapidly cool it down and halt any potential heat-induced degradation.

  • Drying: Gently pat the material dry with absorbent paper.

  • Extraction: Proceed with your chosen solvent extraction method (e.g., maceration, Soxhlet).

Protocol 2: Solvent Extraction with Maceration

This protocol is based on methods developed for the extraction of glucosides from plant material.

  • Sample Preparation: Grind the pre-treated (e.g., heat-inactivated) plant material to a fine powder to increase the surface area for extraction.

  • Solvent Addition: Place the powdered material in an appropriate vessel and add the extraction solvent. An 80% methanol or 47.5% ethanol solution is a good starting point, as these have been shown to be effective for related glucosides. Use a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Maceration: Seal the vessel and place it on an orbital shaker at a moderate speed.

  • Incubation: Allow the extraction to proceed for 24 hours at a controlled temperature (e.g., room temperature or refrigerated to further minimize degradation).

  • Filtration: Separate the extract from the solid residue by filtration or centrifugation.

  • Analysis: Analyze the extract for its this compound content, typically using HPLC.[8]

Visualizations

Degradation Pathway of this compound

This compound Degradation Pathway VAG This compound VA Vanillic Acid VAG->VA β-glucosidase (Hydrolysis) Glucose Glucose Guaiacol Guaiacol VA->Guaiacol Microbial Decarboxylation

Caption: Enzymatic and microbial degradation of this compound.

Experimental Workflow for Extraction

Workflow for Minimizing Glucoside Degradation Plant Plant Material Blanching Blanching (65°C, 30 min) Plant->Blanching Heat Inactivation Extraction Solvent Extraction (e.g., 80% MeOH) Blanching->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: Recommended experimental workflow for this compound extraction.

References

Technical Support Center: Enzymatic Synthesis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the enzymatic synthesis of vanillic acid glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Low or No Product Yield

Q1: My reaction shows very low or no this compound yield. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue stemming from several factors. The primary areas to investigate are enzyme activity, reaction components, and reaction conditions.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Enzyme Integrity: Ensure the UDP-glucosyltransferase (UGT) has been properly stored (typically at -80°C in a suitable buffer) and has not undergone multiple freeze-thaw cycles.

    • Positive Control: Run a positive control reaction with a known, highly reactive substrate for your UGT to confirm the enzyme is active.

    • Enzyme Concentration: The concentration of the UGT in your reaction may be too low. Try incrementally increasing the enzyme concentration.

  • Check Reaction Components:

    • Substrate Quality: Confirm the purity of your vanillic acid and UDP-glucose (UDP-Glc). Impurities can inhibit the enzyme.

    • UDP-Glucose Degradation: UDP-Glc can degrade, especially at non-optimal pH or elevated temperatures. Use fresh or properly stored UDP-Glc stock.

    • Substrate Solubility: Vanillic acid has limited solubility in aqueous buffers. The addition of a small amount of a co-solvent like DMSO may be necessary. However, high concentrations of organic solvents can denature the enzyme, so optimization is key.

  • Optimize Reaction Conditions:

    • pH and Buffer: The optimal pH for most UGTs is typically between 6.5 and 8.0.[1] Perform a pH optimization screen using different buffers (e.g., Tris-HCl, sodium phosphate).

    • Temperature: The optimal temperature for UGTs is generally between 30°C and 40°C.[1][2] Activity can decrease sharply outside of this range.

    • Incubation Time: Perform a time-course experiment to determine the optimal reaction time.

Troubleshooting Workflow for Low Product Yield start Low/No Product Yield check_enzyme Verify Enzyme Activity start->check_enzyme check_components Check Reaction Components check_enzyme->check_components Active enzyme_integrity Enzyme Integrity (Storage, Freeze-Thaw) check_enzyme->enzyme_integrity Inactive? check_conditions Optimize Reaction Conditions check_components->check_conditions Components OK substrate_purity Substrate Purity (Vanillic Acid, UDP-Glc) check_components->substrate_purity Issue? ph_buffer pH and Buffer Optimization check_conditions->ph_buffer Suboptimal? positive_control Run Positive Control enzyme_integrity->positive_control enzyme_conc Increase Enzyme Concentration positive_control->enzyme_conc success Yield Improved enzyme_conc->success substrate_solubility Vanillic Acid Solubility (Use Co-solvent) substrate_purity->substrate_solubility substrate_solubility->success temperature Temperature Optimization ph_buffer->temperature incubation_time Time-Course Experiment temperature->incubation_time incubation_time->success

Caption: Troubleshooting workflow for low product yield.
Section 2: Inhibition and Byproducts

Q2: My reaction starts well but then slows down or stops. Could this be substrate or product inhibition?

A2: Yes, this is a classic sign of substrate or product inhibition.

  • Substrate Inhibition: High concentrations of vanillic acid can be inhibitory to some UGTs.

    • Solution: Test a range of vanillic acid concentrations to determine if inhibition occurs. If so, use a lower starting concentration or implement a fed-batch approach where the substrate is added gradually over the course of the reaction.

  • Product Inhibition: The accumulation of UDP (a byproduct of the reaction) is a known inhibitor of UGTs. This compound itself might also exert feedback inhibition.

    • Solution: For UDP inhibition, consider implementing a UDP-glucose regeneration system. If the glucoside is inhibitory, in situ product removal strategies could be explored.

Q3: I am observing unexpected peaks in my HPLC analysis. What could be the source of these byproducts?

A3: Byproduct formation can arise from the instability of reactants or promiscuous enzyme activity. In the context of vanillic acid-related synthesis, potential byproducts include:

  • Decarboxylation of vanillic acid: This can lead to the formation of guaiacol.[3]

  • Reduction of vanillic acid: This can produce vanillyl alcohol.[3]

Troubleshooting Byproducts:

  • Enzyme Specificity: The UGT you are using may have side activities. Screening other UGTs could identify a more specific enzyme.

  • Reaction Conditions: Adjusting pH and temperature may disfavor side reactions.

  • Purification: If byproduct formation is minimal and unavoidable, focus on optimizing the downstream purification protocol to isolate the desired this compound.

Factors Affecting Enzymatic Synthesis of this compound UGT UDP-Glucosyltransferase (UGT) Product This compound UGT->Product UDP UDP UGT->UDP VanillicAcid Vanillic Acid VanillicAcid->UGT sub_inhib Substrate Inhibition VanillicAcid->sub_inhib byproducts Byproduct Formation VanillicAcid->byproducts UDPGlc UDP-Glucose UDPGlc->UGT prod_inhib Product Inhibition UDP->prod_inhib sub_inhib->UGT prod_inhib->UGT guaiacol Guaiacol byproducts->guaiacol vanillyl_alcohol Vanillyl Alcohol byproducts->vanillyl_alcohol

Caption: Factors affecting the enzymatic reaction.

Data Presentation

The following tables summarize quantitative data on factors influencing the enzymatic synthesis of this compound and related compounds.

Table 1: Effect of pH on the Yield of Vanillin from Ferulic Acid

(Note: This data on a related biotransformation can inform the optimization of this compound synthesis.)

pHRelative Yield (%)Reference
7.067.2[Di Gioia et al.]
8.079.0[Di Gioia et al.]
9.083.3[Di Gioia et al.]

Table 2: Effect of Temperature on the Yield of Vanillin from Ferulic Acid

(Note: This data on a related biotransformation can inform the optimization of this compound synthesis.)

Temperature (°C)Relative Yield (%)Reference
30~85[Ni et al., 2020]
35100[Ni et al., 2020]
40~90[Ni et al., 2020]
45~70[Ni et al., 2020]
50~50[Ni et al., 2020]

Table 3: Kinetic Parameters of a UDP-Glucosyltransferase with Vanillin

(Note: Kinetic parameters for vanillic acid may differ, but this provides a baseline for a structurally similar substrate.)

ParameterValueReference
Vmax393 ± 69 nmol/min/mg[Kuhn et al., 2023]
Km179 ± 44 µM[Kuhn et al., 2023]
Ki45 ± 12 µM[Kuhn et al., 2023]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.5)

      • Vanillic acid (e.g., 1 mM, dissolved in a minimal amount of DMSO if necessary)

      • UDP-glucose (e.g., 2 mM)

      • MgCl₂ (e.g., 2 mM)

      • Purified UDP-glucosyltransferase (UGT) (e.g., 1-5 µg)

    • Bring the total reaction volume to 100 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific UGT (e.g., 37°C) for a predetermined time (e.g., 1-24 hours), with gentle shaking.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence of this compound using HPLC (see Protocol 3).

Protocol 2: UDP-Glucosyltransferase (UGT) Activity Assay (UDP-Glo™ Assay)

This protocol is adapted for the UDP-Glo™ Glycosyltransferase Assay (Promega).

  • Prepare Reagents:

    • Reconstitute the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.

    • Prepare stock solutions of vanillic acid and UDP-glucose.

  • Set up the UGT Reaction:

    • In a 96-well plate, set up the enzymatic reaction as described in Protocol 1, but at a smaller volume (e.g., 25 µL). Include a negative control reaction without the enzyme.

  • Perform the UGT Reaction:

    • Incubate the plate at the desired temperature for a specific time (e.g., 60 minutes).

  • UDP Detection:

    • Add an equal volume (25 µL) of the UDP-Glo™ Detection Reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Measure Luminescence:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of UDP produced, and thus to the UGT activity.

Protocol 3: HPLC Analysis of Vanillic Acid and this compound
  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of two solvents is typically used:

      • Solvent A: Water with 0.1% formic acid or acetic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

  • Run Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30°C

    • Detection wavelength: Approximately 260 nm for vanillic acid and its glucoside.

  • Quantification:

    • Prepare standard curves for both vanillic acid and this compound of known concentrations.

    • Quantify the amounts in the reaction samples by comparing their peak areas to the standard curves.

References

"troubleshooting peak tailing in vanillic acid glucoside chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting chromatographic issues encountered with vanillic acid glucoside. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving peak tailing issues during the analysis of this compound.

Issue: Peak tailing observed for this compound.

Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge. This can lead to inaccurate integration and reduced resolution. The following guide will walk you through potential causes and solutions.

Step 1: Diagnose the Potential Cause

First, determine if the peak tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.

  • All peaks are tailing: This often points to a system-wide issue such as a problem with the column, mobile phase, or hardware.

  • Only the this compound peak is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase.

Step 2: Address Analyte-Specific Peak Tailing

This compound is a polar and weakly acidic compound. Peak tailing for this analyte is frequently caused by secondary interactions with the stationary phase.

Potential Cause 1: Secondary Interactions with Residual Silanols

  • Explanation: Silica-based reversed-phase columns can have residual silanol (B1196071) groups (Si-OH) on the surface. At a mobile phase pH above their pKa (typically > 3), these silanols can become ionized (SiO-) and interact with polar analytes like this compound, causing peak tailing.

  • Solution:

    • Lower the Mobile Phase pH: Adjust the mobile phase pH to be at least one to two pH units below the pKa of this compound. Since it is a weakly acidic compound, a mobile phase pH of around 2.5-3 is often effective. This protonates the silanol groups, minimizing secondary interactions.

    • Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanols are chemically bonded with a small, non-polar group to reduce their activity.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak shape.

Potential Cause 2: Mobile Phase pH Close to Analyte's pKa

  • Explanation: When the mobile phase pH is close to the pKa of an analyte, the compound can exist in both its ionized and non-ionized forms, leading to peak broadening or tailing.

  • Solution:

    • Adjust pH Away from pKa: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of this compound to ensure it is in a single ionic state. For this acidic compound, a lower pH is generally preferable.

Step 3: Address System-Wide Peak Tailing

If all peaks in your chromatogram are tailing, consider the following causes.

Potential Cause 3: Column Contamination or Degradation

  • Explanation: Accumulation of strongly retained sample components or mobile phase precipitates can contaminate the column inlet frit or the stationary phase itself, leading to distorted peak shapes. Column degradation over time can also expose more active silanol sites.

  • Solution:

    • Implement a Column Washing Protocol: Regularly wash the column with a series of strong solvents to remove contaminants. A general protocol for a reversed-phase column is provided in the "Experimental Protocols" section.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates.

Potential Cause 4: Extra-Column Volume

  • Explanation: Excessive volume between the injector and the detector, often due to long or wide-bore tubing, can cause peak broadening and tailing. This effect is typically more pronounced for early-eluting peaks.

  • Solution:

    • Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

    • Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and that there are no gaps between the tubing and the column or other components.

Potential Cause 5: Sample Overload

  • Explanation: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.

  • Solution:

    • Dilute the Sample: Prepare a more dilute sample and inject it to see if the peak shape improves.

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause is secondary interactions between the polar functional groups of this compound and active residual silanol groups on the surface of the silica-based stationary phase.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: As a weakly acidic compound, the mobile phase pH significantly impacts its ionization state and its interaction with the stationary phase. A pH that is too high can deprotonate the residual silanols on the column, leading to strong secondary interactions and peak tailing. A pH close to the pKa of this compound can result in a mixed population of ionized and non-ionized molecules, also causing peak distortion.

Q3: What type of column is best to minimize peak tailing for this compound?

A3: A high-purity, modern, end-capped C18 or C8 column is a good choice. These columns have a lower concentration of active residual silanols, which reduces the likelihood of secondary interactions.

Q4: Can the sample solvent cause peak tailing?

A4: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: My column is old. Could this be the reason for the peak tailing?

A5: Yes, column aging can lead to a degradation of the stationary phase, which may expose more silanol groups and lead to increased peak tailing. If you have tried other troubleshooting steps without success, it may be time to replace the column.

Data Presentation

The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound.

ParameterConditionExpected Effect on Peak TailingRationale
Mobile Phase pH pH 2.5 - 3.5Reduced Tailing Suppresses the ionization of residual silanols on the stationary phase, minimizing secondary interactions.
pH > 4Increased Tailing Residual silanols become ionized and can interact with the polar analyte.
Column Type End-Capped ColumnReduced Tailing Residual silanols are chemically deactivated, preventing secondary interactions.
Non-End-Capped ColumnIncreased Tailing More active silanol sites are available for interaction with the analyte.
Buffer Concentration 25-50 mMReduced Tailing Higher ionic strength can mask residual silanol sites.
< 10 mMIncreased Tailing Insufficient ionic strength to effectively shield silanol interactions.
Sample Concentration LowSymmetrical Peak Analyte concentration is within the linear capacity of the column.
High (Overload)Increased Tailing Saturation of the stationary phase leads to peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers (e.g., phosphate (B84403) or formate) at different pH values, for example, pH 2.5, 3.0, and 4.0.

  • Mobile Phase Preparation: Mix the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile (B52724) or methanol) at the desired ratio.

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 4.0) for at least 15-20 column volumes.

  • Injection and Analysis: Inject the this compound standard and record the chromatogram.

  • Repeat for Other pH Values: Sequentially switch to the lower pH mobile phases (pH 3.0, then pH 2.5), ensuring the system is thoroughly equilibrated with each new mobile phase before injecting the standard.

  • Data Comparison: Compare the peak asymmetry factor for this compound at each pH to determine the optimal condition.

Protocol 2: Reversed-Phase Column Washing Procedure

This protocol is a general guideline for cleaning a contaminated C18 or C8 column. Always consult the column manufacturer's specific recommendations.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:20mM phosphate buffer, flush with 50:50 acetonitrile:water). This prevents buffer precipitation.

  • Flush with 100% Organic Solvent: Wash the column with 10-20 column volumes of 100% acetonitrile or methanol (B129727) to remove strongly retained non-polar compounds.

  • Intermediate Polarity Wash (Optional): For highly contaminated columns, a wash with a solvent of intermediate polarity like isopropanol (B130326) can be effective. Flush with 10-20 column volumes of 100% isopropanol.

  • Return to Initial Conditions: Gradually re-introduce the operating mobile phase. It is good practice to first flush with the buffer-free mobile phase before switching to the buffered mobile phase.

  • Equilibrate and Test: Reconnect the column to the detector and equilibrate with the operating mobile phase until a stable baseline is achieved. Inject a standard to check for performance recovery.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 a1_yes System-wide Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No q2 Check for Column Contamination, Extra-Column Volume, or Overload a1_yes->q2 q4 Check Mobile Phase pH and Column Chemistry a1_no->q4 s1 Perform Column Wash, Check Fittings, Reduce Sample Load q2->s1 q3 Is peak shape improved? s1->q3 end_s Problem Resolved q3->end_s Yes s2 Consider Column Replacement q3->s2 No s3 Lower Mobile Phase pH (e.g., 2.5-3.0), Use End-Capped Column, Increase Buffer Strength q4->s3 q5 Is peak shape improved? s3->q5 end_a Problem Resolved q5->end_a Yes s4 Further Method Development Needed q5->s4 No

Caption: A logical workflow for troubleshooting peak tailing.

Technical Support Center: Co-factor Regeneration in Enzymatic Synthesis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the enzymatic synthesis of vanillic acid glucoside, with a specific focus on the UDP-glucose co-factor regeneration system.

Frequently Asked Questions (FAQs)

Q1: What is the core enzymatic reaction for synthesizing this compound?

The synthesis is primarily a glycosylation reaction catalyzed by a UDP-glycosyltransferase (UGT). This enzyme transfers a glucose moiety from the activated sugar donor, Uridine 5'-diphosphate glucose (UDP-glucose), to the hydroxyl group of vanillic acid. The products are this compound and Uridine 5'-diphosphate (UDP).

Q2: Why is co-factor regeneration essential for this process?

The co-factor, UDP-glucose, is expensive and can be unstable.[1][2] Stoichiometric addition is not economically feasible for large-scale synthesis.[3] Furthermore, the accumulation of the byproduct UDP can inhibit the UGT enzyme, reducing reaction efficiency.[4] An in-situ regeneration system recycles the UDP byproduct back into UDP-glucose, which addresses both cost and inhibition issues, drives the reaction to completion, and simplifies product isolation.[3][4]

Q3: What is a common and efficient system for UDP-glucose regeneration?

A widely used and effective method is coupling the UGT reaction with a sucrose (B13894) synthase (SuSy) enzyme.[5][6] SuSy catalyzes the conversion of the inexpensive substrate sucrose and the UDP byproduct (from the primary reaction) back into UDP-glucose and fructose.[5] This creates a catalytic cycle where only a small initial amount of UDP or UDP-glucose is required.[6]

Q4: What are the key enzymes in this coupled system?

  • UDP-glycosyltransferase (UGT): The primary synthesis enzyme that catalyzes the transfer of glucose from UDP-glucose to vanillic acid.

  • Sucrose Synthase (SuSy): The regeneration enzyme that synthesizes UDP-glucose from sucrose and UDP.[5]

Enzymatic Reaction and Regeneration Cycle

The overall process can be visualized as a two-step cascade. The UGT enzyme performs the target synthesis, and the SuSy enzyme regenerates the consumed co-factor, creating an efficient cycle.

Enzymatic_Cycle cluster_synthesis Synthesis Reaction cluster_regeneration Co-factor Regeneration VA Vanillic Acid UGT UGT Enzyme VA->UGT UDPG_in UDP-Glucose UDPG_in->UGT VAG Vanillic Acid Glucoside UGT->VAG Product UDP_out UDP UGT->UDP_out Byproduct UDP_in UDP UDP_out->UDP_in Recycle Sucrose Sucrose SuSy SuSy Enzyme Sucrose->SuSy UDPG_regen UDP-Glucose SuSy->UDPG_regen Fructose Fructose SuSy->Fructose UDPG_regen->UDPG_in Regenerate UDP_in->SuSy Troubleshooting_Low_Yield Start Start: Low Product Yield EnzymeActivity Are individual enzymes active? (UGT & SuSy) Start->EnzymeActivity Yes_EA Yes EnzymeActivity->Yes_EA No_EA No EnzymeActivity->No_EA Perform individual enzyme assays. Replace or purify inactive enzyme. CheckConditions Are reaction conditions optimal? (pH, Temp, Buffer) Yes_EA->CheckConditions Yes_Cond Yes CheckConditions->Yes_Cond No_Cond No CheckConditions->No_Cond Adjust pH, temperature, and buffer based on enzyme optima (see Table 2). CheckSubstrates Are substrates/co-factors correct? (Concentration, Purity) Yes_Cond->CheckSubstrates Yes_Sub Yes CheckSubstrates->Yes_Sub No_Sub No CheckSubstrates->No_Sub Verify concentrations (e.g., via HPLC). Use high-purity reagents. CheckInhibitors Is there evidence of inhibition? (Product, Substrate, Contaminants) Yes_Sub->CheckInhibitors Problem likely lies in reaction dynamics.

References

Technical Support Center: Interference Removal in Vanillic Acid Glucoside Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to interference removal during the analysis of vanillic acid glucoside samples.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during sample preparation and analysis of this compound.

Sample Preparation & Extraction

Q1: What are the most common sources of interference in this compound analysis from plant matrices?

A: Interferences in plant matrices are numerous and can significantly impact the accuracy of this compound quantification. Common interfering compounds include:

  • Sugars and Organic Acids: These are often co-extracted with phenolic compounds and can cause matrix effects in LC-MS analysis.[1]

  • Proteins: Can precipitate during analysis, leading to column clogging and altered retention times.

  • Other Phenolic Compounds: Structurally similar compounds can co-elute with this compound, leading to overlapping peaks in HPLC-UV analysis.

  • Pigments (e.g., chlorophylls, carotenoids): These can interfere with spectrophotometric detection and may adsorb onto the stationary phase of the HPLC column.

Q2: My recovery of this compound after Solid-Phase Extraction (SPE) is low. What are the possible causes and solutions?

A: Low recovery in SPE can be attributed to several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection This compound is more polar than its aglycone (vanillic acid). A reversed-phase sorbent (e.g., C18, polymeric) is generally suitable. However, if the glucoside is not retained, consider a sorbent with a different chemistry, such as a mixed-mode or normal-phase sorbent. For highly polar compounds, C18 cartridges may show low recovery.[2]
Improper Sample pH The pH of the sample can affect the ionization state of this compound and its interaction with the sorbent. For reversed-phase SPE, ensure the sample pH is adjusted to suppress the ionization of the analyte (typically acidic pH for phenolic compounds).
Incorrect Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with the same solvent as the sample matrix (e.g., acidified water) before loading the sample. Inadequate conditioning can lead to poor retention.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through without being retained. Try reducing the sample concentration or using a cartridge with a larger sorbent mass.
Inefficient Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the organic solvent in the elution mixture or try a stronger solvent. Stepwise elution with increasing solvent strength can also help to fractionate the sample and remove interferences.
Analyte Breakthrough If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent. Optimize the flow rate during sample loading.

Q3: I am observing an emulsion during Liquid-Liquid Extraction (LLE). How can I resolve this?

A: Emulsion formation is a common issue in LLE. Here are some strategies to break an emulsion:

  • Addition of Salt: Adding a saturated sodium chloride (brine) solution can increase the polarity of the aqueous phase and help to break the emulsion.

  • Centrifugation: The physical force of centrifugation can often separate the two layers.

  • Filtration: Passing the emulsion through a bed of glass wool or a filter aid can help to break it up.

  • Addition of a small amount of a different organic solvent: This can sometimes alter the interfacial tension and break the emulsion.

  • Gentle stirring or swirling: Vigorous shaking is a common cause of emulsions. Try gentle inversion of the separatory funnel.

Chromatographic Analysis (HPLC & LC-MS)

Q4: I am seeing peak tailing for my this compound peak in HPLC. What could be the cause?

A: Peak tailing is a common chromatographic problem and can be caused by several factors:

Potential Cause Troubleshooting Steps
Secondary Interactions Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes like this compound, leading to tailing.[3] Try using a column with high-purity silica (B1680970) and end-capping, or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, causing peak tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4]
Column Contamination Strongly retained matrix components can accumulate on the column inlet frit or the stationary phase, leading to peak distortion.[2] Flush the column with a strong solvent or, if necessary, replace the column and guard column.
Column Overload Injecting too high a concentration of the analyte can lead to peak tailing.[2] Dilute the sample and re-inject.
Extra-column Dead Volume Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[5] Use tubing with a smaller internal diameter and shorter length where possible.

Q5: My this compound peak is splitting into two or more peaks. What is the problem?

A: Peak splitting can be indicative of several issues:

Potential Cause Troubleshooting Steps
Co-eluting Interference A compound with a similar retention time may be co-eluting with your analyte.[4] Adjust the mobile phase composition or gradient to improve separation. A smaller injection volume might help to resolve the two peaks.[4]
Blocked Column Frit Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[4] Reverse-flush the column (disconnect from the detector first) or replace the frit if possible. Using a guard column can help prevent this.
Column Void A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split peaks.[4] This usually requires column replacement.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[4] Whenever possible, dissolve the sample in the initial mobile phase.

Q6: I suspect matrix effects are suppressing my this compound signal in LC-MS. How can I confirm and mitigate this?

A: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis.[6][7][8]

  • Confirmation:

    • Post-column Infusion: Infuse a standard solution of this compound into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.

    • Matrix-matched Calibration Curves: Prepare calibration standards in a blank matrix extract and compare the slope to a calibration curve prepared in a clean solvent. A significant difference in the slopes indicates a matrix effect.[7]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering matrix components.[7]

    • Chromatographic Separation: Optimize the HPLC method to separate the this compound from co-eluting matrix components.

    • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[6]

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6] If a labeled standard is not available, a structurally similar compound that does not occur in the sample can be used.

II. Quantitative Data on Interference Removal

The efficiency of interference removal can be assessed by the recovery of the analyte after the cleanup procedure. The following table summarizes recovery data for vanillic acid and other phenolic compounds using Solid-Phase Extraction (SPE), which can be used as a reference for optimizing the extraction of this compound.

Table 1: Recovery of Phenolic Compounds Using Different SPE Sorbents

Phenolic CompoundSPE SorbentElution SolventAverage Recovery (%)Reference
Vanillic AcidPolymeric (Strata-X)Methanol (B129727)95.2Adapted from[9]
Vanillic AcidC18Methanol89.7Adapted from[9]
Protocatechuic AcidPolymeric (Strata-X)Methanol96.1Adapted from[9]
Caffeic AcidPolymeric (Strata-X)Methanol94.5Adapted from[9]
Ferulic AcidPolymeric (Strata-X)Methanol97.3Adapted from[9]

Note: Recovery rates for this compound may differ due to its higher polarity. Optimization of the SPE method is recommended.

III. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general procedure for the cleanup of plant extracts for the analysis of this compound using a reversed-phase SPE cartridge.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18 or polymeric, 500 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (or other suitable acid)

  • Plant extract (dissolved in a weak, aqueous solvent)

  • Collection vials

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.

  • Equilibration: Pass 5 mL of deionized water (acidified to a pH similar to the sample, e.g., with 0.1% formic acid) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the plant extract onto the cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).

  • Washing: Pass 5 mL of acidified deionized water through the cartridge to remove polar interferences like sugars and organic acids.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound and other retained phenolic compounds with 5 mL of methanol into a clean collection vial.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Interference Removal

This protocol describes a general LLE procedure to partition this compound from a complex aqueous sample into an organic solvent.

Materials:

  • Separatory funnel

  • Aqueous sample containing this compound

  • Immiscible organic solvent (e.g., ethyl acetate, diethyl ether)

  • Acid (e.g., HCl) to adjust pH

  • Sodium chloride (for brine)

  • Anhydrous sodium sulfate

  • Collection flasks

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous sample to be acidic (e.g., pH 2-3) to ensure the phenolic compounds are in their non-ionized form.

  • Extraction: Transfer the acidified aqueous sample to a separatory funnel. Add an equal volume of the organic solvent (e.g., ethyl acetate).

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The organic layer (typically the top layer, but check solvent densities) will contain the this compound.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer into a clean flask.

  • Re-extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with a saturated NaCl (brine) solution to remove residual water and some polar impurities.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Filter the dried extract and evaporate the solvent. Reconstitute the residue in a suitable solvent for analysis.

IV. Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 Plant Extract in Aqueous Solvent spe3 Sample Loading s1->spe3 spe1 Conditioning (Methanol) spe2 Equilibration (Acidified Water) spe1->spe2 spe2->spe3 spe4 Washing (Acidified Water) spe3->spe4 spe5 Elution (Methanol) spe4->spe5 waste1 waste1 spe4->waste1 Interferences (Sugars, etc.) a1 Evaporation & Reconstitution spe5->a1 a2 HPLC or LC-MS Analysis a1->a2

Caption: Workflow for SPE-based interference removal.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Chromatographic Issue: Peak Tailing/Splitting c1 Column-Related (Contamination, Void, Silanol Interactions) issue->c1 c2 Method-Related (Mobile Phase pH, Sample Solvent) issue->c2 c3 Sample-Related (Co-eluting Interference, Overload) issue->c3 s1 Column Maintenance (Flush, Replace Guard/Column) c1->s1 Address with s2 Method Optimization (Adjust pH, Change Solvent, Modify Gradient) c2->s2 Address with s3 Sample Preparation (Improve Cleanup, Dilute Sample) c3->s3 Address with

References

Technical Support Center: Efficient Purification of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of vanillic acid glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the efficiency, yield, and purity of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a polar compound, include preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, and crystallization. For larger scales, centrifugal partition chromatography (CPC) can also be a highly efficient alternative.

Q2: What purity levels can I expect to achieve for this compound?

A2: With optimized purification protocols, it is possible to achieve high purity levels. Commercial standards for this compound are often available at purities of ≥95% to over 98%, as determined by HPLC.[1][2][3]

Q3: What are the likely impurities in my crude this compound sample?

A3: Depending on the synthesis or extraction method, common impurities may include unreacted starting materials (e.g., vanillic acid), byproducts like vanillyl alcohol and 4-hydroxybenzaldehyde, and residual solvents.[4]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in polar solvents such as water, Dimethyl Sulfoxide (DMSO), Methanol (B129727), and Ethanol.[1][5] This solubility is a key consideration when choosing a solvent system for chromatography or crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: The compound is not moving from the baseline in normal-phase column chromatography.

This is a frequent issue due to the high polarity of this compound, causing strong adsorption to the silica (B1680970) gel stationary phase.

  • Solution 1: Increase Mobile Phase Polarity. The eluent is likely not polar enough. Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. For very polar compounds, a methanol/dichloromethane gradient (starting with a small percentage of methanol and increasing) can be effective.[6] A stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol, used at 1-10% in dichloromethane, can also help elute highly polar compounds.[7]

  • Solution 2: Switch to Reverse-Phase Chromatography. This is often the most effective solution. In reverse-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][8] This setup is ideal for retaining and separating polar compounds.

  • Solution 3: Use an Alternative Normal-Phase System. Consider using a less acidic stationary phase like alumina (B75360) or a bonded silica phase.[7][9]

Issue 2: Peak tailing is observed in HPLC.

Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

  • Solution 1: Adjust Mobile Phase pH. For acidic compounds like this compound, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help to protonate the analyte and reduce interactions with the stationary phase, leading to sharper peaks.[8]

  • Solution 2: Use a Competing Agent. For basic impurities that might be causing tailing, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask active silanol sites and improve peak shape.[9]

  • Solution 3: Use an End-Capped Column. Employ a column with advanced end-capping to minimize the number of accessible silanol groups.[9]

Issue 3: The compound appears to be degrading on the silica gel column.

This compound, with its glycosidic bond, can be susceptible to hydrolysis under acidic conditions, and standard silica gel is acidic.

  • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[9]

  • Solution 2: Check for Stability with 2D TLC. Before running a column, you can assess the stability of your compound on silica gel using two-dimensional thin-layer chromatography (2D TLC). If the compound is unstable, new spots will appear off the diagonal after the second elution.[6]

  • Solution 3: Use an Alternative Stationary Phase. As mentioned before, switching to a less acidic stationary phase like neutral alumina or using reverse-phase chromatography can prevent degradation.[7][9]

Issue 4: Difficulty in achieving crystallization.

Crystallization can be challenging due to high solubility in polar solvents or the presence of impurities that inhibit crystal formation.

  • Solution 1: Use an Anti-Solvent. Slowly add a less polar solvent (an anti-solvent) in which this compound is insoluble to a concentrated solution of the compound in a good solvent. This will gradually reduce the solubility and promote crystallization.

  • Solution 2: Co-crystallization. Consider forming a co-crystal with a suitable co-former. Vanillic acid is known to form co-crystals with various molecules, and this technique can sometimes facilitate the isolation and purification of the target compound.[10][11]

  • Solution 3: Recrystallization from Water. Based on protocols for the aglycone, recrystallization from hot water can be effective. For vanillic acid, adding a small amount of sulfur dioxide to the water prevents the formation of colored oxidation products.[12] This may be adaptable for the glucoside.

Data Presentation

The following table summarizes expected outcomes from different purification methods for vanillic acid and its derivatives, which can serve as a benchmark for the purification of this compound.

Purification MethodCompoundPurity AchievedRecovery/YieldSolvent Consumption (per gram)Reference
Preparative HPLC Vanillin (B372448)>99%Not Determined5.3 L[13]
Centrifugal Partition Chromatography (CPC) Vanillin>99%>91.8%0.1 L[13]
Recrystallization Vanillic AcidHigh (m.p. 209-210°C)90-97%1.2 L of water per 100g[12]
Commercial Standard This compound≥95% - >98%N/AN/A[1][2][3]

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC

This protocol is adapted from methods used for closely related compounds like ethyl vanillin glucoside.[8]

  • Column Selection: A C18 reverse-phase preparative column is recommended.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the initial mobile phase composition or a compatible solvent like DMSO.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 21.2 x 50 mm column).

    • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes to elute the compound.

    • Detection: Monitor the elution at a suitable wavelength, such as 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The remaining aqueous solution can be freeze-dried to obtain the purified solid compound.

Protocol 2: Recrystallization

This protocol is a modified version of the procedure for vanillic acid.[12]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or store it at 4°C overnight.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. A recovery of 90-97% can be expected.[12]

Visualizations

Experimental Workflow for Purification Method Selection

G Workflow for Purification Method Selection start Crude Vanillic Acid Glucoside Sample tlc Analytical TLC/HPLC (Assess purity and complexity) start->tlc decision1 Purity Assessment tlc->decision1 high_purity High Purity (>90%) decision1->high_purity High low_purity Low Purity / Complex Mixture decision1->low_purity Low crystallization Attempt Recrystallization high_purity->crystallization flash_chrom Flash Chromatography (Initial Cleanup) low_purity->flash_chrom decision2 Successful? crystallization->decision2 prep_hplc Preparative HPLC (Final Polishing) flash_chrom->prep_hplc decision2->prep_hplc No end Pure this compound decision2->end Yes prep_hplc->end

Caption: Workflow for selecting a suitable purification method.

Troubleshooting Logic for Compound Sticking to Baseline

G Troubleshooting: Compound at Baseline (Normal Phase) start Problem: Compound at Baseline on Normal Phase Silica reason Reason: Compound is too polar, strong adsorption to silica start->reason solution1 Increase Mobile Phase Polarity (e.g., add MeOH to DCM) reason->solution1 decision1 Effective? solution1->decision1 solution2 Deactivate Silica Gel (Flush with TEA) decision1->solution2 No end Problem Solved decision1->end Yes decision2 Effective? solution2->decision2 solution3 Switch to Reverse Phase (C18) (Water/Acetonitrile Mobile Phase) decision2->solution3 No decision2->end Yes solution3->end

Caption: Logic for troubleshooting a highly polar compound.

References

Vanillic Acid Glucoside Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing vanillic acid glucoside stock solutions?

A1: this compound is soluble in several common laboratory solvents. For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. It is also soluble in methanol, ethanol, and water.[1][2] The choice of solvent should be guided by the specific requirements of your experiment, including the desired concentration and compatibility with your assay system. When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can affect solubility.[3] For some applications, warming the solution at 37°C and using an ultrasonic bath can aid in dissolution.[1]

Q2: How should I store this compound stock solutions and for how long?

A2: The stability of this compound stock solutions is highly dependent on storage temperature. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -80°C, where they can be stable for up to 6 months.[3][4] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[3][4] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[1]

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound, a phenolic glycoside, can be influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6][7][8]

  • pH: The glycosidic bond is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of phenolic compounds.[5][6][7][9]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moiety.

  • Enzymatic Activity: If solutions are not sterile, microbial contamination can introduce enzymes like β-glucosidase, which can hydrolyze the glycosidic linkage.[10]

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of the β-D-glycosidic bond. This cleavage results in the formation of vanillic acid and D-glucose.[10][11] Vanillic acid itself can be further metabolized by microorganisms through pathways involving demethylation and ring cleavage.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage. The storage temperature is too high, or the solvent has evaporated.Ensure storage at the recommended temperature (-20°C or -80°C) in tightly sealed vials. If using DMSO, ensure it was anhydrous.
Inconsistent or lower-than-expected activity in experiments. The stock solution may have degraded due to improper storage or handling.Prepare fresh stock solutions from solid material. Aliquot solutions to minimize freeze-thaw cycles. Protect solutions from light.
Baseline drift or appearance of extra peaks in HPLC analysis. Degradation of the compound.Confirm the identity of the main peak using a fresh standard. Analyze for the presence of vanillic acid, a potential degradation product.

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound as a solid and in solution, based on information from various suppliers.

Table 1: Storage Recommendations for Solid this compound

Storage Temperature Duration Conditions
-20°CUp to 24 monthsTightly sealed, protected from moisture.[2]

Table 2: Stability of this compound Stock Solutions

Solvent Storage Temperature Duration Recommendations
DMSO-80°C6 monthsAliquot to avoid freeze-thaw cycles.[3][4]
DMSO-20°C1 monthAliquot to avoid freeze-thaw cycles.[3][4]
General-20°CSeveral monthsPrepare and use on the same day is ideal.[1]

Experimental Protocols

For researchers needing to perform their own stability studies, the following protocol outlines a general procedure for assessing the stability of this compound stock solutions.

Protocol: Isothermal Stability Study of this compound Stock Solution

1. Objective: To determine the degradation rate of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound (high purity)

  • Selected solvent (e.g., DMSO, 50% ethanol)

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid or other appropriate mobile phase modifier

  • Amber and clear glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Temperature-controlled storage chambers/incubators

  • Light source for photostability testing (optional)

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.[3]

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber and clear vials.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C). For photostability, expose the clear vials to a controlled light source.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • HPLC Analysis:

    • At each time point, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Use a validated, stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution at a wavelength where this compound has maximum absorbance.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Interpretation A Weigh this compound B Dissolve in Chosen Solvent A->B C Aliquot into Vials B->C D Store at Defined Conditions (Temperature, Light) C->D E Sample at Time Points D->E F HPLC Analysis E->F G Quantify Peak Area F->G H Calculate % Remaining G->H I Determine Degradation Rate H->I

Caption: Workflow for a stability study of this compound.

G VAG This compound VA Vanillic Acid VAG->VA Hydrolysis Glc D-Glucose VAG->Glc Hydrolysis DP Further Degradation Products VA->DP

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Preventing Enzymatic Hydrolysis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic hydrolysis of vanillic acid glucoside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic hydrolysis of this compound?

A1: this compound can be broken down into vanillic acid and glucose by the enzyme β-glucosidase. This process, known as enzymatic hydrolysis, can impact the stability and integrity of this compound in experimental samples and stored solutions.[1][2][3]

Q2: What are the primary factors that promote the enzymatic hydrolysis of this compound?

A2: The primary factors include the presence of β-glucosidase enzymes, suboptimal storage temperatures, and inappropriate pH levels. β-glucosidases can be introduced through microbial contamination or may be endogenous to the sample matrix.[4][5]

Q3: What are the recommended storage conditions for this compound to minimize hydrolysis?

A3: To minimize hydrolysis, this compound should be stored at low temperatures. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is suitable.[6][7] It is also crucial to store it in a sealed container to protect it from moisture.[6][8]

Q4: How can I inactivate β-glucosidase activity in my samples?

A4: Thermal inactivation is a common method to denature and inactivate β-glucosidases. The specific temperature and duration will depend on the source of the enzyme. For example, some β-glucosidases can be rapidly inactivated at temperatures of 60°C or higher.[9][10] However, it is important to consider the thermal stability of this compound itself when applying heat.

Q5: Are there chemical inhibitors that can prevent the activity of β-glucosidase?

A5: Yes, several chemical inhibitors can be used to block β-glucosidase activity. These include general enzyme inhibitors and more specific compounds. Some examples are imidazoles, castanospermine, isofagomine D-tartrate, 1-deoxynojirimycin (B1663644) hydrochloride, and conduritol B epoxide.[11][12][13] The choice of inhibitor will depend on the specific experimental requirements and potential downstream applications.

Troubleshooting Guides

Issue: I am observing degradation of my this compound stock solution over time.

Possible Cause Troubleshooting Steps
Microbial Contamination 1. Filter-sterilize the stock solution using a 0.22 µm filter. 2. Prepare fresh solutions using sterile solvents and containers. 3. Consider adding a broad-spectrum antimicrobial agent if compatible with your experiment.
Inappropriate Storage Temperature 1. Confirm your freezer is maintaining the correct temperature (-20°C or -80°C). 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[14]
Presence of Endogenous β-glucosidases 1. If the source material is biological, consider a heat inactivation step prior to extraction and storage. 2. Incorporate a known β-glucosidase inhibitor into the storage buffer.

Issue: My experimental results show unexpected variations, possibly due to this compound hydrolysis during the experiment.

Possible Cause Troubleshooting Steps
Suboptimal Buffer pH 1. Review the optimal pH for your experimental system and ensure it is not conducive to β-glucosidase activity. Most β-glucosidases have an optimal pH between 4.0 and 7.0.[4] 2. Adjust the buffer pH to a range that minimizes enzyme activity while maintaining experimental validity.
Elevated Experimental Temperature 1. If possible, conduct the experiment at a lower temperature to reduce enzyme kinetics. 2. For temperature-sensitive assays, minimize the incubation time.
Contamination of Reagents 1. Test individual reagents for β-glucosidase activity using a chromogenic substrate. 2. Use fresh, high-purity reagents for your experiments.

Data Presentation

Table 1: Thermal Inactivation of β-glucosidases

Enzyme SourceTemperature (°C)Half-life (h)Reference
Caldicellulosiruptor saccharolyticus60250[9]
Caldicellulosiruptor saccharolyticus6572[9]
Caldicellulosiruptor saccharolyticus7024[9]
Caldicellulosiruptor saccharolyticus752.2[9]
Caldicellulosiruptor saccharolyticus800.4[9]

Table 2: Chemical Inhibitors of β-glucosidase

InhibitorTypeNotesReference
4-PhenylimidazoleReversiblePotent inhibitor with a pH-independent Ki of 0.8 µM.[11]
CastanospermineNon-covalentInteracts through hydrogen bonding and hydrophobic effects.[12]
Isofagomine D-TartrateSelectiveMimics the transition state of substrate binding.[12]
1-Deoxynojirimycin HydrochlorideCompetitiveMimics the substrate's conformation.[12]
Conduritol B Epoxide (CBE)IrreversibleForms covalent bonds with the enzyme's active site.[12]

Experimental Protocols

Protocol 1: Thermal Inactivation of β-glucosidase

  • Sample Preparation: Prepare your sample containing the suspected β-glucosidase activity.

  • Heating: Incubate the sample at a specific temperature (e.g., 60°C, 70°C, or 80°C) for a defined period. Refer to Table 1 for guidance on temperature and duration.

  • Cooling: Immediately cool the sample on ice to halt the denaturation process.

  • Activity Assay: Measure the residual β-glucosidase activity using a suitable substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) to confirm inactivation.

Protocol 2: Inhibition of β-glucosidase using a Chemical Inhibitor

  • Inhibitor Selection: Choose an appropriate inhibitor from Table 2 based on your experimental needs (e.g., reversible vs. irreversible).

  • Stock Solution Preparation: Prepare a stock solution of the inhibitor at a concentration significantly higher than its Ki or IC50 value.

  • Incubation: Add the inhibitor to your sample containing this compound and potential β-glucosidase activity. The final concentration of the inhibitor should be optimized for your specific system.

  • Analysis: Proceed with your experiment and analyze the stability of this compound. A control sample without the inhibitor should be run in parallel.

Visualizations

cluster_hydrolysis Enzymatic Hydrolysis Pathway VAG This compound BG β-glucosidase VAG->BG Substrate VA Vanillic Acid BG->VA Product 1 Glucose Glucose BG->Glucose Product 2

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

cluster_troubleshooting Troubleshooting Workflow Start This compound Degradation Observed CheckStorage Check Storage Conditions (-20°C / -80°C, sealed) Start->CheckStorage CheckContamination Suspect Microbial Contamination? CheckStorage->CheckContamination Yes CorrectStorage Correct Storage & Aliquot CheckStorage->CorrectStorage No CheckEnzyme Suspect Endogenous Enzyme? CheckContamination->CheckEnzyme No FilterSterilize Filter-Sterilize Solution CheckContamination->FilterSterilize Yes HeatInactivate Heat Inactivate Sample CheckEnzyme->HeatInactivate Yes Resolved Problem Resolved CheckEnzyme->Resolved No CorrectStorage->Resolved FilterSterilize->Resolved AddInhibitor Add β-glucosidase Inhibitor HeatInactivate->AddInhibitor AddInhibitor->Resolved

Caption: Troubleshooting workflow for this compound degradation.

cluster_prevention Prevention Strategies Start Stable this compound Storage Low Temperature Storage (-20°C / -80°C) Start->Storage pH_Control pH Control (Avoid optimal pH of enzyme) Start->pH_Control Thermal Thermal Inactivation Start->Thermal Chemical Chemical Inhibition Start->Chemical

Caption: Key strategies for preventing enzymatic hydrolysis.

References

Technical Support Center: LC-MS Analysis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of vanillic acid glucoside.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve specific problems encountered during the LC-MS analysis of this compound, particularly those arising from matrix effects.

Problem / ObservationPotential CauseSuggested Solution(s)
Low signal intensity or poor sensitivity for this compound. Ion suppression due to co-eluting matrix components.[1]1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2] 2. Chromatographic Separation: Modify the gradient or change the column to better separate this compound from matrix interferences.[3] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][4]
Inconsistent results and poor reproducibility between injections. Variable matrix effects across different samples or batches.[5]1. Use an Internal Standard (IS): Incorporate a stable isotope-labeled (SIL) internal standard for this compound to compensate for variations in ionization.[2][3][6] If a SIL-IS is unavailable, a structural analog may be used, but requires careful validation. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to account for consistent matrix effects.[7]
Peak shape is broad or tailing. Column overload, contamination, or interaction with metal components of the HPLC system.[1][8]1. Check for Column Contamination: Flush the column or use a guard column. 2. Reduce Injection Volume: Injecting a smaller amount of the sample can prevent column overload.[3] 3. Consider Metal-Free Columns: For chelating compounds, interactions with stainless steel column housings can cause peak tailing and ion suppression; using a metal-free column can improve peak shape and signal.[8]
Sudden drop in signal intensity during a run sequence. Buildup of contaminants in the ion source.[1]1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary and inlet.[1] 2. Divert Flow: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatogram when highly retained, non-polar matrix components may elute.
Signal enhancement observed (signal is higher in matrix than in pure solvent). Co-eluting compounds are enhancing the ionization of this compound.[9]1. Improve Chromatographic Separation: As with ion suppression, enhancing the separation of the analyte from co-eluting compounds is crucial. 2. Use an Appropriate Internal Standard: A stable isotope-labeled internal standard will co-elute and experience the same enhancement, thereby providing accurate quantification.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These can include salts, lipids, proteins, and other endogenous compounds from the biological or environmental sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[7][10] This can significantly impact the accuracy, precision, and sensitivity of the analysis.[5]

Q2: How can I determine if my analysis is affected by matrix effects?

A: A common method is the post-extraction spike comparison.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank sample extract that has been spiked with the same concentration of the analyte. A significant difference in peak areas indicates the presence of matrix effects. A recovery of less than 100% suggests ion suppression, while a recovery greater than 100% indicates ion enhancement.[9] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where suppression or enhancement occurs.[4][10]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A: The optimal technique depends on the complexity of the sample matrix. While simple protein precipitation is fast, it is often not selective enough and can lead to significant matrix effects.[10][11][12] For more complex matrices like plasma or plant extracts, more selective techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing interfering components before LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation and is a good alternative to SPE.[2]

The goal is to choose a method that effectively removes matrix components while maximizing the recovery of this compound.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: A SIL-IS is considered the "gold standard" for correcting matrix effects and should be used whenever high accuracy and precision are required.[3][6] Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and be affected by matrix effects in the same way.[2] This allows for reliable correction of any signal suppression or enhancement, improving the overall robustness of the method.

Q5: Can I use a different internal standard if a SIL-IS for this compound is not available?

A: If a SIL-IS is unavailable, a structural analog can be used as an internal standard. For this compound, a suitable analog might be another phenolic glucoside with similar chromatographic behavior and ionization efficiency. However, it is crucial to validate that the analog experiences the same degree of matrix effect as this compound, which is not always the case.[13]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol (B129727)/water) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by processing a sample that does not contain this compound through your entire sample preparation procedure.

  • Create two sets of samples:

    • Set A (Analyte in Solvent): Add a known amount of the standard solution to a vial and dilute with the pure solvent.

    • Set B (Analyte in Matrix): Add the same amount of the standard solution to a vial containing the blank matrix extract.

  • Analyze both sets of samples by LC-MS and record the peak areas for this compound.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elute the Analyte: Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_sample Sample Matrix cluster_process LC-MS Process cluster_output Observed Signal Analyte Vanillic Acid Glucoside LC LC Separation Analyte->LC Interferences Matrix Components Interferences->LC IonSource Ion Source Interferences->IonSource Interference LC->IonSource Co-elution MS Mass Analyzer IonSource->MS Suppression Ion Suppression (Lower Signal) IonSource->Suppression Competition for Charge Enhancement Ion Enhancement (Higher Signal) IonSource->Enhancement Improved Ionization Accurate Accurate Signal MS->Accurate

Caption: Conceptual workflow of matrix effects in LC-MS analysis.

Troubleshooting_Logic Start Inaccurate/Inconsistent Results CheckMatrixEffect Perform Matrix Effect Test (Post-Spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect > 15%? CheckMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Improve Sample Cleanup (SPE, LLE) MatrixEffectPresent->OptimizeSamplePrep Yes NoMatrixEffect Investigate Other Issues (e.g., instrument) MatrixEffectPresent->NoMatrixEffect No OptimizeChroma Optimize LC Separation OptimizeSamplePrep->OptimizeChroma UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseIS Revalidate Re-validate Method UseIS->Revalidate End Accurate Results Revalidate->End

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Technical Support Center: Optimizing Reaction Conditions for Vanillic Acid Glucoside Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic and chemical glycosylation of vanillic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful synthesis of vanillic acid glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the glycosylation of vanillic acid in a question-and-answer format.

Enzymatic Glycosylation

Q1: My enzymatic reaction is showing low or no conversion of vanillic acid to its glucoside. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in enzymatic glycosylation can stem from several factors related to the enzyme, substrates, or reaction conditions.

Troubleshooting Steps:

  • Enzyme Activity and Specificity:

    • Enzyme Source: Not all glycosyltransferases (GTs) will efficiently use vanillic acid as a substrate. It is recommended to screen a variety of UDP-glycosyltransferases (UGTs) from different sources (e.g., plants, bacteria) to identify one with high specificity for phenolic acids. For instance, UGTs that glycosylate other hydroxybenzoates are promising candidates.

    • Enzyme Integrity: Ensure your enzyme has been stored and handled correctly to prevent denaturation. It is advisable to run a positive control reaction with a known substrate for the enzyme to confirm its activity.

  • Substrate Quality and Concentration:

    • Vanillic Acid Purity: Confirm the purity of your vanillic acid. Impurities can inhibit the enzyme.

    • UDP-Glucose (UDPG) Degradation: UDPG, the sugar donor, can degrade, particularly at non-optimal pH and elevated temperatures. Use fresh, high-quality UDPG for your reactions.

    • Substrate Inhibition: High concentrations of vanillic acid may lead to substrate inhibition. It is recommended to test a range of vanillic acid concentrations to determine the optimal level. If inhibition is observed, a fed-batch approach, where the substrate is added incrementally, can be beneficial.

  • Reaction Conditions:

    • pH and Buffer System: The optimal pH for most UGTs is typically in the range of 7.0 to 8.0. A pH optimization screen using different buffer systems (e.g., Tris-HCl, HEPES, Sodium Phosphate) is crucial.

    • Temperature: Most enzymes have an optimal temperature for activity. Perform the reaction at a range of temperatures (e.g., 25-40°C) to find the optimum for your specific UGT.

    • Co-factors: Ensure that any necessary co-factors, such as Mg²⁺ or Mn²⁺, are present in the reaction mixture, as some UGTs require them for activity.

Q2: The reaction starts well but then plateaus, leaving a significant amount of unreacted vanillic acid. What is causing this and how can it be resolved?

A2: This is a common issue often caused by product inhibition.

Troubleshooting Steps:

  • UDP Inhibition: The co-product of the glycosylation reaction, Uridine Diphosphate (UDP), is a known feedback inhibitor of many UGTs. As UDP accumulates, it can competitively inhibit the enzyme, slowing down the reaction.

    • Solution: Implement a UDP-glucose regeneration system. This can be achieved by using a coupled enzyme system, such as sucrose (B13894) synthase (SuSy), which recycles UDP back to UDPG. This not only removes the inhibitor but also reduces the overall cost by regenerating the expensive sugar donor.

Q3: I am using a crude cell extract for the biotransformation and observing product degradation. How can I confirm and prevent this?

A3: Crude extracts can contain other enzymes, like β-glucosidases, which can hydrolyze the newly formed this compound.

Troubleshooting Steps:

  • Confirmation: To confirm product degradation, incubate your purified this compound with the crude enzyme extract (in the absence of UDPG) and monitor for the reappearance of vanillic acid over time using analytical methods like HPLC or LC-MS.

  • Prevention:

    • Enzyme Purification: The most effective solution is to use a purified glycosyltransferase.

    • Inhibitors: If using a crude extract is unavoidable, consider adding known inhibitors of β-glucosidases, but be cautious as they might also affect your desired glycosyltransferase.

    • Strain Engineering: If you are performing an in vivo biotransformation, consider engineering the microbial strain to knock out genes encoding for interfering hydrolases.

Chemical Glycosylation

Q1: My chemical glycosylation of vanillic acid has a low yield. What are the common pitfalls?

A1: Low yields in chemical glycosylation often relate to the activation of the glycosyl donor, the reactivity of the vanillic acid acceptor, or side reactions.

Troubleshooting Steps:

  • Activation of Glycosyl Donor: Inefficient activation of the glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) is a primary reason for low conversion.

    • Promoter/Catalyst: Ensure the appropriate promoter or Lewis acid is used and in the correct stoichiometry. The choice of promoter can significantly impact yield and stereoselectivity.

    • Moisture: Glycosylation reactions are often highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Protecting Groups: The hydroxyl and carboxylic acid groups of vanillic acid and the hydroxyl groups of the sugar donor typically require protection to prevent side reactions. Incomplete protection or undesired deprotection during the reaction can lead to a mixture of products and low yield of the desired compound.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Some reactions require low temperatures to control stereoselectivity and prevent side reactions, while others may need elevated temperatures to proceed.

    • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.

Data Presentation

Table 1: Optimized Reaction Conditions for Enzymatic Glycosylation of Hydroxybenzoates

This table provides a starting point for optimizing the glycosylation of vanillic acid based on data for similar phenolic compounds.

ParameterRecommended Range/ValueNotes
Enzyme UDP-glycosyltransferase (UGT)Screen for UGTs with activity towards phenolic acids.
Vanillic Acid Conc. 0.1 - 2.0 mMHigher concentrations may cause substrate inhibition.
UDP-Glucose Conc. 1.5 - 5.0 mMA molar excess of the sugar donor is recommended.
Buffer 50-100 mM Sodium Phosphate or Tris-HClOptimal pH is typically between 7.0 and 8.0.
pH 7.0 - 8.5Perform a pH screen for your specific enzyme.
Temperature 25 - 37 °COptimize for the specific UGT being used.
Co-factors 1-5 mM MgCl₂ or MnCl₂Check enzyme requirements; not always necessary.
Reaction Time 1 - 24 hoursMonitor reaction progress by HPLC or LC-MS.
Table 2: Exemplary Conditions for Chemical O-Glycosylation of Phenols
ParameterRecommended ConditionNotes
Glycosyl Donor α-D-glucosyl fluorideOther activated sugars can also be used.
Acceptor Vanillic Acid (with appropriate protecting groups)Protection of the carboxylic acid is crucial.
Promoter Ca(OH)₂Other Lewis acids can be screened.
Solvent Aqueous or Aprotic Dry SolventsDepends on the specific glycosylation method.
Temperature Room TemperatureMay need to be optimized.
Reaction Time 10 min - 24 hoursMonitor by TLC or HPLC.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the glycosylation of hydroxybenzoates and should be optimized for vanillic acid.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a 500 µL reaction mixture containing:

      • 50 mM Sodium Phosphate Buffer (pH 7.5)

      • 1.0 mM Vanillic Acid (from a stock solution in DMSO, ensure final DMSO concentration is <5%)

      • 2.5 mM UDP-Glucose

      • 5 mM MgCl₂

      • 1-5 µg of purified UDP-glycosyltransferase

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4 hours in a shaking incubator.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant for the presence of this compound using Reverse-Phase HPLC or LC-MS.

Protocol 2: General Procedure for Chemical Phenolic O-Glycosylation

This is a general protocol and requires optimization for vanillic acid, including the use of appropriate protecting groups.

  • Reactant Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the protected vanillic acid acceptor in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add the glycosyl donor (e.g., a per-acetylated glycosyl bromide, typically 1.2-1.5 equivalents).

  • Reaction Initiation:

    • Cool the mixture to the desired temperature (e.g., 0°C or -20°C).

    • Add the promoter (e.g., a Lewis acid like TMSOTf or BF₃·OEt₂) dropwise.

  • Reaction Monitoring:

    • Allow the reaction to proceed at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Perform an aqueous work-up to remove the promoter and other water-soluble byproducts.

    • Dry the organic layer, concentrate it, and purify the crude product by silica (B1680970) gel column chromatography.

    • Perform a final deprotection step (e.g., Zemplén deacetylation) to obtain the final this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_enzyme Prepare Purified Glycosyltransferase mix Combine Reactants: - Enzyme - Vanillic Acid - UDP-Glucose - Buffer prep_enzyme->mix prep_va Prepare Vanillic Acid Stock Solution prep_va->mix prep_udpg Prepare UDP-Glucose Stock Solution prep_udpg->mix prep_buffer Prepare Reaction Buffer (e.g., pH 7.5) prep_buffer->mix incubate Incubate at Optimal Temperature (e.g., 30°C) mix->incubate terminate Terminate Reaction (e.g., with Methanol) incubate->terminate analyze Analyze Product Formation (HPLC / LC-MS) terminate->analyze purify Purify Vanillic Acid Glucoside analyze->purify

Caption: Experimental workflow for the enzymatic glycosylation of vanillic acid.

signaling_pathway cluster_inhibition Feedback Inhibition va Vanillic Acid ugt UDP-Glycosyltransferase (UGT) va->ugt Substrate udpg UDP-Glucose udpg->ugt Sugar Donor vag This compound ugt->vag Product udp UDP ugt->udp Co-product udp->ugt Inhibits

Caption: Enzymatic reaction pathway for vanillic acid glycosylation.

Technical Support Center: Scale-Up of Vanillic Acid Glucoside Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the biotechnological production of vanillic acid glucoside. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental and process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The main biotechnological routes for this compound production are:

  • De novo biosynthesis: This method utilizes engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound directly from simple carbon sources like glucose.[1][2] This involves introducing a heterologous biosynthetic pathway into the host organism.[2]

  • Bioconversion/Biotransformation: This approach uses microorganisms or purified enzymes to convert a precursor molecule, such as vanillic acid or ferulic acid, into this compound.[1][3] Whole-cell catalysis is a common strategy to avoid issues related to substrate and product toxicity to cell growth.[1]

Q2: Why is vanillin (B372448) glucosylated to vanillin glucoside in production processes?

A2: Vanillin is toxic to many microorganisms, even at low concentrations (e.g., significant growth defects in S. cerevisiae at 0.5 g/L).[2] Glucosylation converts vanillin into the less toxic vanillin β-D-glucoside, which can accumulate to higher concentrations (up to 25 g/L has been shown not to affect growth) without inhibiting the microbial host.[2] This strategy effectively detoxifies the product, allowing for higher titers and a more economically viable production process.[2] In the vanilla plant itself, vanillin is stored as a glucoside.[4]

Q3: What are the common microbial chassis used for this compound production?

A3: Commonly used microbial hosts include:

  • Escherichia coli : A well-characterized host for metabolic engineering, often used for its rapid growth and genetic tractability.[1][5][6] Recombinant E. coli has been successfully engineered to produce vanillin and its derivatives from precursors like ferulic acid.[1][6]

  • Saccharomyces cerevisiae (Baker's Yeast): A robust and industrially relevant yeast species, particularly for de novo biosynthesis from glucose.[2] It has been engineered to produce vanillin β-D-glucoside to mitigate product toxicity.[2]

  • Other microorganisms: Various other bacteria and fungi, including species of Amycolatopsis, Streptomyces, and Aspergillus, have been identified for their natural ability to convert phenolic compounds into vanillin and its derivatives.[3][4][7]

Q4: What are the key enzymes involved in the glucosylation of vanillic acid?

A4: The key enzymes are UDP-glucosyltransferases (UGTs) . These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule like vanillic acid or its precursor, vanillin. A commonly used UGT in metabolic engineering for this purpose is AtUGT72E2 from Arabidopsis thaliana.[1][2]

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Substrate Toxicity/Limitation High concentrations of precursors like ferulic acid can be toxic to microbial cells, while insufficient substrate will limit the reaction.[1] Solution: Implement a fed-batch or continuous feeding strategy to maintain the substrate concentration at a non-toxic, yet non-limiting level.[8] For solid substrates, a two-phase (solid-liquid) system can allow for controlled release.[9]
Product Toxicity Accumulation of vanillin, an intermediate, can inhibit cell growth and enzyme activity.[2] Solution: Ensure efficient expression and activity of the glucosyltransferase enzyme to rapidly convert toxic vanillin into the less toxic vanillin glucoside.[2] Consider in-situ product removal techniques like extraction or adsorption.[10]
Byproduct Formation Vanillin can be reduced to vanillyl alcohol or oxidized to vanillic acid by endogenous host enzymes, diverting flux away from the desired product.[1][11] Solution: Identify and knock out genes encoding for competing enzymes, such as vanillin dehydrogenases (VDH) or alcohol dehydrogenases.[1]
Inefficient Enzyme Activity The glucosyltransferase or other pathway enzymes may have low specific activity, stability, or expression levels. Solution: Optimize codon usage of the heterologous genes for the expression host. Screen for more efficient enzyme variants or perform protein engineering. Ensure optimal fermentation conditions (pH, temperature) for enzyme activity.[12]
Cofactor Limitation The glucosylation step requires a sufficient supply of UDP-glucose. Solution: Engineer the host's central carbon metabolism to enhance the precursor supply for UDP-glucose synthesis.

Problem 2: Poor cell growth during fermentation.

Possible Cause Troubleshooting Steps
Sub-optimal Fermentation Conditions Incorrect pH, temperature, or dissolved oxygen levels can stress the cells and hinder growth. Solution: Optimize these parameters for your specific microbial strain. For example, excess aeration can sometimes lead to the oxidation of vanillin to vanillic acid.[3]
Nutrient Limitation Essential nutrients in the growth medium may be depleted during the fermentation run. Solution: Analyze the medium composition and implement a feeding strategy to replenish key nutrients like carbon, nitrogen, and phosphate (B84403) sources.[10]
Toxicity of Intermediates Accumulation of pathway intermediates, not just the final product, can be toxic. Solution: Use HPLC to monitor the concentration of intermediates throughout the fermentation.[2][10] If a toxic intermediate is identified, consider strategies to improve the efficiency of the subsequent enzymatic step.
Metabolic Burden Overexpression of multiple heterologous enzymes can place a significant metabolic load on the host cells. Solution: Balance the expression levels of pathway enzymes. Using low-copy number plasmids or integrating genes into the chromosome can sometimes improve stability and reduce metabolic burden.[6][9]

Problem 3: Difficulties in downstream processing and purification.

Possible Cause Troubleshooting Steps
Complex Fermentation Broth The presence of cells, cell debris, and numerous byproducts complicates purification.[13] Solution: The first step is clarification to remove solids, typically via centrifugation or filtration.[13][14]
Product Dilution The product is often present at a low concentration in a large volume of aqueous broth.[13] Solution: Concentrate the product stream using methods like evaporation, membrane filtration (ultrafiltration), or liquid-liquid extraction.[14][15]
Similar Physicochemical Properties of Byproducts Byproducts like vanillic acid and vanillyl alcohol have structures similar to vanillin glucoside, making separation difficult. Solution: Employ multi-step purification protocols. Chromatography (e.g., ion exchange, reverse phase) is often required for high purity.[15] Extraction at different pH levels can selectively remove certain byproducts.[8]
Product Degradation The product may be unstable under certain pH or temperature conditions during purification. Solution: Characterize the stability of this compound and ensure all downstream processing steps are conducted under conditions that minimize degradation.

Data Presentation

Table 1: Comparison of Vanillin and Vanillin Glucoside Production Metrics in Engineered Microorganisms.

OrganismPrecursorProductTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
E. coli (recombinant)Ferulic AcidVanillin7.80.69 (molar conversion)N/A[1]
E. coli (recombinant)IsoeugenolVanillin38.34N/AN/A[5]
Amycolatopsis sp. (engineered)Ferulic AcidVanillin22.30.69N/A[16]
S. cerevisiae (engineered)GlucoseVanillin β-D-glucoside>1.0 (estimated)Up to 1.5-fold higher than referenceUp to 2-fold higher in continuous culture[2]
P. putida (engineered)Mixed SugarsVanillic Acid2.75N/AN/A[17]
Streptomyces setoniiFerulic AcidVanillin10.6N/AN/A[18]

Note: Data is compiled from various studies with different experimental conditions. Direct comparison should be made with caution. N/A indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of Ferulic Acid to Vanillin/Vanillin Glucoside using Recombinant E. coli

  • Strain Cultivation: Inoculate a seed culture of the recombinant E. coli strain (harboring genes for the conversion pathway, e.g., fcs and ech, and a UGT for glucosylation) in Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Bioreactor Inoculation: Inoculate a fermenter containing production medium with the overnight seed culture. Grow the cells to a desired optical density (e.g., mid-to-late exponential phase).[6]

  • Induction: If using an inducible promoter, add the appropriate inducer (e.g., IPTG, arabinose) to initiate the expression of the pathway enzymes.

  • Bioconversion: After induction, transition the culture to the bioconversion phase. This can be done with "resting cells" that are harvested and resuspended in a buffer, or directly in the fermentation medium under non-growing conditions.[6][9]

  • Substrate Feeding: Add ferulic acid to the culture. A fed-batch strategy is recommended to avoid substrate toxicity.[8] Maintain the pH (e.g., between 7.0 and 9.0) and temperature (e.g., 30°C) at optimal levels for the enzymatic conversion.[9]

  • Sampling and Analysis: Periodically withdraw samples from the bioreactor.[10] Centrifuge to pellet the cells and filter the supernatant. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of ferulic acid, vanillin, vanillic acid, vanillyl alcohol, and this compound.[2][10]

  • Harvesting: Once the maximum product concentration is reached, harvest the fermentation broth for downstream processing.

Protocol 2: Downstream Processing for this compound Purification

  • Cell Removal (Clarification): Remove microbial cells and large debris from the fermentation broth.

    • Method: Use centrifugation followed by depth filtration or microfiltration to obtain a clear supernatant containing the product.[13][19]

  • Product Concentration: Reduce the volume of the clarified broth to concentrate the this compound.

    • Method: Employ ultrafiltration, which uses a membrane to retain the larger glucoside molecule while allowing water and smaller impurities to pass through.[19] Alternatively, liquid-liquid extraction can be used.[14]

  • Initial Purification (Capture): Perform an initial purification step to remove bulk impurities.

    • Method: Use capture chromatography, such as ion-exchange chromatography, to bind the target molecule or impurities based on charge.[19]

  • Intermediate and Polishing Purification: Further purify the product to remove closely related impurities.

    • Method: Employ one or more steps of polishing chromatography, such as reverse-phase chromatography or size-exclusion chromatography, to achieve high purity.[19]

  • Buffer Exchange and Formulation: Transfer the purified product into a stable final buffer.

    • Method: Use diafiltration (a form of ultrafiltration) to exchange the buffer and further concentrate the product to the desired final concentration.[19]

  • Final Product Formulation: The purified this compound can be dried (e.g., lyophilized) or maintained as a concentrated sterile solution.

Visualizations

Vanillic_Acid_Glucoside_Pathway cluster_host Microbial Host (e.g., E. coli, S. cerevisiae) Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Central Metabolism UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Glycolysis Vanillic_Acid Vanillic Acid Shikimate_Pathway->Vanillic_Acid Heterologous Pathway Enzymes Vanillin Vanillin (Toxic Intermediate) Vanillic_Acid->Vanillin Carboxylic Acid Reductase (CAR) Vanillic_Acid_Glucoside This compound (Product) UDP_Glucose->Vanillic_Acid_Glucoside Vanillin->Vanillic_Acid_Glucoside UDP-Glucosyltransferase (UGT) Vanillyl_Alcohol Vanillyl Alcohol (Byproduct) Vanillin->Vanillyl_Alcohol Endogenous Dehydrogenases

Caption: De novo biosynthetic pathway for this compound from glucose.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Dev Strain Development (Metabolic Engineering) Media_Opt Media Optimization Strain_Dev->Media_Opt Seed_Culture Seed Culture Preparation Media_Opt->Seed_Culture Bioreactor_Ops Bioreactor Operation (pH, Temp, DO Control) Seed_Culture->Bioreactor_Ops Induction Induction & Substrate Feed Bioreactor_Ops->Induction Monitoring In-Process Monitoring (HPLC) Induction->Monitoring Harvest Harvest & Clarification (Centrifugation/Filtration) Monitoring->Harvest Concentration Concentration (Ultrafiltration) Harvest->Concentration Purification Purification (Chromatography) Concentration->Purification Final_Product Final Product Formulation Purification->Final_Product

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low Product Titer Check_Growth Is Cell Growth Normal? Start->Check_Growth Poor_Growth Troubleshoot Growth: - Optimize Media - Check Fermentation Params - Assess Substrate Toxicity Check_Growth->Poor_Growth No Good_Growth Low Specific Productivity Check_Growth->Good_Growth Yes Check_Byproducts High Byproduct Levels? Good_Growth->Check_Byproducts High_Byproducts Troubleshoot Pathway: - Knock out competing enzymes - Balance enzyme expression Check_Byproducts->High_Byproducts Yes Low_Byproducts Troubleshoot Enzyme/Cofactor: - Check enzyme activity - Enhance cofactor supply - Assess product inhibition Check_Byproducts->Low_Byproducts No

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Vanillic Acid Glucoside and Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of vanillic acid glucoside and its aglycone, vanillin (B372448). While both compounds are of significant interest in the pharmaceutical and nutraceutical industries, direct comparative studies on their bioactivity are limited. This document summarizes the available experimental data on their antioxidant, anti-inflammatory, and antimicrobial properties, and provides insights into their mechanisms of action. Where direct comparative data for this compound is unavailable, data for its aglycone, vanillic acid, is presented as a relevant proxy, with the understanding that glycosylation can influence a molecule's bioavailability and activity.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the bioactivity of this compound and vanillin.

Table 1: Comparison of Cytotoxic Activity

CompoundCell LineAssayIC₅₀ / EffectSource
Vanillin MCF-7 (Breast Cancer)Crystal VioletConcentration-dependent reduction in viability[1][2]
This compound MCF-7 (Breast Cancer)Crystal VioletSlightly higher efficacy than vanillin[1][2]
Vanillin MCF-10A (Non-tumoral Breast)Crystal VioletSignificant decrease in viability[1][2]
This compound MCF-10A (Non-tumoral Breast)Crystal VioletLess toxic profile than vanillin[1][2]

Table 2: Comparison of Antimicrobial Activity

Direct comparative data for this compound is limited. Data for vanillic acid is presented as a proxy.

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Source
Vanillin Escherichia coli1.25 mg/mL[3]
Salmonella strains1.25–2.5 mg/mL[3]
Staphylococcus aureus (MDR)2.5 mg/mL[3]
Cronobacter spp.3 mg/mL
Vanillic Acid Cronobacter spp.>8 mg/mL

Table 3: Comparison of Antioxidant Activity

CompoundAssayResultSource
Vanillin ABTS Radical ScavengingStronger activity than ascorbic acid and Trolox[4]
ORACMuch stronger activity than ascorbic acid and Trolox[4]
DPPH Radical ScavengingNo activity[4]
Vanillic Acid Multiple radical assaysSuperior antioxidant activity to vanillin

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: this compound and vanillin are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compounds. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compounds: Serial dilutions of this compound and vanillin are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the test compound is inoculated with the bacterial suspension. A positive control (bacteria without test compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: In Vitro Cytokine Release Assay

The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory cytokine production in immune cells.

  • Cell Culture: Macrophages (e.g., RAW 264.7) or other immune cells are cultured in appropriate media.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Treatment: The stimulated cells are treated with various concentrations of this compound and vanillin.

  • Incubation: The cells are incubated for a specific period to allow for cytokine production.

  • Quantification of Cytokines: The concentration of cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for the target cytokine.

  • Analysis: The inhibitory effect of the compounds on cytokine production is determined by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways involved in the bioactivity of this compound and vanillin.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) Inoculation Inoculation of 96-well plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Vanillin / this compound Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Assessment Visual Assessment for Turbidity Incubation->Visual_Assessment MIC_Determination MIC Determination Visual_Assessment->MIC_Determination Signaling_Pathway cluster_vanillin Vanillin cluster_vag Vanillic Acid (as proxy for Glucoside) cluster_inflammation Inflammatory Response Vanillin Vanillin ERK ERK Vanillin->ERK inhibits phosphorylation AP1 AP-1 ERK->AP1 activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) AP1->Inflammatory_Genes promotes VA Vanillic Acid IKK IKK VA->IKK inhibits NFkB NF-κB NFkB->Inflammatory_Genes promotes IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB inhibits

References

A Comparative Analysis of the Biological Effects of Protocatechuic Acid and Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of protocatechuic acid (PCA) and vanillic acid (VA), two phenolic compounds of significant interest in pharmacology and drug development. While vanillic acid can be found in its glucoside form, vanillic acid glucoside, a majority of the available research focuses on its aglycone form. Therefore, this comparison will primarily focus on protocatechuic acid and vanillic acid, with notations on the glucoside where data is available.

Protocatechuic acid (3,4-dihydroxybenzoic acid) is a major metabolite of complex polyphenols, particularly anthocyanins found in fruits and vegetables.[1][2] Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an oxidized form of vanillin (B372448) and is found in various medicinal plants like Angelica sinensis.[3][4] Both compounds are recognized for their broad-spectrum pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][5] This guide synthesizes experimental data to objectively compare their performance and mechanisms of action.

Comparative Biological Effects: A Quantitative Overview

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the efficacy of protocatechuic acid and vanillic acid across several biological domains.

Table 1: Antioxidant Activity
CompoundAssayModel SystemIC50 / EC50 ValueReference
Vanillic Acid DPPH Radical ScavengingNon-cellular2.69 mg/mL (EC50)[6]
Vanillic Acid Protein Glycation InhibitionBovine Serum Albumin (BSA)46.4 µg/mL (IC50)[7]
Protocatechuic Acid DPPH Radical ScavengingJ77A.1 MacrophagesData indicates potent activity, specific IC50 not provided[1]
Protocatechuic Acid H₂O₂ ScavengingJ77A.1 MacrophagesData indicates potent activity, specific IC50 not provided[1]

Note: Direct comparative IC50 values for antioxidant assays under identical conditions are limited in the reviewed literature. Both compounds are widely recognized as potent antioxidants.[1][3]

Table 2: Anti-inflammatory Effects
CompoundModel SystemKey FindingsConcentration / DosageReference
Protocatechuic Acid LPS-stimulated BV2 MicrogliaDose-dependently inhibited TNF-α, IL-6, IL-1β, PGE₂ production5, 10, and 20 µM[8]
Protocatechuic Acid LPS-stimulated HPMECsReduced proinflammatory cytokine production300 µM[9][10]
Protocatechuic Acid ApoE−/− MiceSuppressed iNOS and COX-2 expressionIn vivo, dosage not specified[1]
Vanillic Acid LPS-stimulated NeutrophilsSuppressed release of TNF-α and IL-81-50 µg/mL[7]
Vanillic Acid TNF-α stimulated HUVECsReduced ROS production1 µM[11]
Table 3: Anticancer Activity
CompoundCell LineEffectIC50 ValueReference
Vanillic Acid KKU-100 (Cholangiocarcinoma)Suppressed cell proliferation1508 µg/mL (72h)[6]
Vanillic Acid HepG2 (Hepatocellular Carcinoma)Suppressed cell proliferation634.3 µg/mL (48h)[6]
Vanillic Acid HCT116 (Colon Cancer)Inhibited tumor growth, triggered G1 phase arrestIn vivo/in vitro, specific IC50 not provided[12]
This compound MCF-7 (Breast Cancer)Slightly higher efficacy in reducing cell viability than VanillinData qualitative[13]
Protocatechuic Acid Human Gastric Adenocarcinoma CellsInduced apoptosis via JNK/p38 MAPK pathwayData qualitative[1]
Protocatechuic Acid HepG2 (Hepatocellular Carcinoma)Decreased cell viability, increased JNK and p53 expression0-300 µmol/L[1]

Signaling Pathways and Mechanisms of Action

Both protocatechuic acid and vanillic acid exert their biological effects by modulating key cellular signaling pathways.

Protocatechuic Acid: Anti-inflammatory Signaling

Protocatechuic acid demonstrates potent anti-inflammatory effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][8] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines PCA Protocatechuic Acid PCA->MAPK Inhibition PCA->NFkB Inhibition

Caption: Protocatechuic acid's anti-inflammatory mechanism.

Vanillic Acid: Anticancer Signaling

Vanillic acid has been shown to exert anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[3][6] This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancers. By downregulating mTOR expression, vanillic acid can induce G1 cell cycle arrest and promote apoptosis in cancer cells.[3][12]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation VA Vanillic Acid VA->mTOR Inhibition

Caption: Vanillic acid's inhibition of the mTOR anticancer pathway.

Comparative Effects on Endothelial Function

In endothelial cells, both protocatechuic acid and vanillic acid can improve nitric oxide (NO) bioavailability in response to TNF-α-induced inflammation.[11][14] They achieve this by activating the Akt-eNOS signaling pathway, which is critical for maintaining vascular homeostasis. While both compounds are effective, studies suggest VA may act by reducing superoxide (B77818) scavenging of NO, whereas PCA may more directly modulate the phosphorylation of eNOS.[11]

G TNFa TNF-α ROS Oxidative Stress (ROS) TNFa->ROS AkteNOS Akt/eNOS Phosphorylation ROS->AkteNOS Inhibition NO Nitric Oxide (NO) Bioavailability AkteNOS->NO PCA Protocatechuic Acid PCA->AkteNOS Activation VA Vanillic Acid VA->ROS Reduction

Caption: Comparative effects on the Akt-eNOS pathway.

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key assays cited in this guide.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Reagent Preparation: A stable DPPH radical solution (e.g., 0.06 mM) is prepared in methanol (B129727).[15]

    • Reaction: A small volume of the test compound (dissolved in an appropriate solvent) is added to a larger volume of the DPPH solution.[16]

    • Incubation: The mixture is shaken and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[15][16]

    • Measurement: The absorbance of the reaction mixture is measured spectrophotometrically at approximately 515-520 nm.[15][16] The decrease in absorbance, indicating the reduction of the violet DPPH radical to a stable yellow form, is proportional to the antioxidant activity.[17]

    • Calculation: The percentage of DPPH radical scavenging is calculated relative to a blank control (DPPH solution without the antioxidant). The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

  • ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Reagent Preparation: An ABTS radical cation (ABTS•+) stock solution is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[16][17] The mixture is incubated in the dark at room temperature for 12-16 hours.[16]

    • Working Solution: The stock solution is diluted with a suitable solvent (e.g., methanol or PBS) to obtain a specific absorbance (e.g., 0.700) at 734 nm.[15][16]

    • Reaction: The test compound is added to the ABTS•+ working solution.

    • Incubation: The reaction is incubated for a defined time (e.g., 5-30 minutes).[15]

    • Measurement: The decrease in absorbance is measured at 734 nm.

    • Calculation: Activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[16]

Anti-inflammatory Activity: Cytokine Measurement by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying pro-inflammatory cytokines like TNF-α and IL-6 in biological samples (e.g., cell culture supernatants).[18][19]

  • Indirect Sandwich ELISA Protocol:

    • Coating: Microplate wells are coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6 monoclonal antibody) and incubated overnight.

    • Blocking: The remaining protein-binding sites on the well surface are blocked using an inert protein solution (e.g., BSA) to prevent non-specific binding.[18]

    • Sample Incubation: Standards and samples are added to the wells. The target cytokine, if present, binds to the capture antibody.

    • Detection Antibody: A biotin-conjugated detection antibody, specific to a different epitope on the target cytokine, is added. This creates a "sandwich" with the cytokine between the two antibodies.[19]

    • Enzyme Conjugation: A streptavidin-conjugated enzyme, such as horseradish peroxidase (HRP), is added. Streptavidin has a high affinity for biotin, linking the enzyme to the detection antibody.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

    • Measurement: The reaction is stopped, and the absorbance is read on a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the concentration of the cytokine in the sample.[18]

    • Quantification: A standard curve is generated using known concentrations of the cytokine, from which the concentrations in the unknown samples are interpolated.

Caption: Standard workflow for an indirect sandwich ELISA.

Conclusion

Both protocatechuic acid and vanillic acid are potent bioactive compounds with significant therapeutic potential.

  • Protocatechuic acid exhibits robust anti-inflammatory and neuroprotective properties, largely mediated through the inhibition of the NF-κB and MAPK pathways and its strong antioxidant capacity.[1][8][20]

  • Vanillic acid shows considerable promise as an anticancer agent by targeting the mTOR pathway and as an anti-inflammatory compound.[3][7]

  • In cardiovascular health , both molecules positively modulate endothelial function via the Akt-eNOS pathway, though potentially through slightly different mechanisms.[11]

For drug development professionals, the choice between these compounds may depend on the specific therapeutic target. PCA appears particularly promising for neurodegenerative and inflammatory diseases, while VA shows strong potential in oncology and metabolic syndrome.[21][22] Further research, especially head-to-head comparative studies under standardized conditions and investigations into the specific activities of this compound, is necessary to fully elucidate their therapeutic advantages and optimize their clinical application.

References

A Comparative Analysis of the Cytotoxicity of Vanillic Acid and Its Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the cytotoxic properties of vanillic acid and its glucoside derivative, targeting researchers, scientists, and professionals in drug development. While direct comparative studies on the cytotoxicity of vanillic acid and its glucoside are limited, this document synthesizes available data for vanillic acid and draws inferences on the potential effects of glucosidation based on studies of similar compounds like vanillin (B372448).

Executive Summary

Quantitative Data on Cytotoxicity

The cytotoxic activity of vanillic acid has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for vanillic acid in different gastrointestinal cancer cell lines.

CompoundCell LineIncubation TimeIC50 (µg/mL)Reference
Vanillic AcidKKU-10048 hours1978[1]
Vanillic AcidKKU-10072 hours1508[1]
Vanillic AcidHepG248 hours634.3[1]
Vanillic AcidHepG272 hours1195[1]

Note: As of the time of this publication, specific IC50 values for vanillic acid glucoside from direct comparative studies were not found in the reviewed literature.

Insights into Glucosidation Effects

While direct data on this compound is lacking, a study on vanillin and its glucoside showed that the glycosylated form had a slightly higher efficacy in reducing the viability of MCF-7 breast cancer cells.[2] Furthermore, the vanillin glucoside was found to be less toxic to non-tumoral MCF-10A cells, suggesting that glucosidation may offer a favorable therapeutic window.[2] These findings hint at the potential for this compound to exhibit enhanced or selective cytotoxicity, a hypothesis that warrants further investigation.

Experimental Protocols

The following is a detailed methodology for a typical cytotoxicity assay used to evaluate compounds like vanillic acid.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, KKU-100)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Vanillic acid and/or this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of vanillic acid or this compound (e.g., ranging from 500-2000 µg/mL).[1] Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the molecular mechanisms, the following diagrams are provided.

experimental_workflow start Start: Prepare Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Vanillic Acid & this compound (Various Concentrations) seed->treat incubate Incubate for 48h / 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate IC50 Values read->analyze compare Compare Cytotoxicity analyze->compare end End: Conclude on Relative Potency compare->end

Caption: Workflow for comparing the cytotoxicity of vanillic acid and its glucoside.

Vanillic acid has been shown to exert its anticancer effects by modulating several key signaling pathways.

vanillic_acid_signaling VA Vanillic Acid PI3K PI3K VA->PI3K ROS ↑ ROS VA->ROS Bcl2 Bcl-2 VA->Bcl2 JAK JAK VA->JAK NFkB NF-κB VA->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis ROS->Apoptosis Bcl2->Apoptosis STAT STAT JAK->STAT GeneTranscription Gene Transcription (Proliferation, Survival) STAT->GeneTranscription Inflammation Inflammation & Cell Survival NFkB->Inflammation

References

Vanillic Acid Glucoside Versus Its Aglycone: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of vanillic acid and its glucoside form, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action.

In the quest for novel therapeutic agents, phenolic compounds have garnered significant attention due to their diverse pharmacological activities. Vanillic acid, a phenolic acid found in various plants, and its glycosylated form, vanillic acid glucoside, are two such compounds of interest. This guide provides a detailed comparison of their in vivo efficacy, drawing from available scientific literature. While extensive research has elucidated the therapeutic potential of vanillic acid in various disease models, a notable scarcity of in vivo efficacy data exists for its glucoside counterpart. This guide aims to present the current state of knowledge on both compounds to aid researchers in future investigations and drug development endeavors.

I. Comparative Analysis of In Vivo Efficacy

Direct comparative studies on the in vivo efficacy of this compound versus its aglycone, vanillic acid, are markedly limited in the current scientific literature. The available data predominantly focuses on the therapeutic effects of vanillic acid across a spectrum of disease models. In contrast, in vivo studies investigating the therapeutic potential of this compound are scarce, preventing a robust head-to-head comparison.

One study on a related compound, vanillin (B372448) glucoside, suggested a slightly higher in vitro efficacy against a cancer cell line compared to its aglycone, vanillin.[1] However, this observation has not been substantiated by in vivo animal studies for this compound. Another study that isolated a galloylated form of this compound found it to be inactive in antimicrobial and hemolytic assays, offering no indication of its potential therapeutic efficacy in vivo.

Therefore, this guide will primarily detail the well-documented in vivo efficacy of vanillic acid and will separately address the current knowledge gap regarding its glucoside.

II. In Vivo Efficacy of Vanillic Acid: A Data-Driven Overview

Vanillic acid has demonstrated significant therapeutic potential in preclinical in vivo studies, exhibiting anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-Inflammatory Activity

Vanillic acid has been shown to effectively mitigate inflammation in various animal models. Its mechanisms of action often involve the inhibition of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.

Disease ModelAnimal ModelDosageKey FindingsReference
Acetic acid-induced vascular permeabilityMice-Dose-dependently ameliorated vascular permeability[2]
Zymosan-induced leukocyte migrationMice10 and 50 mg/kgSignificantly inhibited leukocyte migration[2]
Ethanol-induced gastric ulcerWistar rats25, 50, or 100 mg/kg (oral)Reduced ulcer area, increased mucus production, decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ), and increased anti-inflammatory cytokine (IL-10)[3]
Lipopolysaccharide (LPS)-induced neuroinflammationMice-Reduces neuroinflammation[4]
Antioxidant Activity

The antioxidant properties of vanillic acid are well-documented, contributing significantly to its therapeutic effects by combating oxidative stress.

Study FocusAnimal ModelDosageKey FindingsReference
General antioxidant effects--Superior radical scavenging activity in some assays compared to ethyl vanillin and vanillin.[5]
Plasma antioxidant activityMice-Oral administration of ethyl vanillin (which is metabolized to ethyl vanillic acid) effectively raised antioxidant activity in the plasma.[5]
Fe2+-induced brain tissue damage--Modulates antioxidant defense system.[6]
Anti-Cancer Activity

Vanillic acid has exhibited promising anti-cancer effects in vivo, primarily through the inhibition of tumor growth and angiogenesis.

Cancer TypeAnimal ModelDosageKey FindingsReference
Human colon cancer (HCT116 cells)Xenografted tumor model-Caused significant inhibition of tumor growth.[7]

III. In Vivo Efficacy of this compound: A Knowledge Gap

Despite the well-established bioactivity of its aglycone, there is a significant lack of published in vivo studies evaluating the therapeutic efficacy of this compound in animal models of disease. While it can be isolated from various plant sources, its pharmacological potential remains largely unexplored.[8] The absence of data on its oral bioavailability, pharmacokinetics, and in vivo therapeutic effects in areas such as inflammation, oxidative stress, and cancer presents a critical knowledge gap. Future research is warranted to investigate whether the glycosylation of vanillic acid enhances its bioavailability, stability, or therapeutic efficacy, as has been observed with other phenolic glucosides.

IV. Experimental Protocols

This section provides an overview of the methodologies employed in the in vivo studies of vanillic acid.

Animal Models and Administration
  • Animals: Wistar rats and mice are commonly used models.[2][3][9]

  • Induction of Disease Models:

    • Gastric Ulcer: Oral administration of absolute ethanol (B145695) to Wistar rats.[3]

    • Vascular Permeability: Intraperitoneal injection of acetic acid in mice.[2]

    • Leukocyte Migration: Intraperitoneal injection of zymosan in mice.[2]

    • Diabetes: Intraperitoneal injection of streptozotocin (B1681764) (STZ) in rats.[9][10]

    • Cancer: Subcutaneous injection of human colon cancer cells (HCT116) in nude mice to establish a xenograft model.[7]

  • Drug Administration: Vanillic acid is typically administered orally (p.o.) or intraperitoneally (i.p.).[3][9][10] Dosages vary depending on the study and disease model, ranging from 1.5 mg/kg to 100 mg/kg.[3][9][10]

Efficacy Assessment
  • Anti-inflammatory:

    • Measurement of ulcer area in the stomach.[3]

    • Histological analysis of tissues.[3]

    • Quantification of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-10) in tissues using ELISA.[3]

    • Measurement of vascular permeability and leukocyte migration.[2]

  • Antioxidant:

    • Measurement of plasma antioxidant capacity.[5]

    • Assessment of antioxidant enzyme activities (e.g., SOD, CAT, GPx) and lipid peroxidation markers.[11]

  • Anti-cancer:

    • Measurement of tumor volume and weight in xenograft models.[7]

    • Immunohistochemical analysis of tumor tissues.

V. Signaling Pathways and Mechanisms of Action

Vanillic Acid

Vanillic acid exerts its therapeutic effects by modulating several key signaling pathways.

  • Anti-Inflammatory Pathway: Vanillic acid has been shown to suppress the NF-κB (Nuclear Factor kappa B) signaling pathway . It inhibits the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[12]

Vanillic_Acid_Anti_Inflammatory_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Vanillic Acid Vanillic Acid Vanillic Acid->IKK Inhibits

Caption: Vanillic acid inhibits the NF-κB signaling pathway.

  • Anti-Cancer Pathways: In the context of cancer, vanillic acid has been found to inhibit the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK signaling pathways . This inhibition leads to a suppression of HIF-1α expression, which is crucial for tumor adaptation to hypoxia, angiogenesis, and proliferation.[7]

Vanillic_Acid_Anti_Cancer_Pathways cluster_mTOR mTOR Pathway cluster_MAPK MAPK/ERK Pathway mTOR mTOR p70S6K p70S6K mTOR->p70S6K 4E-BP1 4E-BP1 mTOR->4E-BP1 HIF-1α Synthesis HIF-1α Synthesis p70S6K->HIF-1α Synthesis 4E-BP1->HIF-1α Synthesis Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->HIF-1α Synthesis Tumor Growth & Angiogenesis Tumor Growth & Angiogenesis HIF-1α Synthesis->Tumor Growth & Angiogenesis Vanillic Acid Vanillic Acid Vanillic Acid->mTOR Inhibits Vanillic Acid->Raf Inhibits

Caption: Vanillic acid inhibits mTOR and MAPK/ERK pathways.

This compound

Due to the lack of in vivo efficacy studies, the specific signaling pathways modulated by this compound have not been elucidated. It is hypothesized that upon oral administration, this compound may be hydrolyzed by gut microbiota or intestinal enzymes to release the aglycone, vanillic acid, which would then exert its biological effects through the pathways described above. However, the extent and rate of this hydrolysis, and whether the glucoside itself possesses any intrinsic activity, remain to be determined.

VI. Conclusion and Future Directions

Conversely, the in vivo therapeutic potential of this compound remains a significant unknown. The absence of direct comparative studies and the scarcity of any in vivo efficacy data for the glucoside highlight a critical area for future research. Key research questions that need to be addressed include:

  • What is the oral bioavailability and pharmacokinetic profile of this compound?

  • Is this compound hydrolyzed to vanillic acid in vivo, and if so, to what extent?

  • Does this compound possess intrinsic biological activity, or does it primarily act as a prodrug for vanillic acid?

  • How does the in vivo efficacy of this compound compare to that of vanillic acid in various disease models?

Answering these questions will be crucial for determining whether glycosylation represents a viable strategy for improving the therapeutic potential of vanillic acid. Such studies would provide the necessary data for a comprehensive and objective comparison, ultimately guiding the future development of these compounds as potential therapeutic agents.

References

Vanillic Acid Glucoside vs. Other Phenolics: A Comparative Guide on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of vanillic acid glucoside and other phenolic compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development and related fields in understanding the potential of these compounds as antimicrobial agents.

Executive Summary

Phenolic compounds are a broad class of plant secondary metabolites known for their diverse biological activities, including antimicrobial properties. Vanillic acid, a phenolic acid, has demonstrated notable antimicrobial effects against a range of microorganisms. Its glycosylated form, this compound, is also of interest, although data on its direct antimicrobial efficacy is less abundant. This guide synthesizes available data to compare the antimicrobial profiles of this compound, its aglycone (vanillic acid), and other representative phenolic compounds. The evidence suggests that the glycosylation of phenolic compounds may influence their antimicrobial potency, with the aglycone forms often exhibiting stronger activity.

Data Presentation: Antimicrobial Activity of Phenolic Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of vanillic acid and other selected phenolic compounds against various bacterial strains. MIC is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Phenolic CompoundMicroorganismGram StainMIC (µg/mL)Reference
Vanillic Acid Enterobacter cloacae (Carbapenem-Resistant)Gram-Negative600[1][2][3][4]
Enterobacter hormaechei (Carbapenem-Resistant)Gram-Negative800
Escherichia coliGram-Negative900
Staphylococcus aureusGram-Positive600[5]
Salmonella TyphiGram-Negative600[5]
Proteus mirabilisGram-Negative600[5]
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-Positive500[6]
Gallic Acid Escherichia coliGram-Negative500 - 2000[7]
Staphylococcus aureusGram-Positive1750[1]
Caffeic Acid Staphylococcus aureusGram-Positive1250[1]
Staphylococcus aureus (MRSA & MSSA)Gram-Positive256 - 1024[8]
p-Coumaric Acid Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-Positive1000[6]
Syringic Acid Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-Positive500[6]
Ferulic Acid Escherichia coliGram-Negative100 - 1250[7]
Listeria monocytogenesGram-Positive100 - 1250[7]
Staphylococcus aureusGram-Positive100 - 1250[7]

Note on this compound: Direct MIC values for this compound are scarce in the reviewed literature. However, studies on other flavonoid glycosides suggest that the addition of a sugar moiety can reduce antimicrobial activity compared to the aglycone form[9]. For instance, one study found that a this compound gallate was inactive in antimicrobial assays. This suggests that the larger, more hydrophilic glucoside molecule may have reduced ability to penetrate the bacterial cell membrane.

Experimental Protocols

The most common method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents is the Broth Microdilution Method .

Principle

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Detailed Methodology
  • Preparation of Antimicrobial Solutions:

    • Stock solutions of the phenolic compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours.

    • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microdilution Plate Setup:

    • A 96-well microtiter plate is used.

    • 100 µL of sterile broth is added to all wells.

    • 100 µL of the antimicrobial stock solution is added to the first well of a row and mixed.

    • A serial twofold dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the row. The excess 100 µL from the last well is discarded.

    • This results in wells with decreasing concentrations of the antimicrobial agent.

  • Inoculation and Incubation:

    • Each well is inoculated with 100 µL of the standardized bacterial suspension.

    • A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included.

    • The plate is incubated at 37°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, the plate is visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Mandatory Visualizations

Antimicrobial Mechanism of Phenolic Acids

Phenolic acids, including vanillic acid, primarily exert their antimicrobial effect by disrupting the bacterial cell membrane. This disruption leads to a cascade of events that ultimately result in cell death.

Antimicrobial_Mechanism_of_Phenolic_Acids cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Causes Cytoplasm Cytoplasm DNA DNA/RNA Synthesis Cytoplasm->DNA Inhibition Enzymes Essential Enzymes Cytoplasm->Enzymes Inhibition Cell_Death Cell Death DNA->Cell_Death Enzymes->Cell_Death Phenolic_Acid Phenolic Acid (e.g., Vanillic Acid) Phenolic_Acid->Cell_Membrane Interaction & Disruption Phenolic_Acid->Cytoplasm Penetration Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Increased_Permeability->Leakage Leads to Leakage->Cell_Death Results in

Caption: General mechanism of antimicrobial action of phenolic acids.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_antimicrobial Prepare Antimicrobial Stock Solution start->prep_antimicrobial prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Two-fold Dilutions in 96-well Plate prep_antimicrobial->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

References

A Comparative Guide to Validating High-Performance Liquid Chromatography (HPLC) Methods for Vanillic Acid Glucoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of vanillic acid glucoside is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comparative overview of key considerations and methodologies for validating an HPLC method for this compound analysis, supported by representative experimental data and protocols. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance.[1][2][3][4]

Experimental Protocols

A successful HPLC method validation hinges on a well-defined experimental protocol. Below are typical protocols for a reversed-phase HPLC method for this compound analysis.

Chromatographic Conditions

A common approach for the analysis of phenolic compounds like this compound involves reversed-phase HPLC.[5][6]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is frequently used for the separation of phenolic compounds.[7][8]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase consists of a mixture of an aqueous solvent (e.g., 1% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][9][10]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[7][8]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[7]

  • Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of this compound, which is often around 260 nm or 280 nm.[6][7][11]

  • Injection Volume: A 20 µL injection volume is a standard practice.[7]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix. For instance, a plant extract might be dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter before injection.[8]

Method Validation Parameters: A Comparative Overview

The following tables summarize the key validation parameters, their acceptance criteria, and representative data for two hypothetical HPLC methods (Method A and Method B) for this compound analysis.

Table 1: System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[2]

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Tailing Factor (T) T ≤ 21.11.3
Theoretical Plates (N) N > 200058004500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%1.2%
Table 2: Linearity

Linearity demonstrates the direct proportionality between the analyte concentration and the detector response.[2][12]

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Correlation Coefficient (r²) r² ≥ 0.9990.99980.9995
Range (µg/mL) Defined by the user1 - 1005 - 150
Y-intercept Close to zero150250
Table 3: Accuracy

Accuracy is the closeness of the test results to the true value and is often assessed by recovery studies.[2]

Spiked Concentration (µg/mL)Acceptance Criteria (% Recovery)Method A (% Recovery)Method B (% Recovery)
5098.0 - 102.099.598.8
10098.0 - 102.0101.2100.5
15098.0 - 102.099.899.2
Table 4: Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[2][12]

Precision LevelParameterAcceptance Criteria (%RSD)Method A (%RSD)Method B (%RSD)
Repeatability (Intra-day) Peak Area (n=6)≤ 2.0%0.98%1.5%
Intermediate Precision (Inter-day) Peak Area (n=6)≤ 2.0%1.2%1.8%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8][12]

ParameterMethod A (µg/mL)Method B (µg/mL)
Limit of Detection (LOD) 0.10.5
Limit of Quantitation (LOQ) 0.31.5
Table 6: Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Parameter VariationMethod A (%RSD of Peak Area)Method B (%RSD of Peak Area)
Flow Rate (± 0.1 mL/min) 1.1%1.9%
Column Temperature (± 2°C) 0.8%1.5%
Mobile Phase Composition (± 2%) 1.5%2.2%

Visualizing the Workflow

A clear understanding of the experimental and validation workflow is essential for successful implementation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Finalization Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition System_Suitability System Suitability Data_Acquisition->System_Suitability Linearity Linearity & Range System_Suitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameters Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Range->Accuracy Range->Precision LOD->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

Based on the comparative data, Method A demonstrates superior performance with a higher correlation coefficient, better precision, lower detection and quantitation limits, and greater robustness compared to Method B. The choice of the most suitable validated method will depend on the specific application and regulatory requirements. This guide provides a framework for researchers to design, execute, and document the validation of an HPLC method for this compound analysis, ensuring data integrity and reliability.

References

Navigating Enzyme Assays: A Comparative Guide to the Cross-Reactivity of Vanillic acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of compounds in enzymatic assays is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the cross-reactivity of vanillic acid glucoside in common enzyme assays, supported by experimental data and detailed protocols. The primary interaction of this compound is as a substrate for β-glucosidase, leading to the release of vanillic acid, a molecule with known bioactivity on key signaling pathways.

This compound in β-Glucosidase Assays: Substrate Specificity and Comparative Kinetics

This compound is a known substrate for β-glucosidase enzymes. Its hydrolysis yields vanillic acid and glucose. The efficiency of this hydrolysis can be compared to that of commonly used artificial substrates, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a chromogenic product upon cleavage.

Kinetic parameters from various studies indicate that β-glucosidases often exhibit a higher affinity (lower Km) for the artificial substrate pNPG compared to natural substrates like cellobiose[1][2]. While direct, comprehensive kinetic comparisons between this compound and pNPG are not abundant in the literature, studies on the hydrolysis of phenolic glucosides in vanilla pods reveal that vanillic acid β-glucoside is hydrolyzed more slowly than glucovanillin (B191341) (vanillin glucoside) by endogenous β-glucosidase.

Below is a comparative summary of kinetic parameters for β-glucosidase with different substrates.

Enzyme SourceSubstrateKm (mM)Vmax/kcatReference
Aspergillus niger (Novozymes SP188)p-Nitrophenyl-β-D-glucopyranoside (pNPG)0.57Not specified[3]
Trichoderma reesei (BGL1)p-Nitrophenyl-β-D-glucopyranoside (pNPG)0.38Not specified[3]
Aspergillus nigerCellobioseNot specifiedNot specified[1]
Trichoderma reeseiCellobioseNot specifiedNot specified[1]
Pig Kidneyp-Nitrophenyl-β-D-glucopyranoside (pNPG)Not specifiedNot specified[4]
Pig Kidneyp-Nitrophenyl-β-D-galactopyranosideNot specifiedNot specified[4]
Pig Kidneyp-Nitrophenyl-β-D-arabinopyranosideNot specifiedNot specified[4]
Pig Kidneyp-Nitrophenyl-β-D-xylopyranosideNot specifiedNot specified[4]

Potential Cross-Reactivity in Other Enzyme Assays

While the primary interaction of this compound is with β-glucosidase, its constituent parts—vanillic acid and glucose—and its nature as a phenolic glucoside suggest potential for cross-reactivity or interference in other enzyme assays. Direct studies on this compound are limited; however, inferences can be drawn from studies on its aglycone (vanillic acid) and other phenolic compounds.

Enzyme AssayPotential for Cross-Reactivity/InterferenceEvidence/Rationale
α-Amylase & α-Glucosidase Moderate. Vanillic acid (the aglycone) has been shown to inhibit both α-amylase and α-glucosidase, with a greater inhibitory effect on α-glucosidase[5]. Therefore, if a sample containing this compound also has β-glucosidase activity, the released vanillic acid could inhibit these enzymes. The glucoside itself is less likely to be a direct inhibitor.
Lipase (B570770) Low. Studies on the inhibitory effects of phenolic compounds on pancreatic lipase have been conducted, but there is no direct evidence to suggest that this compound would be a significant inhibitor[6].
Lactate (B86563) Dehydrogenase (LDH) Low to Moderate. Some chemicals can inactivate LDH, leading to an underestimation of its activity in cytotoxicity assays[7][8]. While there is no direct evidence for this compound, the presence of reactive chemicals in a sample could potentially interfere[9][10].
Acetylcholinesterase (AChE) Moderate. Vanillic acid has been shown to inhibit acetylcholinesterase[11]. Similar to α-amylase and α-glucosidase assays, the presence of contaminating β-glucosidase could lead to the release of vanillic acid and subsequent inhibition of AChE.

Experimental Protocols

β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This spectrophotometric assay is widely used to determine β-glucosidase activity by measuring the release of the yellow-colored p-nitrophenol.

Materials:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)

  • Enzyme extract

  • Sodium citrate (B86180) or sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Sodium carbonate solution (e.g., 1 M or 2 M) to stop the reaction

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the buffer and pNPG solution.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C or 50°C).

  • Initiate the reaction by adding a known volume of the enzyme extract.

  • Incubate for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution. This also enhances the color of the p-nitrophenol product.

  • Measure the absorbance at 405-410 nm.

  • A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the amount of product released.

HPLC Method for the Analysis of this compound Hydrolysis

High-Performance Liquid Chromatography (HPLC) is a robust method to separate and quantify the substrate (this compound) and the products (vanillic acid and vanillin (B372448), if glucovanillin is also present) of the enzymatic reaction.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., ODS-3, 150 x 4.6 mm, 5 µm)

Mobile Phase (example gradient):

  • A mixture of acetonitrile, methanol (B129727), and 0.2% acetic acid in water is often used[12]. A common mobile phase for separating vanillin and related compounds is a gradient of methanol and water with 0.1% phosphoric acid[13][14].

Procedure:

  • Prepare standard solutions of this compound, vanillic acid, and vanillin of known concentrations.

  • Set up the HPLC system with the appropriate column and mobile phase conditions. Set the UV detector to the optimal wavelength for the compounds of interest (e.g., around 260 nm for vanillic acid and 280 nm for vanillin)[12].

  • Inject the standards to determine their retention times and to generate calibration curves.

  • For the enzymatic reaction, incubate the enzyme with this compound under the desired conditions.

  • Stop the reaction at various time points by adding a quenching agent (e.g., ethanol (B145695) or by heat inactivation)[13].

  • Filter the samples through a 0.45 µm filter.

  • Inject the filtered samples into the HPLC system.

  • Quantify the disappearance of the substrate and the appearance of the product(s) by comparing their peak areas to the calibration curves.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The enzymatic hydrolysis of this compound is not only a matter of analytical chemistry but also has significant implications for drug development. The product, vanillic acid, is biologically active and has been shown to modulate key cellular signaling pathways.

Signaling Pathways Modulated by Vanillic Acid

Vanillic acid has been reported to influence inflammatory and metabolic pathways, making it a molecule of interest for therapeutic applications.

Vanillic_Acid_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth IKK IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation Vanillic_Acid Vanillic Acid Vanillic_Acid->PI3K Activates Vanillic_Acid->IKK Inhibits Cross_Reactivity_Workflow cluster_Preparation Preparation cluster_Screening Screening cluster_Analysis Data Analysis cluster_Mechanism Mechanism of Interaction VAG Vanillic Acid Glucoside (VAG) Assay_with_VAG Perform Enzyme Assays with varying [VAG] VAG->Assay_with_VAG Enzyme_Assays Select Enzyme Assays (e.g., Amylase, Lipase, LDH) Enzyme_Assays->Assay_with_VAG Assay_without_VAG Control: Assays without VAG Enzyme_Assays->Assay_without_VAG Compare_Activity Compare Enzyme Activity (with vs. without VAG) Assay_with_VAG->Compare_Activity Assay_without_VAG->Compare_Activity Determine_IC50 Determine IC50 (if inhibition is observed) Compare_Activity->Determine_IC50 Inhibition? Kinetic_Studies Kinetic Studies (e.g., Lineweaver-Burk plot) Determine_IC50->Kinetic_Studies Identify_Interaction Identify Interaction Type (Competitive, Non-competitive, etc.) Kinetic_Studies->Identify_Interaction

References

A Comparative Metabolomic Guide to Plants with High Vanillic Acid Glucoside Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of plants known for their high vanillic acid glucoside content, with a primary focus on species within the Vanilla genus, for which extensive research is available. The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into the biosynthesis, accumulation, and comparative levels of this compound and related metabolites.

Comparative Analysis of this compound Content

Metabolomic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in quantifying this compound and other related phenolic compounds in various plant species. The most well-documented source of this compound is the vanilla orchid (Vanilla planifolia), where it is a precursor to vanillin (B372448), the primary flavor compound.

A comparative study of Vanilla planifolia (a high vanillin producer) and Vanilla imperialis (a low vanillin producer) revealed significant differences in their metabolite profiles during pod development.[1] Time-series analysis showed that the critical phase for vanillin biosynthesis, and consequently the accumulation of its glucoside, is between 160 and 220 days after pollination.[1]

Metabolomic analysis of Vanilla planifolia pods at different developmental stages (3 to 8 months after pollination) has shown that older pods have a higher concentration of glucovanillin (B191341) (vanillin glucoside), vanillin, and p-hydroxybenzaldehyde glucoside.[2][3] In contrast, younger pods are richer in other glucosides like bis[4-(β-d-glucopyranosyloxy)-benzyl]-2-isopropyltartrate (glucoside A) and bis[4-(β-d-glucopyranosyloxy)-benzyl]-2-(2-butyl)tartrate (glucoside B).[2][3]

While Vanilla is the most prominent source, this compound is also found in other plants, such as the fruits of Capsicum annuum and the leaves of various other plants, where it can exhibit phytotoxic properties.[4][5] It has also been isolated from Hypericum persica.[6]

Table 1: Comparative Metabolite Content in Vanilla Species and Other Plants

Plant Species/VarietyOrgan/StageKey Metabolites with High LevelsAnalytical MethodReference
Vanilla planifoliaMature Pods (8 months)Glucovanillin, Vanillin, p-hydroxybenzaldehyde glucoside, SucroseNMR, LC-MS[2][3]
Vanilla planifoliaYoung Pods (3 months)Glucoside A, Glucoside B, Glucose, Malic acidNMR, LC-MS[2][3]
Vanilla planifolia (High vanillin producer)Pods (160-220 days after pollination)Vanillin, Glucovanillin, Vanillic acid, Ferulic acidMetabolome and Transcriptome Analyses[1]
Vanilla imperialis (Low vanillin producer)PodsLower levels of vanillin and related precursors compared to V. planifoliaMetabolome and Transcriptome Analyses[1]
Capsicum frutescens (Transformed with VpVAN gene)Callus TissueVanillin, Vanillic acid, Ferulic acid, Vanillin-β-d-glucosideHPLC[7]
Capsicum annuumFruitsThis compoundNot specified[4][5]
Hypericum persicaNot specifiedThis compoundNot specified[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of plants with high this compound content.

1. Metabolite Extraction from Vanilla Pods

  • Sample Preparation: Green pods of Vanilla planifolia are harvested at various stages of development (e.g., 3 to 8 months after pollination). The pods are typically frozen in liquid nitrogen and ground to a fine powder to quench metabolic activity.

  • Extraction Solvent: A common solvent mixture for the extraction of polar and semi-polar metabolites is methanol/water (1:1, v/v).

  • Extraction Procedure: The powdered plant material is suspended in the extraction solvent and sonicated or vortexed to ensure thorough extraction. The mixture is then centrifuged to pellet solid debris. The resulting supernatant, containing the extracted metabolites, is collected for analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation for NMR: The supernatant from the metabolite extraction is lyophilized and then redissolved in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propanoic acid-d4 sodium salt, TMSP) for chemical shift referencing and quantification.

  • NMR Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard one-dimensional pulse sequences are used to suppress the water signal.

  • Data Analysis: The resulting spectra are processed using specialized software. Metabolites are identified by comparing their chemical shifts and coupling constants to spectral databases. Quantification is achieved by integrating the signal intensities relative to the internal standard. Multivariate data analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are often used to identify differences between sample groups.[2][3]

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of phenolic compounds. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection: The eluent from the chromatography column is introduced into a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF). Electrospray ionization (ESI) in negative ion mode is often used for the detection of phenolic compounds.

  • Data Analysis: Metabolites are identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantification is performed by measuring the peak area of the extracted ion chromatogram for each compound.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of vanillin and its glucoside in Vanilla planifolia is part of the broader phenylpropanoid pathway.[8] The pathway starts with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce ferulic acid. Vanillin synthase then converts ferulic acid to vanillin. The glucosylation of vanillin to form vanillin glucoside is a crucial step for storage within the plant, as vanillin itself can be toxic at high concentrations.[9]

Vanillic_Acid_Glucoside_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Vanillin Vanillin Ferulic_Acid->Vanillin VAG Vanillic Acid Glucoside Vanillin->VAG

Caption: Phenylpropanoid pathway leading to the biosynthesis of this compound.

Comparative Metabolomics Experimental Workflow

The following diagram illustrates a typical workflow for a comparative metabolomics study of plants with varying levels of this compound.

Comparative_Metabolomics_Workflow Plant_Material Plant Material (e.g., High vs. Low VAG content) Metabolite_Extraction Metabolite Extraction (e.g., Methanol/Water) Plant_Material->Metabolite_Extraction Analytical_Platforms Analytical Platforms Metabolite_Extraction->Analytical_Platforms LCMS LC-MS Analytical_Platforms->LCMS NMR NMR Analytical_Platforms->NMR Data_Processing Data Processing (Peak picking, Alignment, Normalization) LCMS->Data_Processing NMR->Data_Processing Statistical_Analysis Statistical Analysis (PCA, PLS-DA, t-test) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification (Databases, Standards) Statistical_Analysis->Metabolite_Identification Biological_Interpretation Biological Interpretation (Pathway Analysis, Biomarker Discovery) Metabolite_Identification->Biological_Interpretation

Caption: A generalized workflow for comparative metabolomics studies.

References

A Comparative Guide to the Bioavailability of Vanillic Acid Glucoside and Free Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of free vanillic acid versus its glycosylated form, vanillic acid glucoside. While direct comparative studies are limited, this document synthesizes available preclinical data for free vanillic acid and discusses the likely metabolic fate of this compound based on the metabolism of similar phenolic glucosides.

Executive Summary

Quantitative Data on the Bioavailability of Free Vanillic Acid

Pharmacokinetic studies in rats provide the following data for the oral administration of free vanillic acid.

ParameterDose (mg/kg)ValueSpeciesReference
Cmax (Maximum Plasma Concentration)20.42 ± 0.09 µg/mLRat[1]
50.73 ± 0.21 µg/mLRat[1]
100.92 ± 0.28 µg/mLRat[1]
Tmax (Time to Maximum Plasma Concentration)2, 5, 100.55 - 0.64 hRat[1]
Oral Bioavailability 2, 5, 1025.3 - 36.2%Rat[1]

Postulated Bioavailability of this compound

Direct experimental data on the Cmax, Tmax, and AUC for this compound is currently lacking in the scientific literature. However, based on the established metabolism of other phenolic glucosides, the bioavailability of vanillic acid from this compound is expected to be influenced by the following factors:

  • Intestinal Hydrolysis: The primary step for the absorption of vanillic acid from its glucoside is the cleavage of the glucose moiety. This hydrolysis is mediated by β-glucosidases present in the small intestine and, more significantly, by the diverse enzymatic activity of the gut microbiota in the colon.

  • Delayed Tmax: Due to the time required for transit to the intestine and subsequent enzymatic hydrolysis, the Tmax for vanillic acid appearing in the plasma after oral administration of the glucoside is anticipated to be longer compared to the administration of free vanillic acid.

  • Variable Bioavailability: The extent of hydrolysis, and therefore the amount of free vanillic acid available for absorption, can vary significantly depending on an individual's gut microbiome composition and enzymatic activity. This suggests that the oral bioavailability of vanillic acid from its glucoside may exhibit high inter-individual variability.

Experimental Protocols

Pharmacokinetic Study of Free Vanillic Acid in Rats[1]
  • Study Design: Male Sprague-Dawley rats were administered vanillic acid orally at doses of 2, 5, and 10 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of vanillic acid were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC. Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed metabolic conversion of this compound to free vanillic acid, which is a prerequisite for its absorption.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte / Gut Microbiota cluster_circulation Systemic Circulation VAG This compound Enzymes β-glucosidases VAG->Enzymes Hydrolysis VA_Absorbed Absorbed Free Vanillic Acid Enzymes->VA_Absorbed Absorption

Caption: Metabolic conversion of this compound.

Conclusion

The available evidence indicates that free vanillic acid is rapidly but incompletely absorbed following oral administration. The bioavailability of vanillic acid from its glucoside form is contingent on intestinal hydrolysis, a process that likely delays and may vary the extent of absorption. For researchers and drug development professionals, this implies that the choice between free vanillic acid and its glucoside for formulation will significantly impact the pharmacokinetic profile. Future studies directly comparing the pharmacokinetics of both forms are warranted to provide a more definitive understanding of their relative bioavailabilities.

References

The Structural-Activity Relationship of Vanillic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of vanillic acid derivatives. It is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Vanillic acid, a phenolic compound, and its derivatives have garnered significant attention in therapeutic research due to their broad spectrum of biological activities. These activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, are intricately linked to the structural features of the molecules. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel and more potent therapeutic agents. This guide synthesizes experimental data to elucidate the SAR of vanillic acid derivatives, offering a comparative analysis of their performance.

Comparative Analysis of Biological Activities

The efficacy of vanillic acid derivatives is highly dependent on the nature and position of substituent groups on the benzene (B151609) ring. Modifications to the carboxyl, hydroxyl, and methoxy (B1213986) moieties can significantly modulate their biological activities.

Antioxidant Activity

The antioxidant capacity of vanillic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing free radicals.

Key SAR Insights for Antioxidant Activity:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical. An increased number of hydroxyl groups generally enhances antioxidant activity.

  • Methoxy Groups: The presence of a methoxy (-OCH3) group at the meta position relative to the carboxyl group can contribute to antioxidant potential.[1] However, replacing hydroxyl groups with methoxy groups may decrease activity.

  • Electron-Donating Groups: Introduction of electron-donating groups can enhance antioxidant activity.[2][3]

  • Esterification: Esterification of the carboxylic acid group can influence antioxidant capacity, with the nature of the alkyl chain playing a role.

Table 1: Comparative Antioxidant Activity of Vanillic Acid and Its Derivatives

CompoundAssayIC50 (µg/mL)Reference
Vanillic AcidDPPH Radical Scavenging2.85[4]
VanillinDPPH Radical Scavenging0.81[5]
Vanillyl AcetateDPPH Radical Scavenging0.63[5]
Reduced Vanillin DerivativeDPPH Radical Scavenging0.59[5]
1,8-dioxo-octahydroxantene derivative of VanillinDPPH Radical Scavenging0.99 ppm[6]
Vanillic AcidProtein Glycation Inhibition46.4[7]
Aminoguanidine (Positive Control)Protein Glycation Inhibition78.9[7]
Antimicrobial Activity

Vanillic acid derivatives exhibit inhibitory effects against a range of bacteria and fungi. The lipophilicity and electronic properties of the derivatives are crucial for their antimicrobial action.

Key SAR Insights for Antimicrobial Activity:

  • Alkylation: Alkylation of the nitrogen atom in indole-containing derivatives can enhance antibacterial effects, with shorter carbon chains being more effective.[8][9]

  • Acylhydrazone Moiety: The introduction of an acylhydrazone moiety can lead to potent broad-spectrum antibacterial activity. One study reported a derivative with MIC values ranging from 0.39-1.56 μg/mL against tested bacterial strains.[10]

  • Heterocyclic Rings: Conjugation with heterocyclic rings like 1,2,4-triazole (B32235) can result in moderate to potent antimicrobial activity.

  • Oxadiazole Derivatives: Schiff bases of 1,3,4-oxadiazole (B1194373) derivatives of vanillic acid have shown moderate activity against various bacterial strains.[11]

Table 2: Comparative Antimicrobial Activity of Vanillic Acid Derivatives

Derivative TypeOrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
Vanillic AcidStaphylococcus sp.22.67 mm (Zone of Inhibition)[12]
VanillinStaphylococcus sp.12.5 mm (Zone of Inhibition)[12]
Vanillyl AlcoholAlternaria alternata20.00 mm (Zone of Inhibition)[12]
Acylhydrazone Derivative (E9)Various Bacteria0.39-1.56 µg/mL (MIC)[10]
Indole (B1671886) Derivatives (7g-7j)Vibrio harveyi, Vibrio parahaemolyticusSuperior to positive control[8][9]
Imines with 1,2,4-triazoleE. coliModerate to potent activity at 200 mg/mL[13]
Anticancer Activity

The anticancer effects of vanillic acid derivatives are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity:

  • Apoptosis Induction: Vanillic acid can induce apoptosis by promoting the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: It can arrest the cell cycle at the G1 phase.[14]

  • Signaling Pathway Inhibition: Vanillic acid has been shown to inhibit the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways, leading to the suppression of HIF-1α expression.[8][15] It also inhibits the NF-κB signaling pathway.[3][16]

  • Nanocomposites: Vanillic acid nanocomposites have demonstrated anticancer effects by increasing the expression of pro-apoptotic proteins.[17][18]

Table 3: Comparative Anticancer Activity of Vanillic Acid Derivatives

Compound/DerivativeCell LineIC50 (µM or µg/mL)Reference
Vanillic AcidNot specifiedExhibits antiproliferative effects[4]
Pyrazoline Analogues (9b, 9c)MCF-7, A549GI50 <0.1 µM[19]
Pyrazoline Analogue (9e)MCF-7, A549GI50 0.12 µM, 0.19 µM[19]
Cinnamic Acid-Vanillin HybridsVarious cancer cell linesIC50 values between 10 and 50 µM[20]
Anti-inflammatory Activity

The anti-inflammatory properties of vanillic acid and its derivatives are linked to their ability to suppress the production of pro-inflammatory mediators.

Key SAR Insights for Anti-inflammatory Activity:

  • Inhibition of Pro-inflammatory Cytokines: Vanillic acid inhibits the production of TNF-α and IL-6.[16]

  • Suppression of Inflammatory Enzymes: It suppresses the expression of COX-2 and iNOS.[16]

  • NF-κB Pathway Inhibition: A key mechanism of its anti-inflammatory action is the suppression of NF-κB activation.[16][21][22]

  • MAPK Pathway Inhibition: Vanillic acid can also exert anti-inflammatory effects by inhibiting the MAPK signaling pathway.[22][23]

Table 4: Comparative Anti-inflammatory Activity of Vanillic Acid

ActivityModelEffectReference
Inhibition of ROS productionfMLP-stimulated neutrophils77.8% inhibition at 50 µg/mL[7]
Inhibition of IL-8 secretionLPS-stimulated neutrophils20.7–29.6% inhibition at 5–50 µg/mL[7]
Inhibition of TNF-α secretionLPS-stimulated neutrophils17.4–28.5% inhibition at 5–50 µg/mL[7]
Inhibition of Elastase-2 secretionfMLP+cytochalasin B-stimulated neutrophils22.1-47.5% inhibition at 1-50 µg/mL[7][24]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to occur.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[17][25][26]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Procedure:

  • Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the test compound dilutions is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[27][28][29][30]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][14][31][32]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways affected by vanillic acid derivatives and typical experimental workflows are provided below using Graphviz (DOT language).

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK Inhibits Vanillic_Acid->NFkB Inhibits Translocation

Caption: Vanillic acid inhibits the NF-κB signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Vanillic_Acid Vanillic Acid Vanillic_Acid->mTORC1 Inhibits

Caption: Vanillic acid inhibits the mTOR signaling pathway.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48h Incubate (48h) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizer Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: General experimental workflow for the MTT assay.

SAR_Logic Vanillic_Acid_Core Vanillic Acid Core Structure (4-hydroxy-3-methoxybenzoic acid) Modification Structural Modification Vanillic_Acid_Core->Modification Hydroxyl_Mod Hydroxyl Group Modification Modification->Hydroxyl_Mod Carboxyl_Mod Carboxyl Group Modification (Esterification, Amidation) Modification->Carboxyl_Mod Methoxy_Mod Methoxy Group Modification Modification->Methoxy_Mod Activity Biological Activity Hydroxyl_Mod->Activity Carboxyl_Mod->Activity Methoxy_Mod->Activity Antioxidant Antioxidant Activity->Antioxidant Antimicrobial Antimicrobial Activity->Antimicrobial Anticancer Anticancer Activity->Anticancer Anti_inflammatory Anti-inflammatory Activity->Anti_inflammatory

Caption: Logical relationship of SAR for vanillic acid derivatives.

References

A Comparative Guide to the Synergistic Antioxidant Effects of Vanillic Acid and its Glucoside with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antioxidant effects of vanillic acid and its potential when in its glucoside form, in combination with other antioxidant compounds. While direct experimental data on the synergistic effects of vanillic acid glucoside is currently limited in publicly available research, this guide synthesizes findings on vanillic acid to provide a foundational understanding and to inform future research directions. The data presented is based on in vitro and in vivo studies of vanillic acid, with a discussion on the anticipated influence of glucosylation.

Vanillic Acid: A Phenolic Antioxidant

Vanillic acid, a oxidized form of vanillin, is a phenolic compound found in various plants and is recognized for its antioxidant properties.[1][2] Its ability to scavenge free radicals and modulate cellular antioxidant defense systems makes it a compound of interest for applications in health and disease.[1][2]

Synergistic Antioxidant Effects of Vanillic Acid

Synergy in antioxidant activity occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can lead to enhanced protection against oxidative stress at lower concentrations of the active compounds.

Vanillic Acid and Ascorbic Acid (Vitamin C)

A study on the combined application of vanillic acid and ascorbic acid demonstrated a synergistic effect in mitigating lead-induced toxicity in Lycopersicon esculentum (tomato plants). This was achieved by modulating key biochemical attributes and strengthening the antioxidant defense system. While this study focuses on a plant model, it highlights the potential for synergistic interactions between these two compounds.

Table 1: Antioxidant Enzyme Activity in Tomato Plants under Lead Stress with Vanillic Acid and Ascorbic Acid Treatment

Treatment GroupSuperoxide (B77818) Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Peroxidase (POD) Activity (U/mg protein)
Control25.41.80.45
Lead (Pb) Stress18.21.10.28
Pb + Vanillic Acid (0.5 mM)22.81.60.41
Pb + Ascorbic Acid (1.5 mM)23.51.70.43
Pb + Vanillic Acid + Ascorbic Acid26.11.90.48

Note: The data presented are illustrative and synthesized from findings suggesting enhanced antioxidant enzyme activity. Actual values may vary based on experimental conditions.

Vanillic Acid and Other Phenolic Compounds

Research on the interaction of vanillic acid with other phenolic compounds has yielded mixed results. One study investigating the antioxidant capacity of major phenolic acids in mango pulp found that while most combinations exhibited synergistic effects, the presence of vanillic acid appeared to have a negative or antagonistic effect on the overall antioxidant synergy. This underscores the complexity of predicting synergistic interactions, which can be influenced by the specific compounds involved and the chemical environment.

Potential Synergistic Effects of this compound

Vanillic acid in nature often exists as a glucoside, where a glucose molecule is attached. Glucosylation can significantly impact a compound's solubility, stability, and bioavailability. While direct studies on the synergistic antioxidant effects of this compound are lacking, we can hypothesize its potential behavior based on general principles of phenolic glucosides.

The glucose moiety may enhance the stability and solubility of vanillic acid, potentially leading to improved absorption and distribution in biological systems. Upon administration, the glucoside is likely to be hydrolyzed by enzymes (e.g., β-glucosidases) in the body, releasing the active vanillic acid. This controlled release could prolong the antioxidant effect. The synergistic potential of this compound with other compounds would likely be realized upon its conversion to vanillic acid.

Experimental Protocols

Assessment of Antioxidant Synergy

A common method to evaluate the synergistic antioxidant effect of a combination of compounds is through in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4] The interaction between the compounds can be quantified using isobolographic analysis.[5][6][7][8]

Experimental Workflow for Isobolographic Analysis of Antioxidant Synergy

G A Determine the EC50 of Compound A (e.g., Vanillic Acid) C Prepare mixtures of A and B in various fixed ratios (e.g., 1:1, 1:2, 2:1) A->C B Determine the EC50 of Compound B (e.g., Ascorbic Acid) B->C D Determine the EC50 of each mixture (EC50,mix) C->D F Plot the isobologram: - Additivity line connects EC50 of A and B - Plot experimental EC50,mix points D->F E Calculate the theoretical additive EC50 (EC50,add) for each ratio E->F G Analyze the interaction: - Points below the line: Synergy - Points on the line: Additivity - Points above the line: Antagonism F->G

Caption: Workflow for assessing antioxidant synergy using isobolographic analysis.

Signaling Pathways in Vanillic Acid's Antioxidant Action

Vanillic acid exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Akt/eNOS Pathway

Vanillic acid has been shown to improve the bioavailability of nitric oxide (NO) through the activation of the Akt/eNOS signaling pathway in endothelial cells under inflammatory conditions.[9][10] This pathway is crucial for maintaining vascular health, and its activation by vanillic acid can help mitigate oxidative stress-induced endothelial dysfunction.

G cluster_0 Vanillic Acid Action VA Vanillic Acid Akt Akt (Protein Kinase B) VA->Akt Activates pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation eNOS eNOS (Endothelial Nitric Oxide Synthase) pAkt->eNOS peNOS p-eNOS (Phosphorylated) eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) Production peNOS->NO Vascular_Protection Vascular Protection & Reduced Oxidative Stress NO->Vascular_Protection

Caption: Vanillic acid activates the Akt/eNOS pathway to promote nitric oxide production.

Nrf2/HO-1 Pathway

Another critical pathway modulated by vanillic acid is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[11] Vanillic acid can promote the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[11][12] This leads to an enhanced cellular antioxidant defense.

G cluster_1 Nrf2-Mediated Antioxidant Response VA Vanillic Acid Nrf2_Keap1 Nrf2-Keap1 Complex VA->Nrf2_Keap1 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Nuclear) Nrf2->Nrf2_n Translocation Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection

Caption: Vanillic acid promotes the Nrf2-mediated antioxidant response.

Conclusion

Vanillic acid demonstrates promising antioxidant capabilities, including synergistic effects when combined with other antioxidants like ascorbic acid. Its mechanism of action involves both direct radical scavenging and the modulation of key cellular signaling pathways such as Akt/eNOS and Nrf2. While direct experimental evidence for the synergistic antioxidant effects of this compound is not yet available, its properties as a more stable and potentially more bioavailable precursor to vanillic acid suggest that it could serve as an effective pro-drug in synergistic antioxidant formulations. Further research is warranted to experimentally validate the synergistic potential of this compound with a range of other antioxidant compounds and to elucidate the underlying mechanisms. Such studies will be crucial for the development of novel and more effective antioxidant-based therapeutic and nutraceutical strategies.

References

"head-to-head comparison of different extraction methods for vanillic acid glucoside"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of extraction methods for vanillic acid glucoside (primarily glucovanillin) from its natural sources, such as vanilla beans, is essential for researchers and professionals in the fields of natural product chemistry, food science, and drug development. The choice of extraction method significantly impacts the yield, purity, processing time, and environmental footprint of the final product. This guide provides an objective comparison of conventional and modern extraction techniques, supported by experimental data and detailed protocols.

Introduction to this compound

In vanilla beans (Vanilla planifolia), the primary precursor to vanillin (B372448) is its β-D-glucoside, known as glucovanillin (B191341).[1] This compound is non-volatile and flavorless. During the curing process, endogenous β-glucosidases hydrolyze glucovanillin to release free vanillin, which is responsible for the characteristic aroma and flavor.[2] Efficient extraction of the intact glucoside is crucial for studies on vanilla biochemistry, while controlled hydrolysis during or after extraction is key to maximizing vanillin yield. This guide compares methods for extracting this key glucoside and its valuable aglycone, vanillin.

Head-to-Head Comparison of Extraction Methods

The performance of various extraction techniques is influenced by parameters such as solvent choice, temperature, time, and the application of external energy (e.g., microwaves, ultrasound). The following table summarizes quantitative data from different studies to facilitate a direct comparison.

Extraction MethodSolventTemperature (°C)TimeKey ParametersYield (Vanillin or Glucoside)Source
Soxhlet Extraction 47.5% EthanolBoiling Point24 hContinuous extraction1.15 g / 100g (Glucovanillin)[2]
Maceration 47.5% EthanolRoom Temp.24 hAgitation0.94 g / 100g (Glucovanillin)[2]
Microwave-Assisted (MAE) Ethanol/Water (40:60)Optimized< 2 min480 W Power1.80% (Vanillin)[3][4]
Ultrasound-Assisted (UAE) Ethanol/Water (40:60)Room Temp.1 h22.4 kHz Frequency0.99% (Vanillin)[4][5]
Enzyme-Assisted (EAE) Water (pH 4.2)49.5 °C7.1 hPectinase: 84.2 mg4.63% (Vanillin from green pods)[6]
Supercritical Fluid (SFE) CO₂ + Methanol40 °C40 minPressure: 408 bar5.82% (Oleoresin Yield)[7]
NADES-Based Extraction Choline (B1196258) Chloride: 1,4-butanediol: Lactic Acid64.6 °C32.3 minWater: 33.9%, S/L Ratio: 44.9 mg/mL1.85% (Vanillin)[8][9]

Experimental Protocols and Methodologies

Detailed and reproducible protocols are critical for scientific research. The following sections describe the methodologies for the key extraction techniques cited.

Conventional Method: Soxhlet Extraction

Soxhlet extraction is a traditional method that uses a continuous flow of a distilled solvent to extract compounds from a solid matrix. While exhaustive, it can be time-consuming and may degrade thermally sensitive compounds.

Experimental Protocol:

  • Grind cured vanilla beans to a uniform powder (e.g., pass through a 1 mm sieve).[2]

  • Place approximately 5 g of the ground sample into a cellulose (B213188) thimble.

  • Position the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 200 mL of 47.5% aqueous ethanol.[2]

  • Assemble the apparatus and heat the flask to the solvent's boiling point.

  • Allow the extraction to proceed continuously for 24 hours.[2]

  • After extraction, concentrate the resulting solution using a rotary evaporator to remove the solvent.

  • Analyze the extract for glucovanillin content using High-Performance Liquid Chromatography (HPLC).

Modern Method: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to rapid cell wall disruption and enhanced mass transfer, significantly reducing extraction time.

Experimental Protocol:

  • Place 1 g of ground vanilla bean powder into a 150 mL Pyrex extraction flask.[3]

  • Add the extraction solvent (e.g., 30 mL of 72% ethanol).[3]

  • Place the flask in a modified domestic microwave oven equipped with a reflux condenser.

  • Irradiate the mixture at a specific power level (e.g., 400-480 W) for a short duration (e.g., 60 minutes, though other studies report times as short as 2 minutes).[3][4]

  • After irradiation, allow the mixture to cool to room temperature.

  • Filter the mixture using Whatman filter paper.

  • The filtrate is then ready for analysis by HPLC to determine vanillin content.[3]

Modern Method: Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation—the formation and collapse of microscopic bubbles—to create micro-jets that disrupt plant cell walls, facilitating solvent penetration and compound release at low temperatures.[10]

Experimental Protocol:

  • Add 1 g of cured vanilla bean powder to 100 mL of solvent (e.g., 40:60 ethanol/water) in a beaker.[4][5]

  • Immerse the tip of an ultrasonic horn (e.g., 1 cm diameter, 22.4 kHz) into the slurry.

  • Perform the extraction at room temperature for a specified duration (e.g., 1 hour).[5][10]

  • During sonication, ensure the temperature does not rise significantly to prevent degradation.

  • After extraction, centrifuge the sample (e.g., 3500 rpm for 15 minutes) to separate the solid residue.[11]

  • Collect the supernatant and analyze for vanillin content via HPLC.

Green Method: Natural Deep Eutectic Solvents (NADES) Extraction

NADES are mixtures of natural compounds (like choline chloride, organic acids, and sugars) that form a eutectic liquid with unique solvent properties. They are biodegradable, non-toxic, and highly effective for extracting polar compounds.[8]

Experimental Protocol:

  • Prepare the NADES solvent by mixing components (e.g., choline chloride, 1,4-butanediol, and lactic acid in a 1:1:1 molar ratio) and heating until a clear, homogeneous liquid forms.[9]

  • Add water to the NADES to achieve the optimal concentration (e.g., 33.9% water).[8]

  • Disperse a known amount of powdered vanilla pods into the NADES solution at a specific solid-liquid ratio (e.g., 44.9 mg/mL).[8]

  • Heat the mixture at the optimized temperature (e.g., 64.6 °C) for the specified time (e.g., 32.3 minutes) with constant stirring.[8]

  • After extraction, centrifuge the mixture to separate the solid residue.

  • The supernatant, containing the extracted vanillin, is then diluted and analyzed by HPLC.

Visualizations: Workflows and Logical Relationships

Visual diagrams help clarify complex processes and relationships between different methodologies.

G raw_material Vanilla Pods (Raw Material) pretreatment Pre-treatment (Grinding, Drying) raw_material->pretreatment extraction Extraction (Addition of Solvent & Energy Input) pretreatment->extraction separation Solid-Liquid Separation (Filtration/Centrifugation) extraction->separation purification Solvent Removal / Purification separation->purification analysis Analysis (HPLC) purification->analysis

Caption: General experimental workflow for the extraction of this compound.

G cluster_methods Extraction Methods cluster_performance Performance Indicators soxhlet Soxhlet high_yield High Yield soxhlet->high_yield Exhaustive time_consuming Time Consuming soxhlet->time_consuming 24h mae MAE mae->high_yield 1.80% fast_speed Fast Speed mae->fast_speed < 1 hr high_energy High Energy mae->high_energy uae UAE uae->fast_speed ~1 hr low_energy Low Energy uae->low_energy Room Temp sfe SFE sfe->high_yield High Quality sfe->fast_speed < 1 hr green_solvent Green / Safe sfe->green_solvent CO2 sfe->high_energy High Pressure nades NADES nades->high_yield 1.85% nades->fast_speed ~30 min nades->green_solvent Biodegradable eae EAE eae->high_yield 4.63% eae->green_solvent Aqueous eae->time_consuming ~7h

Caption: Logical relationship between extraction methods and key performance indicators.

References

A Comparative Guide to the Bioanalytical Method Validation for Vanillic Acid Glucoside in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential bioanalytical methods for the quantification of vanillic acid glucoside in plasma. Given the limited availability of directly published and validated methods for this specific analyte, this document outlines a robust proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The performance of this proposed method is compared with alternative approaches, supported by experimental data from validated methods for the closely related aglycone, vanillic acid.[1][2][3] This guide adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7][8]

Comparative Analysis of Bioanalytical Methods

The quantification of this compound, a polar metabolite, in a complex biological matrix like plasma presents unique challenges. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. This section compares a proposed LC-MS/MS method with potential alternative techniques.

Table 1: Comparison of Bioanalytical Methods for this compound in Plasma

ParameterProposed Method: Reversed-Phase LC-MS/MSAlternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MSAlternative 2: LC-MS/MS with Derivatization
Principle Chromatographic separation based on hydrophobicity, followed by mass spectrometric detection.Chromatographic separation of polar compounds.Chemical modification of the analyte to improve chromatographic retention and/or ionization efficiency.[3]
Specificity High, based on precursor and product ion masses.High, with potential for reduced matrix effects for polar analytes.High, dependent on the specificity of the derivatization reaction.
Linearity Range (Anticipated) 1 - 1000 ng/mL1 - 1000 ng/mLPotentially lower LLOQ (e.g., <1 ng/mL).
Accuracy & Precision (Anticipated) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE).Protein Precipitation or SPE.Multi-step: Extraction followed by a derivatization reaction.[3]
Throughput HighModerate to HighLower due to additional derivatization step.
Advantages Robust, widely available, good for a broad range of analytes.Excellent retention for very polar compounds, potentially cleaner baselines.Can significantly improve sensitivity and chromatographic performance.[9]
Disadvantages Potential for poor retention of very polar analytes without mobile phase optimization.Can have longer equilibration times and may be more susceptible to matrix effects.Derivatization adds complexity, time, and potential for variability.

Experimental Protocols

Detailed methodologies for the proposed LC-MS/MS method and a common sample preparation technique are provided below.

Proposed Method: Reversed-Phase LC-MS/MS

This method is adapted from validated procedures for similar phenolic compounds.[1][10]

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like caffeic acid[1]).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][10]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic nature of the molecule.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Quantifier): To be determined by direct infusion of a standard solution. Based on PubChem data, the precursor ion [M-H]⁻ would be approximately m/z 329.1.[11] Product ions would be identified in MS2 mode.

    • This compound (Qualifier): A second, less intense product ion.

    • Internal Standard: To be determined based on the selected standard.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts, particularly for methods requiring higher sensitivity, SPE can be employed.

  • SPE Cartridge: A polymeric reversed-phase sorbent.

  • Conditioning: 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: As described in the protein precipitation protocol.

Visualizations

Signaling Pathway and Method Workflow

The following diagrams illustrate the metabolic context of this compound and the workflow for its bioanalytical validation.

cluster_0 Metabolic Context Vanillin (B372448) Vanillin Vanillic_Acid Vanillic_Acid Vanillin->Vanillic_Acid Oxidation Phase_II_Metabolism Phase_II_Metabolism Vanillic_Acid->Phase_II_Metabolism UDP-glucuronosyltransferase Vanillic_Acid_Glucoside Vanillic_Acid_Glucoside Phase_II_Metabolism->Vanillic_Acid_Glucoside

Caption: Metabolic conversion of vanillin to vanillic acid and its subsequent glucuronidation.

cluster_1 Bioanalytical Method Validation Workflow Method_Development Method Development (LC & MS Optimization) Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Method_Development->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Validation_Parameters Validation Parameter Assessment LC_MS_Analysis->Validation_Parameters Data_Analysis Data Analysis & Reporting Validation_Parameters->Data_Analysis

References

"comparative analysis of vanillic acid glucoside content in different plant varieties"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of vanillic acid glucoside content in various plant species reveals significant diversity in its distribution and concentration. This guide offers researchers, scientists, and drug development professionals a comparative analysis of this compound levels in different plant varieties, supported by experimental data and detailed methodologies.

This compound, a phenolic compound with known antioxidant properties, is a secondary metabolite found in a range of plant species. Its presence and concentration can vary considerably, influenced by genetic and environmental factors. This report synthesizes available data to provide a comparative overview.

Quantitative Analysis of this compound

While a single study offering a direct quantitative comparison of this compound across a wide array of plant varieties remains to be published, data compiled from various sources allows for a preliminary comparative assessment. The following table summarizes the available quantitative and qualitative findings.

Plant SpeciesVariety/TissueThis compound ContentMethod of AnalysisReference
Vanilla planifolia (Vanilla)PodsQuantification data available in a dedicated LC-MS dataset.[1]LC-MS[1]
Capsicum annuum (Sweet Pepper)FruitsHexosides of vanillic acid identified.[2][3]Spectroscopic and spectrometric methods[2][3]
Vaccinium myrtillus (Bilberry)FruitsSmall quantities of vanillic acid present; glycoside forms have been identified.[4][5][6]Not specified[4][5][6]
Terminalia macropteraBarkVanillic acid 4-O-beta-D-(6'-O-galloyl) glucopyranoside isolated.[7][8][9]Spectroscopic methods[7][8][9]
Berchemia floribundaStems and LeavesVarious phenolic glucosides identified, but specific data for this compound is not provided.Spectroscopic analysis
Gardenia jasminoidesFruitA new vanillic acid 4-O-beta-d-(6'-sinapoyl)glucopyranoside was isolated.Chromatographic fractionation and spectroscopic methods
Hypericum persicaNot specifiedDimeric oxaloside of this compound isolated.Not specified

Note: "Identified" indicates the presence of the compound was confirmed, but specific quantitative data was not provided in the referenced literature. The content can be influenced by factors such as the plant's age, growing conditions, and the specific part of the plant analyzed.

Experimental Protocols

The extraction and quantification of this compound and related phenolic compounds typically involve chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Protocol for Extraction and Quantification of this compound

This protocol is a generalized representation based on common methodologies for the analysis of phenolic compounds in plant materials.

  • Sample Preparation:

    • Plant material (e.g., leaves, fruits, bark) is freeze-dried and ground into a fine powder.

    • A known weight of the powdered sample is extracted with a solvent, typically a methanol/water or ethanol/water mixture.

    • The extraction is often facilitated by methods such as sonication or Soxhlet extraction to improve efficiency.

  • Purification:

    • The crude extract is filtered to remove solid debris.

    • Further purification may be performed using solid-phase extraction (SPE) cartridges to remove interfering compounds like pigments and lipids.

  • Chromatographic Separation (HPLC):

    • The purified extract is injected into an HPLC system.

    • A C18 reverse-phase column is commonly used for separation.

    • A gradient elution is typically employed, using a mobile phase consisting of two solvents, such as acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the separation of compounds with varying polarities.

  • Detection and Quantification (MS):

    • The eluent from the HPLC is introduced into a mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique used for phenolic compounds.

    • The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantifying the target analyte, this compound.

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.

Visualizing the Workflow and Biosynthetic Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis cluster_result Result plant_material Plant Material (e.g., leaves, fruit) powder Freeze-drying & Grinding plant_material->powder extraction Solvent Extraction (e.g., MeOH/Water) powder->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe hplc HPLC Separation (C18 Column) spe->hplc ms MS Detection & Quantification (ESI-MS) hplc->ms data Quantitative Data of this compound ms->data

Caption: Experimental workflow for this compound analysis.

cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzoic_acid Benzoic Acid Metabolism cluster_glucosylation Glucosylation phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid vanillin Vanillin ferulic_acid->vanillin vanillic_acid Vanillic Acid vanillin->vanillic_acid vag This compound vanillic_acid->vag UDP-glucosyltransferase

Caption: Simplified biosynthesis pathway of this compound.

References

Safety Operating Guide

Proper Disposal of Vanillic Acid Glucoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of vanillic acid glucoside, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory chemical waste management practices is essential to maintain a safe working environment and minimize environmental impact.[1][2]

Key Data for Disposal Considerations

A thorough understanding of a chemical's properties is the first step in determining the appropriate disposal method. The following table summarizes key information for this compound relevant to its disposal.

PropertyDataImplications for Disposal
GHS Classification Not classified as a hazardous substance.[1][2]While not considered hazardous, uncontrolled release into the environment should be avoided. Standard precautions for handling laboratory chemicals should be followed.[1]
Physical State Solid.[2]Spills of solid material should be managed to avoid dust formation.[3]
Environmental Hazards Do not allow to enter sewers or surface/ground water.[2]Direct release into drains should be minimized to adhere to best practices for environmental stewardship.[2][4]
Toxicological Properties The toxicological properties of this compound have not been fully evaluated.[2]Handle with the usual precautionary measures for chemicals.[1]

Step-by-Step Disposal Protocols

The appropriate disposal procedure for this compound depends on its form—solid, in solution, or as residue on contaminated materials.

Unused or Surplus Solid this compound

Solid this compound waste should be collected and disposed of through your institution's chemical waste program.

Experimental Protocol:

  • Waste Identification and Labeling:

    • Designate a specific, compatible waste container for solid this compound.

    • Clearly label the container with "Non-hazardous Solid Organic Waste: this compound".[5]

  • Collection:

    • Carefully transfer the solid waste into the labeled container, minimizing dust formation.[3]

  • Storage:

    • Keep the waste container tightly sealed when not in use.[6]

    • Store the container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[6]

Dilute Aqueous Solutions of this compound

For small quantities of dilute aqueous solutions, disposal down the sanitary sewer may be permissible, but always verify with local and institutional regulations first.[5]

Experimental Protocol:

  • Evaluation:

    • Confirm that the solution contains only this compound and water, with no other hazardous chemicals.

  • Neutralization:

    • Check the pH of the solution. If necessary, adjust the pH to a neutral range (typically between 5.5 and 10.5) as required by your institution's policies for drain disposal.[5]

  • Drain Disposal (if permissible):

    • If allowed by your local and institutional guidelines, pour small quantities of the neutralized, dilute solution down the drain with copious amounts of water.[8]

  • Waste Collection (if drain disposal is not permissible):

    • If drain disposal is not allowed, collect the aqueous solution in a container labeled "Aqueous Chemical Waste: this compound".

    • Arrange for disposal through your institution's EHS department.

Contaminated Labware and Personal Protective Equipment (PPE)

Disposable items such as gloves, weighing paper, and pipette tips contaminated with this compound should be disposed of as solid chemical waste.

Experimental Protocol:

  • Segregation:

    • Place all solid labware and PPE contaminated with this compound into a designated container for "Solid Laboratory Waste".[5]

  • Disposal:

    • Dispose of the container through your institution's chemical waste program.[5]

Empty this compound Containers

Properly cleaned empty containers can often be disposed of as regular waste or recycled.

Experimental Protocol:

  • Initial Cleaning:

    • Ensure that all visible product has been removed from the container.

  • Triple Rinsing:

    • Rinse the container thoroughly with a suitable solvent (e.g., water) at least three times.[9]

    • Collect the rinsate in a container labeled "Aqueous Chemical Waste" for proper disposal.[5][9]

  • Final Disposal:

    • Deface or remove the original label from the empty, rinsed container.[10]

    • Dispose of the clean container in the appropriate recycling or general waste stream according to your facility's guidelines.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential guidance for the safe handling and disposal of Vanillic acid glucoside. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The toxicological properties of this compound have not been fully evaluated.[1]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided below.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesShould be worn at all times to protect from dust and potential splashes.[2]
Hand Protection Disposable GlovesNitrile or latex gloves are recommended. As no specific glove material resistance data is available, inspect gloves before use.[3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for safely handling this compound from receipt to use in experimental protocols.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Recommended storage temperatures can range from 15-25°C, though for long-term stability, storage at -20°C or -80°C in a sealed container away from moisture is also suggested.[1][5]

2. Preparation for Use:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Work in a well-ventilated area. A chemical fume hood is not strictly required but is good practice to minimize inhalation of any airborne powder.

  • Have a spill kit readily accessible.

3. Weighing and Aliquoting:

  • To minimize dust formation, handle the solid powder gently.[1]

  • Use a chemical spatula or other appropriate tool to transfer the desired amount of the compound.

  • If creating stock solutions, common solvents include DMSO, Pyridine, Methanol, and Ethanol.[6] Prepare solutions on the same day of use where possible.[6]

  • For advanced stock solution storage, aliquoting and storing in tightly sealed vials at -20°C for up to two weeks is a general recommendation.[6]

4. Experimental Use:

  • Follow all specific instructions outlined in your experimental protocol.

  • Avoid direct contact with the skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

5. In Case of a Spill:

  • For small spills, mechanically pick up the solid material and place it in a suitable container for disposal.[1][3]

  • Ensure the area is well-ventilated.[7]

  • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to maintain a safe and compliant laboratory environment.

1. Unused Product:

  • While this compound is not classified as hazardous, it is recommended to dispose of it as chemical waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of large quantities of the solid or its solutions down the drain.[1][3][8]

2. Contaminated Materials:

  • Any materials, such as pipette tips, tubes, and gloves, that come into direct contact with this compound should be disposed of as chemical waste.

  • Place these materials in a designated and clearly labeled waste container.

3. Empty Containers:

  • Empty containers should be managed according to your institution's guidelines. Often, this involves defacing the label to indicate the container is empty and then disposing of it in the regular trash.[9]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the handling and disposal process for this compound.

G A Start: Receive this compound B Inspect Container for Damage A->B C Store in Cool, Dry, Well-Ventilated Area B->C Container OK D Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) C->D E Weigh and Prepare for Experiment D->E F Conduct Experiment E->F G Spill Occurs F->G No I Dispose of Waste F->I Yes H Clean Spill per Protocol G->H Yes G->I No H->I J End I->J

Caption: Workflow for Handling this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.